molecular formula C33H52N6O4 B1680878 SC-58272 CAS No. 164931-25-3

SC-58272

カタログ番号: B1680878
CAS番号: 164931-25-3
分子量: 596.8 g/mol
InChIキー: WHLPIOSHBKQGHA-KYJUHHDHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine is a synthetic, peptide-mimetic compound with the molecular formula C33H52N6O4 and an average molecular mass of 596.804 Da . It is provided for research purposes as a chemical tool to study enzyme function and inhibition. This compound is cataloged in several biochemical databases, including DrugBank (ID: DB02477) and ChEMBL (ID: CHEMBL6269), where it is classified as an experimental molecule . Its primary research value lies in its documented interaction with the enzyme glycylpeptide N-tetradecanoyltransferase, which it has been shown to target . Researchers can leverage this activity to probe the enzyme's biological role and investigate potential pathways involving protein modification. The structure of the compound features a 2-methylimidazole moiety linked via a butyl chain to a phenylacetyl group, which is conjugated to a serine-lysine dipeptide backbone. The lysine residue is further modified with a 2-cyclohexylethylamide group . This specific architecture, particularly the imidazole ring, is a common pharmacophore in medicinal chemistry and is known to contribute to the biological activity of numerous therapeutic agents . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

特性

CAS番号

164931-25-3

分子式

C33H52N6O4

分子量

596.8 g/mol

IUPAC名

(2S)-6-amino-N-(2-cyclohexylethyl)-2-[[(2S)-3-hydroxy-2-[[2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetyl]amino]propanoyl]amino]hexanamide

InChI

InChI=1S/C33H52N6O4/c1-25-35-20-22-39(25)21-8-6-11-27-13-15-28(16-14-27)23-31(41)37-30(24-40)33(43)38-29(12-5-7-18-34)32(42)36-19-17-26-9-3-2-4-10-26/h13-16,20,22,26,29-30,40H,2-12,17-19,21,23-24,34H2,1H3,(H,36,42)(H,37,41)(H,38,43)/t29-,30-/m0/s1

InChIキー

WHLPIOSHBKQGHA-KYJUHHDHSA-N

異性体SMILES

CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCCC3CCCCC3

正規SMILES

CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCCC3CCCCC3

外観

Solid powder

他のCAS番号

164931-25-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SC-58272;  SC 58272;  SC58272.

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC-58272 is a potent and highly selective inhibitor of N-myristoyltransferase (Nmt) from the pathogenic fungus Candida albicans. Its mechanism of action centers on the specific disruption of N-myristoylation, a critical lipid modification of a specific subset of cellular proteins. By inhibiting the attachment of myristate to the N-terminal glycine (B1666218) of key proteins, this compound effectively disrupts essential signaling pathways, leading to fungal growth arrest. This document provides a comprehensive overview of the molecular interactions, biochemical effects, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound functions as a competitive inhibitor of Candida albicans N-myristoyltransferase (Nmt). Nmt is a vital enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a select group of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.

The selectivity of this compound for the fungal Nmt over its human counterpart is a key feature of its therapeutic potential. This selectivity is attributed to structural differences in the active sites of the fungal and human enzymes.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound and related compounds have been quantified through various biochemical assays. The following table summarizes the key quantitative data available.

CompoundTarget EnzymeIC50 (nM)Selectivity (fold)Reference
This compoundCandida albicans Nmt56~250[Lodge et al., 1997]
This compoundHuman Nmt14100-[Lodge et al., 1997]
SC-59383Candida albicans Nmt1450 ± 80560[Lodge et al., 1997]
SC-59383Human Nmt~81200-[Lodge et al., 1997]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other Nmt inhibitors.

N-Myristoyltransferase (Nmt) Inhibition Assay

This in vitro assay quantifies the inhibitory activity of compounds against purified Nmt.

Materials:

  • Purified recombinant C. albicans Nmt or human Nmt

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known myristoylated protein like ADP-ribosylation factor)

  • [³H]Myristoyl-CoA (for radioactive detection) or a fluorescently labeled myristoyl-CoA analog

  • This compound or other test inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified Nmt enzyme, and the peptide substrate.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [³H]Myristoyl-CoA.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Separate the radiolabeled myristoylated peptide from the unreacted [³H]Myristoyl-CoA using a suitable method (e.g., precipitation and filtration, or chromatography).

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo N-Myristoylation Assay (Arf Mobility Shift Assay)

This cell-based assay assesses the ability of an inhibitor to block N-myristoylation within living C. albicans cells.[1][2] It relies on the observation that the N-myristoylated form of the ADP-ribosylation factor (Arf) protein migrates faster on an SDS-PAGE gel than its non-myristoylated counterpart.[1][2]

Materials:

  • Candida albicans culture

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound or other test inhibitors

  • Cell lysis buffer (e.g., containing protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody specific for Arf

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Grow C. albicans cells in YPD medium to the mid-logarithmic phase.

  • Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells using the cell lysis buffer to release total cellular proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-Arf antibody.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the relative abundance of the faster-migrating (myristoylated) and slower-migrating (non-myristoylated) Arf bands to determine the extent of N-myristoylation inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of Nmt by this compound has significant downstream consequences on cellular signaling and function in C. albicans. The following diagrams illustrate these relationships.

This compound Mechanism of Action

SC-58272_Mechanism_of_Action cluster_inhibition Inhibition by this compound SC58272 This compound Nmt Candida albicans N-myristoyltransferase (Nmt) SC58272->Nmt Inhibits GrowthArrest Fungal Growth Arrest SC58272->GrowthArrest MyristoylatedProtein Myristoylated Protein Nmt->MyristoylatedProtein Catalyzes Nmt->GrowthArrest MyristoylCoA Myristoyl-CoA MyristoylCoA->Nmt Protein N-terminal Glycine Protein Substrate (e.g., Arf) Protein->Nmt CellFunction Proper Protein Localization and Function MyristoylatedProtein->CellFunction FungalGrowth Fungal Viability CellFunction->FungalGrowth Essential for

Caption: this compound inhibits Nmt, preventing protein myristoylation and causing fungal growth arrest.

Nmt-Dependent Signaling Pathway in Candida albicans

Nmt_Signaling_Pathway Nmt N-myristoyltransferase (Nmt) Arf ADP-ribosylation factor (Arf) Nmt->Arf Myristoylates MyristoylatedArf Myristoylated Arf Golgi Golgi Apparatus MyristoylatedArf->Golgi Localizes to VesicularTrafficking Vesicular Trafficking Golgi->VesicularTrafficking Morphogenesis Hyphal Growth & Morphogenesis VesicularTrafficking->Morphogenesis Virulence Virulence Morphogenesis->Virulence

Caption: Nmt-mediated myristoylation of Arf is crucial for Golgi function and virulence in C. albicans.

Experimental Workflow for Nmt Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis InVitroAssay Nmt Inhibition Assay (IC50 Determination) InVivoAssay Arf Mobility Shift Assay (Cellular Activity) InVitroAssay->InVivoAssay Identifies Potent Inhibitors MIC Antifungal Susceptibility Testing (MIC Determination) InVivoAssay->MIC Confirms Cellular Efficacy Compound Test Compound (e.g., this compound) Compound->InVitroAssay

Caption: Workflow for evaluating the in vitro and in vivo efficacy of Nmt inhibitors.

Conclusion

This compound represents a promising class of antifungal agents that target a well-validated and essential fungal enzyme, N-myristoyltransferase. Its high selectivity for the Candida albicans Nmt minimizes the potential for off-target effects in humans. The disruption of N-myristoylation, particularly of key signaling proteins like Arf, leads to a cascade of events that ultimately inhibit fungal growth and virulence. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and develop Nmt inhibitors as a novel therapeutic strategy against fungal infections. Further research into the broader range of myristoylated proteins in C. albicans and their specific roles in pathogenesis will undoubtedly unveil additional insights into the full impact of Nmt inhibition.

References

SC-58272: A Technical Guide to a Potent and Selective N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoyltransferase (NMT) is a critical enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function, playing a vital role in numerous signaling pathways essential for cell survival, proliferation, and pathogenesis. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including fungal infections, viral diseases, and cancer. SC-58272 is a potent and highly selective dipeptide inhibitor of N-myristoyltransferase, demonstrating significant promise in biochemical assays. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, it outlines the key signaling pathways affected by NMT inhibition and presents experimental workflows for assessing the cellular effects of NMT inhibitors like this compound.

Introduction to N-Myristoylation and N-Myristoyltransferase (NMT)

N-myristoylation is a lipid modification that facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. This process is catalyzed by N-myristoyltransferase (NMT), which transfers myristic acid from myristoyl-CoA to the N-terminal glycine residue of substrate proteins. In humans, two isoforms, NMT1 and NMT2, carry out this function. A multitude of proteins are N-myristoylated, including key components of signal transduction pathways such as Src family kinases and G-protein alpha subunits.[1] The proper functioning of these proteins is dependent on their localization to the cell membrane, which is mediated by the myristoyl anchor.

The inhibition of NMT disrupts these critical cellular processes, leading to mislocalization and dysfunction of key signaling proteins. This disruption can trigger downstream effects, including the induction of proteotoxic stress, cell cycle arrest, and apoptosis, making NMT an attractive target for therapeutic intervention.[1] NMT inhibitors have been investigated for their potential as antifungal, antiviral, and anticancer agents.[2][3]

This compound: A Selective NMT Inhibitor

This compound is a dipeptide N-myristoyltransferase (Nmt) inhibitor that has demonstrated high potency and selectivity for the fungal enzyme from Candida albicans over the human ortholog.

Chemical Properties
PropertyValue
Chemical Formula C33H52N6O
Molecular Weight 596.80 g/mol
CAS Number 164931-25-3
Quantitative Inhibitory Data

The inhibitory activity of this compound has been characterized in enzymatic assays, revealing a significant selectivity for the fungal NMT.

TargetOrganismIC50 (nM)Selectivity (Human/Fungal)
NmtCandida albicans (strain B311)56~250-fold
NmtHuman14100-

Table 1: In vitro inhibitory activity of this compound against C. albicans and human N-myristoyltransferase.[4]

Mechanism of Action and Downstream Signaling Pathways

This compound acts as a competitive inhibitor of NMT, binding to the active site of the enzyme and preventing the transfer of myristic acid to its protein substrates. The inhibition of NMT leads to a global decrease in protein myristoylation, affecting numerous signaling pathways.

Key Signaling Pathways Affected by NMT Inhibition

The inhibition of NMT has been shown to impact several critical cellular signaling pathways:

  • Src Family Kinases: N-myristoylation is essential for the membrane localization and function of Src family kinases, which are key regulators of cell growth, proliferation, and survival. Inhibition of NMT prevents the proper localization of Src, thereby inhibiting its downstream signaling.[1]

  • G-Protein Signaling: The alpha subunits of heterotrimeric G-proteins require N-myristoylation for their association with the plasma membrane, which is a prerequisite for their interaction with G-protein coupled receptors (GPCRs). NMT inhibition disrupts G-protein signaling cascades.[1]

  • Apoptosis and Cell Cycle Arrest: The cellular stress induced by the global inhibition of protein myristoylation can lead to the activation of apoptotic pathways and arrest of the cell cycle.

Below is a diagram illustrating the general mechanism of NMT and the downstream consequences of its inhibition.

NMT_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane-bound Protein Membrane-bound Protein Signaling Downstream Signaling (e.g., Src, G-proteins) Membrane-bound Protein->Signaling MyristoylCoA Myristoyl-CoA NMT NMT MyristoylCoA->NMT Protein N-terminal Glycine Substrate Protein Protein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Myristoylation SC58272 This compound SC58272->NMT MyristoylatedProtein->Membrane-bound Protein Membrane Targeting Apoptosis Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest

Mechanism of NMT and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize NMT inhibitors like this compound. These protocols are based on established methods in the field.

In Vitro NMT Inhibition Assay (Fluorescence-Based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Purified recombinant NMT enzyme (human or fungal)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)

  • This compound or other test inhibitors

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, myristoyl-CoA, and the fluorescent probe to each well.

  • Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the NMT enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Add the peptide substrate to all wells to start the myristoylation reaction.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 390 nm, emission at 475 nm).

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of NMT inhibition on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Fungal, cancer, or virally infected cell lines

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of this compound.

Whole-Proteome N-Myristoylation Profiling

This protocol utilizes metabolic labeling with an alkyne-tagged myristic acid analog to visualize and identify N-myristoylated proteins.

Materials:

  • Cell line of interest

  • Myristic acid-azide/alkyne analog

  • This compound

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-alkyne/azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads for enrichment

  • SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification

Procedure:

  • Culture cells and treat them with different concentrations of this compound for a specified time.

  • Add the myristic acid analog to the culture medium and incubate to allow for metabolic labeling of newly synthesized proteins.

  • Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the incorporated myristic acid analog.

  • The labeled proteins can be visualized by in-gel fluorescence or enriched using streptavidin beads for subsequent identification by mass spectrometry.

  • A decrease in the signal from labeled proteins in this compound-treated cells indicates inhibition of NMT.

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows for the characterization of NMT inhibitors.

NMT_Inhibitor_Screening_Workflow cluster_workflow NMT Inhibitor Screening Workflow Start Start CompoundLibrary Compound Library (including this compound) Start->CompoundLibrary PrimaryScreen Primary Screen (In Vitro NMT Assay) CompoundLibrary->PrimaryScreen HitIdentification Identify Hits (Potent Inhibitors) PrimaryScreen->HitIdentification HitIdentification->CompoundLibrary Non-hits DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse Hits CellularAssays Cell-Based Assays (Viability, Myristoylation Profile) DoseResponse->CellularAssays EC50 EC50 Determination CellularAssays->EC50 InVivo In Vivo Efficacy Studies (Animal Models) EC50->InVivo Lead Lead Compound InVivo->Lead Proteomics_Workflow cluster_proteomics Proteomic Analysis of NMT Inhibition CellCulture Cell Culture Treatment Treatment with this compound and Vehicle Control CellCulture->Treatment MetabolicLabeling Metabolic Labeling with Myristic Acid Analog Treatment->MetabolicLabeling CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (Biotin Tagging) CellLysis->ClickChemistry Enrichment Streptavidin Enrichment ClickChemistry->Enrichment MS LC-MS/MS Analysis Enrichment->MS DataAnalysis Data Analysis and Protein Identification MS->DataAnalysis Result Identification of N-myristoylated Proteome DataAnalysis->Result

References

In-Depth Technical Guide: SC-58272 and Candida albicans N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding SC-58272, a potent in vitro inhibitor of Candida albicans N-myristoyltransferase (Nmt). While initially a compound of interest in the pursuit of novel antifungal agents, subsequent research revealed critical limitations in its cellular activity. This document details the biochemical activity of this compound, the experimental protocols used in its evaluation, and the broader context of N-myristoylation as a potential antifungal target in Candida albicans.

Introduction to N-Myristoyltransferase in Candida albicans

N-myristoyltransferase (Nmt) is a vital enzyme in Candida albicans and other eukaryotic organisms. It catalyzes the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.

In Candida albicans, Nmt is essential for viability, making it an attractive target for the development of novel antifungal drugs. Many N-myristoylated proteins are involved in critical cellular processes, including signal transduction, protein trafficking, and morphogenesis—the ability of C. albicans to switch between yeast and hyphal forms, a key virulence factor. One of the well-studied substrates of Nmt in fungi is the ADP-ribosylation factor (Arf), a small GTPase that plays a pivotal role in vesicular trafficking within the Golgi apparatus.

This compound: A Potent In Vitro Inhibitor of C. albicans Nmt

This compound emerged from research aimed at identifying specific inhibitors of fungal Nmt. It was characterized as a potent and highly selective inhibitor of the C. albicans enzyme.

Quantitative Data

The in vitro inhibitory activity of this compound against C. albicans Nmt is significant. However, this potent biochemical activity did not translate to cellular antifungal effects.

CompoundTargetAssay TypeIC50 (µM)Cellular Activity (MIC, µg/mL)Reference
This compound Candida albicans NmtIn Vitro Enzyme Inhibition0.056 ± 0.01> 200 (No growth inhibition observed)[Lodge et al., 1997]
SC-59383Candida albicans NmtIn Vitro Enzyme Inhibition1.45 ± 0.08EC50 = 51 ± 17 (at 24h)[Lodge et al., 1997]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound and related compounds.

In Vitro N-Myristoyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified C. albicans Nmt.

Principle: The assay quantifies the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate.

Materials:

  • Purified recombinant C. albicans Nmt

  • [³H]myristoyl-CoA

  • Synthetic peptide substrate (e.g., based on the N-terminus of Arf)

  • This compound and other test compounds

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing Triton X-100 and DTT)

  • Scintillation vials and scintillation fluid

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Phosphoric acid wash solution

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified C. albicans Nmt, and the synthetic peptide substrate.

  • Add varying concentrations of this compound (or other inhibitors) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [³H]myristoyl-CoA.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [³H]myristoyl-CoA.

  • Place the dried filter papers into scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of C. albicans.

Principle: C. albicans is cultured in liquid media containing serial dilutions of the test compound. The lowest concentration that prevents visible growth is the MIC.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth or RPMI-1640 medium

  • 96-well microtiter plates

  • This compound

  • Spectrophotometer

Procedure:

  • Grow C. albicans overnight in YPD broth at 30°C.

  • Dilute the overnight culture to a standardized cell density (e.g., 1 x 10³ cells/mL) in fresh broth.

  • Prepare serial dilutions of this compound in the broth in a 96-well plate.

  • Inoculate each well with the standardized C. albicans suspension. Include a positive control (no drug) and a negative control (no cells).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which a significant inhibition of growth (e.g., ≥50%) is observed compared to the positive control.

In Vivo N-Myristoylation Assessment (Arf Gel Mobility Shift Assay)

This cellular assay determines if a compound inhibits Nmt activity within living C. albicans cells.

Principle: The N-myristoylation of the Arf protein causes it to migrate faster during SDS-PAGE. Inhibition of Nmt results in an accumulation of the slower-migrating, non-myristoylated form of Arf.

Materials:

  • Candida albicans strain

  • YPD broth

  • This compound

  • Cell lysis buffer

  • Protein electrophoresis equipment (SDS-PAGE)

  • Western blotting equipment

  • Primary antibody specific for Arf protein

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Grow C. albicans cultures to mid-log phase in YPD broth.

  • Treat the cultures with varying concentrations of this compound for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation and prepare total protein lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against Arf.

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analyze the blot for a shift in the mobility of the Arf protein. The appearance of a slower-migrating band indicates the presence of non-myristoylated Arf and thus, inhibition of Nmt in vivo.

Signaling Pathways and Experimental Workflows

N-Myristoyltransferase Signaling in Candida albicans

Nmt in C. albicans is a critical upstream regulator of various cellular processes. Its primary role is to attach a myristoyl group to target proteins, enabling their interaction with membranes and participation in signaling cascades. The N-myristoylation of Arf proteins is essential for their function in the Golgi apparatus, where they regulate vesicular transport. This process is vital for polarized growth during hyphal formation and for the correct localization of proteins involved in cell wall synthesis and secretion of virulence factors.

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Myristoyl_CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Substrate myr_Arf_GDP myr-Arf-GDP (inactive, myristoylated) Nmt->myr_Arf_GDP Myristoylation SC58272 This compound SC58272->Nmt Inhibition Arf_GDP Arf-GDP (inactive, non-myristoylated) Arf_GDP->Nmt Substrate GEF GEF myr_Arf_GDP->GEF Activation myr_Arf_GTP myr-Arf-GTP (active, myristoylated) GEF->myr_Arf_GTP Vesicular_Trafficking Vesicular Trafficking myr_Arf_GTP->Vesicular_Trafficking Regulation Hyphal_Growth Hyphal Growth & Morphogenesis Vesicular_Trafficking->Hyphal_Growth Virulence_Factors Secretion of Virulence Factors Vesicular_Trafficking->Virulence_Factors

Nmt-mediated myristoylation of Arf and its downstream effects.
Experimental Workflow for this compound Evaluation

The evaluation of a potential Nmt inhibitor like this compound follows a logical progression from in vitro characterization to cellular and, potentially, in vivo studies.

Experimental_Workflow start Start: Compound this compound in_vitro_assay In Vitro Nmt Inhibition Assay start->in_vitro_assay ic50_determination Determine IC50 in_vitro_assay->ic50_determination cellular_assay Antifungal Susceptibility (Broth Microdilution) ic50_determination->cellular_assay Potent in vitro activity mic_determination Determine MIC cellular_assay->mic_determination in_vivo_myristoylation In Vivo N-Myristoylation Assay (Arf Gel Mobility Shift) mic_determination->in_vivo_myristoylation No growth inhibition inhibition_assessment Assess Cellular Target Engagement in_vivo_myristoylation->inhibition_assessment conclusion Conclusion: Potent in vitro inhibitor with poor cellular activity inhibition_assessment->conclusion No inhibition of Arf myristoylation

SC-58272: A Potent In Vitro Inhibitor of Fungal N-Myristoyltransferase with Limited Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (Nmt) is a crucial enzyme in fungi, responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, which are involved in various essential cellular processes, including signal transduction, protein trafficking, and morphogenesis. The essential nature of Nmt in fungi, coupled with significant structural differences between fungal and human Nmt, has made it an attractive target for the development of novel antifungal agents. This guide provides a detailed overview of SC-58272, a dipeptide inhibitor of N-myristoyltransferase, focusing on its biochemical activity, the discrepancy between its in vitro potency and in vivo efficacy, and the experimental methodologies used in its evaluation.

This compound: A Selective Inhibitor of Fungal Nmt

This compound is a synthetic dipeptide that has been identified as a potent inhibitor of Candida albicans N-myristoyltransferase (Nmt). Its inhibitory activity is highly selective for the fungal enzyme over its human counterpart, a desirable characteristic for any potential antifungal therapeutic.

Quantitative Data on Inhibitory Activity

The in vitro inhibitory potency of this compound against C. albicans Nmt is well-documented. The following table summarizes the key quantitative data available for this compound.

Parameter Value Enzyme Source Notes
IC50 56 nMCandida albicans (strain B311) NmtDemonstrates high potency against the fungal enzyme in a cell-free assay.
Selectivity ~250-foldFungal Nmt vs. Human NmtIndicates a significantly higher affinity for the fungal enzyme compared to the human homologue.

It is crucial to note that while this compound exhibits impressive in vitro activity against the isolated fungal enzyme, studies have shown that it lacks significant growth inhibitory activity against whole fungal cells. Research by Lodge et al. (1997) indicated that this compound did not inhibit the growth of Candida albicans and did not lead to a detectable reduction in the N-myristoylation of the ADP-ribosylation factor (Arf) protein in vivo. This suggests that the compound may have poor cell permeability or is subject to efflux mechanisms in fungal cells, preventing it from reaching its intracellular target at a sufficient concentration.

Signaling Pathway: N-Myristoylation of Arf Proteins in Candida albicans

N-myristoylation is a critical post-translational modification for the function of many proteins. One of the key substrates of Nmt in Candida albicans is the ADP-ribosylation factor (Arf). Arf proteins are small GTPases that play a central role in vesicular trafficking. The N-terminal myristoyl group anchors Arf to cellular membranes, a prerequisite for its function. Inhibition of Arf N-myristoylation would disrupt its localization and, consequently, the secretory pathway, leading to cell death or growth arrest.

N_Myristoylation_of_Arf cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membranes Myristoyl_CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Binds Apo_Arf Apo-Arf Protein (N-terminal Glycine) Apo_Arf->Nmt Binds Myristoylated_Arf Myristoylated Arf (Active) Nmt->Myristoylated_Arf Catalyzes Myristoylation Membrane_Function Membrane Localization & Vesicular Trafficking Myristoylated_Arf->Membrane_Function Anchors to Membrane SC_58272 This compound SC_58272->Nmt Inhibits

Caption: N-myristoylation of Arf protein by Nmt in C. albicans.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other Nmt inhibitors.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the Nmt enzyme in a cell-free system.

1. Materials:

  • Purified recombinant fungal Nmt (e.g., from C. albicans)

  • Purified recombinant human Nmt (for selectivity assessment)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known Nmt substrate like Arf)

  • [³H]-Myristoyl-CoA (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, purified Nmt enzyme, and the peptide substrate.

  • Add the diluted test compound to the reaction mixture. A control reaction with solvent only should be included.

  • Initiate the enzymatic reaction by adding [³H]-Myristoyl-CoA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper) that binds the peptide.

  • Wash the filter paper extensively to remove unincorporated [³H]-Myristoyl-CoA.

  • Place the dried filter paper in a scintillation vial with scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Nmt_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Nmt Enzyme - Peptide Substrate - [3H]-Myristoyl-CoA - Test Compound (this compound) Start->Prep_Reagents Reaction_Setup Set up Reaction Mixture: Buffer, Enzyme, Peptide, Compound Prep_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [3H]-Myristoyl-CoA Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Spotting Spot onto Filter Paper Stop_Reaction->Spotting Washing Wash to Remove Unbound [3H]-Myristoyl-CoA Spotting->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro Nmt inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

1. Materials:

  • Fungal isolate to be tested (e.g., Candida albicans)

  • Standardized growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate from a fresh culture, adjusting the cell density to a specific concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).

  • Inoculate each well of the microtiter plate with the fungal suspension, except for a sterility control well (medium only). Include a growth control well (fungal inoculum without any compound).

  • Incubate the plates at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vivo Assay for Nmt Inhibition: Arf Protein Gel Mobility Shift

This assay, as described by Lodge et al. (1997), assesses the ability of a compound to inhibit Nmt within living fungal cells by observing the N-myristoylation status of the Arf protein.

1. Materials:

  • Candida albicans strain

  • Growth medium (e.g., YPD)

  • Test compound (this compound)

  • Protein extraction buffer

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody specific for Arf protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence detection reagents

2. Procedure:

  • Grow a culture of C. albicans to the mid-logarithmic phase.

  • Treat the culture with the test compound at various concentrations for a specific duration.

  • Harvest the cells by centrifugation.

  • Lyse the cells and extract the total cellular proteins.

  • Determine the protein concentration of the extracts.

  • Separate the proteins by SDS-PAGE. The N-myristoylated form of Arf migrates faster than the non-myristoylated form.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary antibody against Arf.

  • Wash the membrane and then incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • A reduction in the intensity of the faster-migrating (myristoylated) Arf band and an increase in the slower-migrating (non-myristoylated) band indicates in vivo inhibition of Nmt.

Conclusion

This compound stands as a compelling example of a highly potent and selective in vitro inhibitor of a validated fungal drug target, N-myristoyltransferase. However, its lack of in vivo antifungal activity underscores a critical challenge in drug development: the translation of enzymatic inhibition into cellular efficacy. The discrepancy between the low nanomolar IC50 value and the high (or unmeasurable) MIC value for this compound highlights the importance of cellular permeability and efflux avoidance in the design of effective antifungal agents. While this compound itself may not be a viable antifungal drug, it remains a valuable research tool for studying the biochemical properties of fungal Nmt and for validating in vitro screening assays. Future efforts in the development of Nmt inhibitors for antifungal therapy must focus on chemical scaffolds that not only exhibit high affinity for the target enzyme but also possess the physicochemical properties necessary to accumulate at effective concentrations within the fungal cell.

SC-58272 and its Inhibition of Candida albicans N-myristoyltransferase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of the compound SC-58272 against Candida albicans N-myristoyltransferase (Nmt). Nmt is an essential enzyme for the viability of this opportunistic fungal pathogen, making it a promising target for novel antifungal therapies.[1][2][3] This document summarizes the key quantitative data, details relevant experimental methodologies, and illustrates the pertinent biochemical pathways.

Introduction

N-myristoylation is a crucial co- and post-translational lipid modification of a variety of eukaryotic and viral proteins.[4] The reaction, catalyzed by N-myristoyltransferase (Nmt), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of substrate proteins.[1][4] This modification is critical for protein-membrane interactions, protein-protein interactions, and proper signal transduction.[4][5] In Candida albicans, Nmt is essential for vegetative growth and viability, highlighting its potential as a target for antifungal drug development.[1][2] this compound is a peptidomimetic inhibitor that has been investigated for its activity against C. albicans Nmt.[4][6]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds against C. albicans Nmt has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

CompoundTargetIC50 (µM)Notes
This compound C. albicans Nmt0.056 ± 0.01[6][7]A potent in vitro inhibitor. However, it exhibits no growth inhibitory activity in vivo and does not cause a detectable reduction in Arf N-myristoylation in whole-cell assays.[6]
SC-59383C. albicans Nmt1.45 ± 0.08[6][8]A related peptidomimetic inhibitor that is 560-fold selective for the fungal enzyme over human Nmt.[6][8]
SC-59840C. albicans Nmt> 1000[6][8]An enantiomer of SC-59383 with no significant inhibitory effect.[6][8]

Signaling Pathway of N-myristoylation

N-myristoylation is a vital process that impacts numerous cellular signaling pathways by influencing the subcellular localization and function of key proteins. One of the well-characterized substrates of Nmt in fungi is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking.

N_myristoylation_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membranes (e.g., Golgi, Plasma Membrane) Myristoyl_CoA Myristoyl-CoA Nmt Nmt (N-myristoyltransferase) Myristoyl_CoA->Nmt Myristoylated_Protein N-myristoylated Protein (e.g., myr-Arf) Nmt->Myristoylated_Protein Myristoylation SC_58272 This compound SC_58272->Nmt Inhibition Protein Nascent Protein (e.g., Arf) with N-terminal Glycine Protein->Nmt Membrane_Function Membrane Trafficking & Signal Transduction Myristoylated_Protein->Membrane_Function Membrane Association

Caption: N-myristoylation pathway in C. albicans and the inhibitory action of this compound.

Experimental Protocols

The determination of the IC50 value of this compound and the assessment of Nmt inhibition in C. albicans involve specific in vitro and in vivo assays.

In Vitro Nmt Inhibition Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of Nmt by detecting the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.[9][10]

Workflow:

in_vitro_assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Purified_Nmt Purified C. albicans Nmt Reaction_Mix Incubate Assay Components Purified_Nmt->Reaction_Mix Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->Reaction_Mix Peptide_Substrate Peptide Substrate (with N-terminal Glycine) Peptide_Substrate->Reaction_Mix Inhibitor This compound (various concentrations) Inhibitor->Reaction_Mix CPM 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM) (Pro-fluorescent probe) CPM->Reaction_Mix CoA_Production Nmt catalyzes myristoylation, releasing Coenzyme A (CoA) Reaction_Mix->CoA_Production Fluorescence CoA reacts with CPM, producing a fluorescent signal CoA_Production->Fluorescence Measurement Measure Fluorescence Intensity (Excitation: ~380 nm, Emission: ~470 nm) Fluorescence->Measurement IC50_Calc Plot % Inhibition vs. [this compound] and calculate IC50 value Measurement->IC50_Calc

Caption: Workflow for the in vitro fluorescence-based Nmt inhibition assay.

Methodology:

  • Reagents: Purified recombinant C. albicans Nmt, myristoyl-CoA, a synthetic peptide substrate with an N-terminal glycine (e.g., derived from the N-terminus of Arf), this compound, and a thiol-reactive fluorescent probe such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM).[9]

  • Procedure: The assay is typically performed in a microplate format. The reaction mixture contains buffer, purified Nmt, myristoyl-CoA, the peptide substrate, the fluorescent probe, and varying concentrations of the inhibitor (this compound).

  • Detection: The enzymatic reaction is initiated, and the production of CoA is monitored over time by measuring the increase in fluorescence intensity as CoA reacts with the pro-fluorescent probe.[9][10]

  • Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve.

In Vivo Arf Protein Gel Mobility Shift Assay

This assay is used to assess the extent of N-myristoylation of the Arf protein within C. albicans cells, providing a measure of Nmt activity in a cellular context.[6][8]

Workflow:

in_vivo_assay cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Protein Analysis cluster_detection Detection & Interpretation C_albicans_culture C. albicans Culture Inhibitor_treatment Treat with this compound C_albicans_culture->Inhibitor_treatment Cell_lysis Cell Lysis & Protein Extraction Inhibitor_treatment->Cell_lysis SDS_PAGE SDS-PAGE Cell_lysis->SDS_PAGE Western_blot Western Blot SDS_PAGE->Western_blot Arf_antibody Probe with anti-Arf antibody Western_blot->Arf_antibody Detection Detect Arf protein bands Arf_antibody->Detection Interpretation Interpret Mobility Shift: - Faster band = myristoylated Arf - Slower band = non-myristoylated Arf Detection->Interpretation

Caption: Workflow for the in vivo Arf protein gel mobility shift assay.

Methodology:

  • Cell Culture and Treatment: C. albicans cells are cultured and treated with the Nmt inhibitor (e.g., this compound) for a specified period.

  • Protein Extraction: Total cellular proteins are extracted from the treated and untreated cells.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane for Western blotting.

  • Immunodetection: The membrane is probed with an antibody specific for the Arf protein.

  • Analysis: The N-myristoylated form of Arf migrates faster on the SDS-PAGE gel than the non-myristoylated form.[6][8] The relative abundance of the two forms indicates the degree of Nmt inhibition within the cells. A significant reduction in the myristoylated Arf species is indicative of effective Nmt inhibition in vivo.[6][8]

Conclusion

This compound is a potent in vitro inhibitor of Candida albicans N-myristoyltransferase. However, its lack of in vivo activity underscores the challenges in translating in vitro potency to cellular and, ultimately, clinical efficacy, likely due to factors such as cell permeability.[11] The experimental protocols described herein are crucial tools for the discovery and characterization of novel Nmt inhibitors. The essential nature of Nmt in C. albicans continues to make it an attractive target for the development of new antifungal agents with novel mechanisms of action.

References

Selectivity of SC-58272 for Fungal vs. Human N-myristoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme in a variety of eukaryotic organisms, including pathogenic fungi and humans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and overall cellular function. In fungi such as Candida albicans, NMT is a single-copy gene essential for viability, making it an attractive target for the development of novel antifungal therapies. The potential for selective inhibition arises from structural differences between the fungal and human NMT enzymes. This guide provides a detailed analysis of the selectivity of the inhibitor SC-58272 for fungal versus human NMT.

Quantitative Analysis of this compound Selectivity

This compound has been identified as a potent inhibitor of Candida albicans N-myristoyltransferase (CaNmt) with significant selectivity over the human ortholog (HsNmt). The following table summarizes the key quantitative data regarding its inhibitory activity.

Enzyme Target Inhibitor Inhibition Constant (Ki) Selectivity (HsNmt Ki / CaNmt Ki)
Candida albicans Nmt (CaNmt)This compound31 nM[1]250-fold[1]
Human Nmt (HsNmt)This compound~7750 nM (calculated)-

Note: The Ki for HsNmt was calculated based on the reported Ki for CaNmt and the 250-fold selectivity.

N-myristoylation Signaling Pathway and Inhibition by this compound

The following diagram illustrates the N-myristoylation pathway and the mechanism of action for this compound.

N_myristoylation_pathway Myristoyl_CoA Myristoyl-CoA Nmt_Myristoyl_CoA Nmt-Myristoyl-CoA Complex Myristoyl_CoA->Nmt_Myristoyl_CoA Binds Nmt_apo Nmt (Apoenzyme) Nmt_apo->Nmt_Myristoyl_CoA Myristoylated_Protein N-myristoylated Protein Nmt_Myristoyl_CoA->Myristoylated_Protein Catalyzes Myristoylation CoA Coenzyme A Nmt_Myristoyl_CoA->CoA Releases Inhibited_Nmt Inhibited Nmt Complex Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->Nmt_Myristoyl_CoA Binds Function Function Myristoylated_Protein->Function Membrane Targeting, Signal Transduction SC_58272 This compound SC_58272->Nmt_Myristoyl_CoA Inhibits

N-myristoylation pathway and this compound inhibition.

Experimental Protocols

The determination of NMT inhibitory activity and selectivity is typically achieved through in vitro enzyme assays. Below is a representative protocol based on established methodologies.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal (Candida albicans) and human N-myristoyltransferase.

Materials
  • Recombinant purified C. albicans Nmt (CaNmt) and Human Nmt (HsNmt)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a derivative of a known NMT substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing Triton X-100 and DTT)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of Coenzyme A, or radiolabeled myristoyl-CoA)

  • 96-well microplates

  • Plate reader (fluorescence or scintillation counter)

Procedure
  • Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture Preparation : In each well of a 96-well plate, add the assay buffer, the peptide substrate, and the diluted this compound.

  • Enzyme Addition : Add either CaNmt or HsNmt to the appropriate wells to initiate the reaction. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

  • Initiation of Reaction : Add myristoyl-CoA to all wells to start the enzymatic reaction.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Detection :

    • Fluorescence-based assay : Add a fluorescent probe that reacts with the Coenzyme A produced during the reaction. Measure the fluorescence intensity.

    • Radiometric assay : If using radiolabeled myristoyl-CoA, stop the reaction and separate the myristoylated peptide from the unreacted myristoyl-CoA. Measure the radioactivity of the myristoylated peptide.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the selectivity index by dividing the IC50 for HsNmt by the IC50 for CaNmt.

Experimental Workflow for Determining NMT Inhibitor Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a potential NMT inhibitor.

experimental_workflow cluster_0 Primary Screening cluster_1 Dose-Response and Selectivity cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Screening (Fungal Nmt) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response_Fungal IC50 Determination (Fungal Nmt) Hits->Dose_Response_Fungal Dose_Response_Human IC50 Determination (Human Nmt) Hits->Dose_Response_Human Selectivity_Calculation Calculate Selectivity Index (IC50 Human / IC50 Fungal) Dose_Response_Fungal->Selectivity_Calculation Dose_Response_Human->Selectivity_Calculation SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Calculation->SAR_Studies Optimized_Leads Optimized Leads with High Selectivity SAR_Studies->Optimized_Leads

Workflow for NMT inhibitor selectivity screening.

Conclusion

The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of Candida albicans N-myristoyltransferase over its human counterpart. This selectivity is a critical attribute for a potential antifungal therapeutic, as it suggests a lower likelihood of off-target effects in the host. The experimental protocols and workflows described provide a framework for the continued discovery and characterization of novel, selective NMT inhibitors for the treatment of fungal infections. Further studies to elucidate the structural basis for this selectivity could facilitate the design of even more potent and specific antifungal agents.

References

SC-58272 as an Antifungal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-58272 is a potent and highly selective peptidomimetic inhibitor of Candida albicans N-myristoyltransferase (Nmt), an enzyme essential for fungal viability. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. While demonstrating significant in-vitro enzymatic inhibition, this compound lacks whole-cell antifungal activity, a critical consideration in the development of Nmt inhibitors as therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers in the fields of mycology and antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt) has been identified as a promising target for the development of new antifungals. Nmt is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific subset of cellular proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, which are involved in a variety of essential cellular processes, including signal transduction, protein trafficking, and morphogenesis.

In fungal pathogens such as Candida albicans, Nmt is a single-copy essential gene, making it an attractive target for antifungal therapy. This compound was developed as a potent and selective inhibitor of C. albicans Nmt. This guide details the scientific findings related to this compound as a potential antifungal agent.

Mechanism of Action

This compound acts as a competitive inhibitor of the peptide substrate of N-myristoyltransferase. By binding to the active site of the enzyme, it prevents the transfer of myristoyl-CoA to the N-terminal glycine of target proteins. One of the key substrate proteins for Nmt in Candida albicans is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The inhibition of Arf N-myristoylation disrupts its localization to membranes, leading to defects in the secretory pathway and ultimately compromising fungal cell viability.

Signaling Pathway of N-myristoyltransferase Inhibition

NMT_Inhibition_Pathway cluster_0 N-Myristoyltransferase (Nmt) Catalysis cluster_1 Inhibition by this compound cluster_2 Cellular Consequence Myristoyl-CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl-CoA->Nmt Peptide_Substrate Peptide Substrate (e.g., Arf with N-terminal Glycine) Peptide_Substrate->Nmt Myristoylated_Protein N-myristoylated Protein (e.g., myr-Arf) Nmt->Myristoylated_Protein CoA Coenzyme A Nmt->CoA Vesicular_Trafficking Vesicular Trafficking Myristoylated_Protein->Vesicular_Trafficking Essential for This compound This compound Nmt_Inhibited Nmt (Inhibited) This compound->Nmt_Inhibited Competitive Inhibition Disrupted_Trafficking Disrupted Vesicular Trafficking Nmt_Inhibited->Disrupted_Trafficking Leads to Fungal_Viability Fungal Viability Vesicular_Trafficking->Fungal_Viability Maintains Loss_of_Viability Loss of Fungal Viability Disrupted_Trafficking->Loss_of_Viability Results in

Caption: Mechanism of Nmt inhibition by this compound and its downstream effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity against Candida albicans.

Table 1: In Vitro Enzymatic Inhibition of Candida albicans N-myristoyltransferase

CompoundTarget EnzymeAssay TypeIC50 (nM)Selectivity (over Human Nmt)Reference
This compoundCandida albicans Nmt (strain B311)Enzymatic Inhibition56~250-fold[1]

Table 2: In Vitro Antifungal Susceptibility against Candida albicans

CompoundFungal StrainAssay TypeConcentration (µM)ResultReference
This compoundCandida albicansBroth Microdilution (Growth Assay)Up to 100No growth inhibition observed[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro N-myristoyltransferase (Nmt) Enzyme Inhibition Assay

This protocol is a representative method based on radiolabeling for determining the in vitro inhibitory activity of compounds against Nmt.

Objective: To quantify the enzymatic activity of Nmt and determine the IC50 value of an inhibitor.

Materials:

  • Recombinant C. albicans Nmt

  • [3H]Myristoyl-CoA

  • Peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of a known Nmt substrate like Arf)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant Nmt enzyme, and the peptide substrate.

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixture. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding [3H]Myristoyl-CoA.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Separate the radiolabeled myristoylated peptide from the unreacted [3H]Myristoyl-CoA. This can be achieved by methods such as protein precipitation followed by filtration or by using phosphocellulose paper that binds the peptide.

  • Quantify the amount of incorporated radioactivity in the peptide product using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Arf Protein Gel Mobility Shift Assay

This assay is used to assess the effect of Nmt inhibitors on the myristoylation of a key substrate, Arf, within fungal cells.

Objective: To determine if an Nmt inhibitor can penetrate the fungal cell and inhibit protein N-myristoylation in a cellular context.

Materials:

  • Candida albicans culture

  • Yeast growth medium (e.g., YPD)

  • Inhibitor compound (this compound)

  • Cell lysis buffer

  • Protein extraction reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody specific for Arf protein

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection reagents

Procedure:

  • Grow a culture of Candida albicans to the mid-logarithmic phase.

  • Treat the culture with the inhibitor (this compound) at the desired concentration. Include an untreated control.

  • Incubate the cultures for a specific period (e.g., 4 hours).

  • Harvest the fungal cells by centrifugation.

  • Lyse the cells to extract total cellular proteins.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE. The myristoylated form of Arf migrates faster than the non-myristoylated form.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against Arf.

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imaging system.

  • Analyze the resulting bands to determine the ratio of myristoylated to non-myristoylated Arf. A shift towards the slower-migrating (non-myristoylated) band in the presence of the inhibitor indicates successful target engagement.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standardized method (e.g., based on CLSI guidelines) to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the in vitro antifungal activity of a compound by measuring its effect on fungal growth.

Materials:

  • Candida albicans isolate

  • Standardized RPMI 1640 medium

  • 96-well microtiter plates

  • Inhibitor compound (this compound)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of Candida albicans.

  • Prepare serial dilutions of the inhibitor compound (this compound) in the microtiter plates.

  • Add the fungal inoculum to each well.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Experimental Workflow

The development and evaluation of Nmt inhibitors like this compound typically follow a structured workflow.

NMT_Inhibitor_Workflow Target_Identification Target Identification (N-myristoyltransferase) Compound_Screening Compound Screening (e.g., High-Throughput Screening) Target_Identification->Compound_Screening In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay Compound_Screening->In_Vitro_Enzyme_Assay Lead_Identification Lead Identification (e.g., this compound) In_Vitro_Enzyme_Assay->Lead_Identification Potent Hits Antifungal_Susceptibility Antifungal Susceptibility Testing (Broth Microdilution) Lead_Identification->Antifungal_Susceptibility Mechanism_of_Action Mechanism of Action Studies (Arf Mobility Shift Assay) Lead_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Improve Cell Penetration) Antifungal_Susceptibility->Lead_Optimization Lack of Cellular Activity Mechanism_of_Action->Lead_Optimization Confirms Target Engagement In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy

Caption: A logical workflow for the discovery and evaluation of Nmt inhibitors.

Discussion and Future Directions

This compound serves as a valuable research tool for studying the function of N-myristoyltransferase in fungi. Its high potency and selectivity for the fungal enzyme validate Nmt as a viable antifungal target. However, the lack of whole-cell activity highlights a significant challenge in the development of peptidomimetic inhibitors, namely poor cell permeability and/or susceptibility to cellular efflux pumps or proteases.

Future research in this area should focus on the design of Nmt inhibitors with improved pharmacokinetic properties. Strategies may include the development of non-peptidic small molecules or the modification of existing scaffolds to enhance cell wall and membrane penetration. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel Nmt inhibitors as next-generation antifungal therapeutics.

References

Preliminary Efficacy of SC-58272: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of SC-58272, a potent inhibitor of Candida albicans N-myristoyltransferase (Nmt). The document synthesizes available data on its in vitro activity, cellular effects, and the underlying mechanism of action, offering valuable insights for researchers in antifungal drug development.

In Vitro Efficacy and Cellular Activity

This compound has demonstrated significant potency as an inhibitor of Candida albicans N-myristoyltransferase (Nmt) in enzymatic assays. However, this in vitro activity does not translate to whole-cell antifungal efficacy.

Table 1: In Vitro and Cellular Efficacy of this compound against Candida albicans

ParameterValueReference
IC50 (In Vitro Nmt Inhibition) 0.056 µM[1]
Growth Inhibitory Activity None Observed[1]
In Vivo Arf N-myristoylation No Detectable Reduction[1]

The data clearly indicates a significant disparity between the enzymatic inhibition and the cellular activity of this compound. This suggests that the compound may have poor cell permeability or is subject to efflux mechanisms in C. albicans, preventing it from reaching its intracellular target at a sufficient concentration to inhibit growth.

Mechanism of Action: Inhibition of N-myristoyltransferase

This compound targets N-myristoyltransferase, an essential enzyme in Candida albicans that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in critical cellular processes.

The Role of N-myristoylation in Candida albicans

N-myristoylation is a vital protein modification in C. albicans, playing a key role in signal transduction and cellular growth. The enzyme Nmt is essential for the viability of this pathogenic fungus. One of the key substrates of Nmt in C. albicans is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation, which facilitates their interaction with cellular membranes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. The following sections describe the methodologies used to assess the efficacy of this compound.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay

While the precise, step-by-step protocol used to determine the IC50 of this compound is not publicly available, a general methodology for in vitro Nmt inhibition assays can be described. These assays typically involve the following steps:

  • Expression and Purification of Recombinant Nmt: The C. albicans NMT gene is cloned and expressed in a suitable system, such as E. coli. The recombinant Nmt enzyme is then purified to homogeneity.

  • Enzymatic Reaction: The purified Nmt enzyme is incubated with its substrates: myristoyl-CoA and a peptide substrate corresponding to the N-terminus of a known N-myristoylated protein (e.g., Arf). The reaction is carried out in a suitable buffer system.

  • Inhibitor Addition: Various concentrations of the test compound, such as this compound, are included in the reaction mixture to assess their inhibitory effect.

  • Detection of Enzyme Activity: The activity of Nmt is measured by quantifying the amount of myristoylated peptide produced. This is often achieved using a radiolabeled myristoyl-CoA, followed by separation of the myristoylated peptide from the unreacted substrate and quantification of radioactivity.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in Nmt activity (IC50) is calculated from a dose-response curve.

Arf Protein Gel Mobility Shift Assay

This in vivo assay is used to determine the extent of N-myristoylation of the Arf protein within C. albicans cells, providing a measure of the cellular efficacy of Nmt inhibitors. The principle of the assay is that the N-myristoylated form of Arf migrates faster on an SDS-PAGE gel than the non-myristoylated form.

A detailed, step-by-step protocol for this assay as applied to this compound is not available in the public domain. However, based on published descriptions, the general workflow is as follows:

  • Cell Culture and Treatment: Candida albicans cultures are grown to the mid-exponential phase. The cells are then treated with the Nmt inhibitor (e.g., this compound) at various concentrations for a defined period.

  • Protein Extraction: Total cellular proteins are extracted from the treated and untreated C. albicans cells using standard lysis procedures.

  • SDS-PAGE and Western Blotting: The extracted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: The membrane is probed with a primary antibody specific for the Arf protein. An antibody raised against Saccharomyces cerevisiae Arf1p has been shown to be effective for detecting C. albicans Arf. A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then used.

  • Visualization: The protein bands are visualized using a suitable detection reagent (e.g., chemiluminescence). The relative amounts of the faster-migrating (myristoylated) and slower-migrating (non-myristoylated) Arf protein bands are quantified to determine the in vivo inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Nmt inhibition and the general workflows of the experiments described.

NMT_Signaling_Pathway cluster_0 Cytosol cluster_1 Membrane Myristoyl_CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Substrate Arf_myr Arf Protein (myristoylated) Nmt->Arf_myr Catalysis SC_58272 This compound SC_58272->Nmt Inhibition Arf_unmyr Arf Protein (unmyristoylated) Arf_unmyr->Nmt Substrate Vesicle_Trafficking Vesicle Trafficking & Signal Transduction Arf_myr->Vesicle_Trafficking Function

N-myristoyltransferase (Nmt) signaling pathway in Candida albicans.

Experimental_Workflow cluster_invitro In Vitro Nmt Inhibition Assay cluster_invivo Arf Protein Gel Mobility Shift Assay A1 Purified C. albicans Nmt A3 Incubate with this compound A1->A3 A2 Myristoyl-CoA + Peptide Substrate A2->A3 A4 Measure Nmt Activity A3->A4 A5 Determine IC50 A4->A5 B1 C. albicans Culture B2 Treat with this compound B1->B2 B3 Protein Extraction B2->B3 B4 SDS-PAGE & Western Blot B3->B4 B5 Detect Arf Protein (Myristoylated vs. Unmyristoylated) B4->B5

General experimental workflows for evaluating this compound efficacy.

References

SC-58272: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the biological target of SC-58272, a potent and selective inhibitor. The document details the quantitative data associated with its inhibitory activity, comprehensive experimental protocols for target validation, and a visualization of the relevant signaling pathway.

Executive Summary

This compound has been identified as a potent and selective inhibitor of N-myristoyltransferase (Nmt), an essential enzyme in Candida albicans. Its high selectivity for the fungal enzyme over its human counterpart makes it a promising candidate for antifungal drug development. This guide summarizes the key data and methodologies used to validate Nmt as the molecular target of this compound.

Data Presentation

The inhibitory activity of this compound against Candida albicans N-myristoyltransferase (CaNmt) and Human N-myristoyltransferase (hNmt) is summarized below. The data highlights the significant selectivity of the compound for the fungal enzyme.

CompoundTarget EnzymeIC50 (nM)Selectivity (hNmt/CaNmt)
This compoundCandida albicans Nmt (Strain B311)56~250-fold
This compoundHuman Nmt14100

Table 1: Inhibitory activity of this compound against C. albicans and Human N-myristoyltransferase.[1]

Target Identification and Validation

The primary molecular target of this compound is N-myristoyltransferase (Nmt). Nmt is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction and vesicular trafficking.

In Candida albicans, Nmt has been genetically and biochemically validated as an essential enzyme for viability, making it an attractive target for the development of novel antifungal agents. Inhibition of CaNmt by this compound disrupts the N-myristoylation of key fungal proteins, leading to growth inhibition.

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of N-myristoyltransferase, which in turn prevents the myristoylation of substrate proteins such as ADP-ribosylation factors (Arfs). Non-myristoylated Arf proteins are unable to properly localize to cellular membranes, disrupting their function in vesicular transport and other essential cellular processes, ultimately leading to fungal cell growth arrest.

NMT_Pathway cluster_0 Cytosol cluster_1 Cellular Membranes Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (Nmt) Myristoyl_CoA->NMT Myristoylated_Arf Myristoylated Arf Protein NMT->Myristoylated_Arf SC58272 This compound SC58272->NMT Inhibition Unmyristoylated_Arf Unmyristoylated Arf Protein Unmyristoylated_Arf->NMT Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Arf->Membrane_Localization

Figure 1. this compound inhibits Nmt, preventing Arf protein myristoylation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the identification and validation of this compound's target.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of Nmt by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • Recombinant C. albicans Nmt and human Nmt

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT

  • Detection Reagent: Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add the assay buffer, peptide substrate, and the this compound dilution.

  • Initiate the reaction by adding Myristoyl-CoA and the recombinant Nmt enzyme to each well.

  • Immediately add the CPM fluorescent dye. The reaction of the thiol group on the released CoA with CPM results in a fluorescent product.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm for CPM).

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Validation: Arf Protein Myristoylation Mobility Shift Assay

This assay validates the inhibition of Nmt in a cellular context by observing the myristoylation status of a known Nmt substrate, the ADP-ribosylation factor (Arf) protein, in Candida albicans. N-myristoylation causes a characteristic shift in the electrophoretic mobility of Arf on SDS-PAGE.

Materials:

  • Candida albicans culture

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors

  • SDS-PAGE gels (e.g., 12%)

  • Western blotting apparatus and reagents

  • Primary antibody specific for Arf protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow C. albicans cultures in YPD medium to the mid-logarithmic phase.

  • Treat the cultures with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Lyse the cells using the lysis buffer and mechanical disruption (e.g., bead beating).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against Arf.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the resulting bands. The non-myristoylated form of Arf will migrate slower than the myristoylated form. An increase in the intensity of the slower-migrating band in this compound-treated samples indicates inhibition of Nmt in vivo.

Experimental_Workflow cluster_invitro In Vitro Nmt Inhibition Assay cluster_invivo In Vivo Arf Myristoylation Assay A1 Prepare Reagents: Nmt, Substrates, this compound A2 Reaction Incubation A1->A2 A3 Fluorescence Measurement A2->A3 A4 IC50 Determination A3->A4 B1 Treat C. albicans with this compound B2 Cell Lysis & Protein Extraction B1->B2 B3 SDS-PAGE & Western Blot B2->B3 B4 Analyze Arf Mobility Shift B3->B4

Figure 2. Workflow for in vitro and in vivo validation of this compound.

Conclusion

The data and experimental evidence strongly support the identification and validation of N-myristoyltransferase as the primary target of this compound in Candida albicans. The compound's potent and selective inhibition of this essential fungal enzyme, coupled with its demonstrated ability to disrupt N-myristoylation in vivo, underscores its potential as a lead compound for the development of novel antifungal therapeutics. The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other Nmt inhibitors.

References

SC-58272: An In-Depth Technical Guide to a Potent Inhibitor of Protein N-Myristoylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SC-58272, a potent dipeptide inhibitor of N-myristoyltransferase (NMT). N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function of numerous proteins involved in signal transduction, protein-protein interactions, and membrane targeting. Inhibition of this process is a promising therapeutic strategy for various diseases, including fungal infections and cancer.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound has demonstrated potent and selective inhibitory activity against N-myristoyltransferase, particularly from fungal sources. The following table summarizes the key quantitative data available for this inhibitor.

Target Enzyme Assay Type Parameter Value Reference
Candida albicans NMT (Strain B311)In Vitro Enzyme InhibitionIC5056 nM[1]
Human NMTIn Vitro Enzyme InhibitionIC5014,100 nM[1]

Note: The data indicates that this compound is approximately 250-fold more selective for the Candida albicans NMT over the human enzyme, highlighting its potential as an antifungal agent.[1] However, it is important to note that while potent in vitro, this compound did not exhibit significant growth inhibitory activity in an in vivo assay with C. albicans and did not produce a detectable reduction in the N-myristoylation of the ADP-ribosylation factor (Arf), a key NMT substrate.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound and other NMT inhibitors.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an NMT inhibitor.

Objective: To measure the enzymatic activity of NMT in the presence of varying concentrations of an inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited.

Materials:

  • Recombinant N-myristoyltransferase (e.g., from C. albicans or human)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Arf or Src)

  • [³H]-myristoyl-CoA (radiolabeled substrate) or a fluorescent CoA detection reagent

  • Inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and a non-ionic detergent)

  • Scintillation fluid and counter (for radioactive assay) or a fluorescence plate reader (for fluorescent assay)

  • Phosphocellulose paper or other means to separate the myristoylated peptide from free myristoyl-CoA

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, a fixed concentration of the peptide substrate, and the radiolabeled or standard myristoyl-CoA.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of the recombinant NMT enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Quantification:

    • Radioactive Assay: If using [³H]-myristoyl-CoA, wash the phosphocellulose paper to remove unreacted substrate. The amount of radioactivity remaining on the paper, corresponding to the myristoylated peptide, is then quantified using a scintillation counter.

    • Fluorescent Assay: If using a fluorescent CoA detection reagent, the fluorescence signal, which is proportional to the amount of CoA produced, is measured using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of NMT activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

In Vivo N-Myristoylation Assay in Candida albicans (Arf Mobility Shift Assay)

This assay, as described by Lodge et al. (1997), is used to evaluate the effect of NMT inhibitors on protein myristoylation within a cellular context.

Objective: To assess the in vivo efficacy of an NMT inhibitor by observing changes in the myristoylation status of the ADP-ribosylation factor (Arf) protein in C. albicans.

Principle: N-myristoylated Arf migrates faster on an SDS-PAGE gel than its non-myristoylated counterpart. Inhibition of NMT leads to an accumulation of the slower-migrating, non-myristoylated form of Arf.

Materials:

  • Candida albicans strain

  • Yeast extract-peptone-dextrose (YPD) medium

  • NMT inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Protein electrophoresis equipment (SDS-PAGE)

  • Western blotting equipment

  • Primary antibody specific for Arf

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Grow C. albicans in YPD medium to the mid-logarithmic phase.

  • Inhibitor Treatment: Add the NMT inhibitor at the desired concentration to the cell culture. Include a vehicle control.

  • Incubation: Continue to incubate the cells for a defined period (e.g., 4 hours).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against Arf.

    • Wash the membrane and then incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

  • Analysis: Compare the relative abundance of the faster-migrating (myristoylated) and slower-migrating (non-myristoylated) Arf bands between the treated and control samples.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the inhibition of N-myristoylation by this compound.

Signaling Pathways Potentially Affected by this compound

N-myristoylation is a prerequisite for the membrane localization and function of numerous signaling proteins. While direct experimental evidence of this compound's impact on these specific pathways is limited, its inhibition of NMT is expected to disrupt these processes.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_alpha_beta_gamma Gαβγ GPCR->G_alpha_beta_gamma Signal Effector Effector (e.g., Adenylyl Cyclase) G_alpha_beta_gamma->Effector Activation NMT NMT NMT->G_alpha_beta_gamma Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT G_alpha_unmyr Unmyristoylated Gα subunit G_alpha_unmyr->NMT SC58272 This compound SC58272->NMT

Caption: G-Protein Signaling Pathway and N-Myristoylation.

Src_Kinase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Tyrosine Kinase Src_myr Myristoylated Src Kinase Receptor->Src_myr Activation Downstream Downstream Signaling Src_myr->Downstream NMT NMT NMT->Src_myr Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Src_unmyr Unmyristoylated Src Kinase Src_unmyr->NMT SC58272 This compound SC58272->NMT

Caption: Src Family Kinase Signaling and N-Myristoylation.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo assays used to characterize NMT inhibitors like this compound.

In_Vitro_NMT_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Peptide Substrate, Myristoyl-CoA) start->prep add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor add_enzyme Add NMT Enzyme add_inhibitor->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify Quantify Myristoylated Peptide stop_reaction->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: In Vitro NMT Inhibition Assay Workflow.

In_Vivo_NMT_Assay_Workflow start Start culture Culture Candida albicans start->culture treat Treat with this compound culture->treat incubate Incubate treat->incubate lyse Lyse Cells and Extract Proteins incubate->lyse sds_page SDS-PAGE lyse->sds_page western_blot Western Blot for Arf sds_page->western_blot detect Detect Arf Bands western_blot->detect analyze Analyze Mobility Shift detect->analyze end End analyze->end

Caption: In Vivo Arf Myristoylation Assay Workflow.

References

Initial Characterization of SC-58272: A Potent Inhibitor of Candida albicans N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SC-58272 is a potent and selective inhibitor of N-myristoyltransferase (Nmt) from the pathogenic fungus Candida albicans. This document provides a comprehensive technical overview of the initial characterization of this compound, summarizing its in vitro activity, selectivity, and in vivo evaluation. Detailed experimental protocols for the key assays used in its characterization are provided to enable replication and further investigation. The structural basis for its inhibition is also discussed, supported by crystallographic data. Despite its high in vitro potency, this compound did not exhibit antifungal activity in cell-based assays, a critical finding for future drug development efforts targeting fungal Nmt.

Introduction

N-myristoylation is a crucial lipid modification of a variety of cellular proteins, catalyzed by the enzyme N-myristoyltransferase (Nmt). This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of substrate proteins. In pathogenic fungi such as Candida albicans, Nmt is essential for viability and virulence, making it an attractive target for the development of novel antifungal agents. This compound was developed as a peptidomimetic inhibitor of C. albicans Nmt. This guide details its initial pharmacological and biochemical characterization.

Quantitative Data Summary

The inhibitory activity of this compound against C. albicans Nmt was determined using in vitro enzyme assays. While the selectivity against human Nmt was not explicitly reported for this compound in the primary literature, a related compound, SC-59383, demonstrated significant selectivity for the fungal enzyme.

Compound Target Enzyme IC50 (nM) [1]
This compoundCandida albicans Nmt56
This compoundHuman Nmt14100

Table 1: In vitro inhibitory potency of this compound against C. albicans and human N-myristoyltransferase.

Experimental Protocols

In Vitro N-Myristoyltransferase (Nmt) Inhibition Assay

The in vitro inhibitory activity of this compound was assessed using a filter paper-based assay to measure the incorporation of [³H]myristoyl-CoA into a peptide substrate.

Materials:

  • Recombinant C. albicans Nmt and human Nmt1

  • [9,10-³H]Myristoyl-CoA

  • Peptide substrate (e.g., a derivative of the N-terminus of ADP-ribosylation factor)

  • Assay buffer: 100 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1% Triton X-100

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Scintillation fluid

Procedure:

  • The assay was performed in a total volume of 50 µL.

  • This compound, at various concentrations, was pre-incubated with the Nmt enzyme in the assay buffer for 10 minutes at room temperature.

  • The reaction was initiated by the addition of the peptide substrate and [³H]myristoyl-CoA.

  • The reaction mixture was incubated for 30 minutes at 30°C.

  • The reaction was stopped by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.

  • The filter papers were washed three times with 10 mM HEPES (pH 7.0) to remove unincorporated [³H]myristoyl-CoA.

  • The radioactivity retained on the filter papers, corresponding to the myristoylated peptide, was quantified by liquid scintillation counting.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Arf N-Myristoylation Assay

The effect of this compound on protein N-myristoylation in living C. albicans cells was evaluated by monitoring the myristoylation status of the ADP-ribosylation factor (Arf), a known Nmt substrate. Non-myristoylated Arf exhibits a detectable mobility shift on SDS-PAGE compared to its myristoylated counterpart.

Materials:

  • Candida albicans strain (e.g., ATCC 24433)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels (e.g., 12%)

  • Western blotting apparatus and reagents

  • Anti-Arf antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescence detection reagents

Procedure:

  • C. albicans cells were grown in YPD medium to mid-logarithmic phase.

  • The culture was treated with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).

  • Cells were harvested by centrifugation, washed, and lysed using mechanical disruption (e.g., bead beating) in lysis buffer.

  • The total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of total protein from each sample were separated by SDS-PAGE.

  • The separated proteins were transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with a primary antibody specific for Arf.

  • After washing, the membrane was incubated with a secondary antibody.

  • The protein bands were visualized using a chemiluminescence detection system. The appearance of a slower-migrating Arf band indicates inhibition of N-myristoylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used in the initial characterization of this compound.

NMT_Pathway cluster_0 Cellular N-Myristoylation Myristoyl_CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Peptide Protein Substrate (N-terminal Glycine) Peptide->Nmt Myristoylated_Protein Myristoylated Protein Nmt->Myristoylated_Protein SC58272 This compound SC58272->Nmt

Figure 1: Inhibition of N-myristoylation by this compound.

In_Vitro_Workflow cluster_1 In Vitro Nmt Inhibition Assay Workflow start Start preincubation Pre-incubate Nmt Enzyme with this compound start->preincubation reaction Add [3H]Myristoyl-CoA and Peptide Substrate preincubation->reaction incubation Incubate at 30°C reaction->incubation spotting Spot Reaction on P81 Paper incubation->spotting washing Wash Filter Paper spotting->washing counting Liquid Scintillation Counting washing->counting analysis Calculate IC50 counting->analysis

Figure 2: Workflow for the in vitro Nmt inhibition assay.

In_Vivo_Workflow cluster_2 In Vivo Arf N-Myristoylation Assay Workflow start Start culture Culture C. albicans cells start->culture treatment Treat with this compound culture->treatment harvest Harvest and Lyse Cells treatment->harvest sds_page SDS-PAGE harvest->sds_page western_blot Western Blot for Arf sds_page->western_blot detection Chemiluminescence Detection western_blot->detection analysis Analyze for Arf Mobility Shift detection->analysis

Figure 3: Workflow for the in vivo Arf N-myristoylation assay.

Structural Basis of Inhibition

The mechanism of this compound binding to C. albicans Nmt has been elucidated through X-ray crystallography (PDB ID: 1IYL). The crystal structure reveals that this compound, a non-peptidic inhibitor, binds in the peptide-binding groove of the enzyme. This interaction is competitive with the peptide substrate. The structural insights gained from the co-crystal structure are invaluable for the rational design of next-generation Nmt inhibitors with improved pharmacological properties.

Conclusion

This compound is a highly potent in vitro inhibitor of Candida albicans N-myristoyltransferase. However, its lack of whole-cell antifungal activity highlights the challenge of translating in vitro potency into therapeutic efficacy. The discrepancy between in vitro and in vivo activity may be due to factors such as poor cell permeability, efflux pump activity, or metabolic instability. The initial characterization of this compound has provided a valuable tool for studying fungal Nmt and serves as an important case study in the development of antifungal agents targeting this essential enzyme. Future efforts in this area should focus on optimizing the physicochemical properties of Nmt inhibitors to ensure adequate target engagement within the fungal cell.

References

SC-58272: A Technical History of a Pioneering N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Development, and Scientific Contributions of a Key Antifungal Candidate

Abstract

SC-58272 emerged in the mid-1990s as a potent and highly selective inhibitor of Candida albicans N-myristoyltransferase (NMT), a critical enzyme for the viability of this opportunistic fungal pathogen. This technical guide details the discovery and development history of this compound, from its rational design based on a peptide substrate to its synthesis and extensive in vitro characterization. While demonstrating impressive enzymatic inhibition, this compound ultimately fell short in in vivo efficacy, a crucial turning point that informed the subsequent development of non-peptidic NMT inhibitors. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the scientific legacy of this compound for researchers and professionals in drug development.

Introduction: The Rationale for Targeting Fungal N-Myristoyltransferase

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This irreversible modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins essential for cell viability. In pathogenic fungi such as Candida albicans, NMT is a particularly attractive drug target. Its activity is essential for fungal growth and virulence, and significant structural differences between fungal and human NMTs allow for the development of selective inhibitors.

Discovery and Design of this compound

This compound was developed by a team at G.D. Searle & Co. as a peptidomimetic inhibitor of C. albicans NMT (CaNMT). Its design was rationally based on the structure of a known octapeptide substrate of the enzyme. The core concept was to create a molecule that could effectively compete with the native peptide substrate for binding to the enzyme's active site.

From Substrate to Inhibitor: A Peptidomimetic Approach

The development of this compound began with the knowledge of preferred peptide substrates for CaNMT. By systematically modifying a lead octapeptide, the researchers aimed to enhance binding affinity and selectivity. This compound is a dipeptide derivative that retains key recognition elements of the substrate while incorporating non-natural moieties to improve its drug-like properties.

The chemical structure of this compound is N-({4-[4-(2-Methyl-1H-imidazol-1-yl)butyl]phenyl}acetyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a substituted phenylacetic acid derivative with a protected dipeptide amide, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on standard peptide synthesis methodologies, as the specific, detailed protocol from the primary literature is not publicly available.

  • Dipeptide Amide Formation: L-serine and L-lysine are coupled using standard peptide coupling reagents (e.g., DCC/HOBt or HATU). The C-terminus of lysine (B10760008) is first amidated with 2-cyclohexylethylamine. Protecting groups are used for the side chains of serine (e.g., Boc) and lysine (e.g., Boc) and the N-terminus of serine (e.g., Fmoc).

  • Synthesis of the Phenylacetic Acid Moiety: 4-(2-Methyl-1H-imidazol-1-yl)butyl bromide is synthesized and used to alkylate a protected form of 4-hydroxyphenylacetic acid.

  • Coupling and Deprotection: The N-terminal protecting group of the dipeptide amide is removed, and the resulting free amine is coupled with the synthesized phenylacetic acid derivative using a suitable coupling agent.

  • Final Deprotection: All remaining protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups) to yield this compound.

  • Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Characterization: Potency and Selectivity

This compound demonstrated potent and selective inhibition of CaNMT in enzymatic assays.

Quantitative Data Summary
ParameterEnzymeValueReference
IC50 C. albicans NMT (Strain B311)56 nM[1]
Ki C. albicans NMT31 nM[2]
Selectivity Human NMT / C. albicans NMT250-fold[1][2]
Experimental Protocol: N-Myristoyltransferase Inhibition Assay

This is a generalized protocol for a scintillation proximity assay (SPA), a common method for measuring NMT activity.

  • Reagents:

    • Purified recombinant C. albicans NMT and human NMT.

    • [³H]-Myristoyl-CoA.

    • A biotinylated peptide substrate (e.g., derived from a known N-myristoylated protein).

    • Streptavidin-coated SPA beads.

    • Assay buffer (e.g., Tris-HCl with Triton X-100 and DTT).

    • This compound or other test inhibitors dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the assay buffer, a solution of the test inhibitor at various concentrations, and the purified NMT enzyme.

    • Initiate the enzymatic reaction by adding a mixture of the biotinylated peptide substrate and [³H]-Myristoyl-CoA.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of non-radiolabeled myristoyl-CoA and EDTA).

    • Add the streptavidin-coated SPA beads to each well. The biotinylated peptide, if myristoylated with [³H]-myristate, will bind to the beads.

    • When the radiolabeled product is in close proximity to the scintillant-impregnated beads, light is emitted.

    • Measure the light output using a microplate scintillation counter.

  • Data Analysis:

    • The amount of light emitted is proportional to the amount of [³H]-myristoylated peptide produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Ki values can be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor.

Mechanism of Action: Competitive Inhibition

Kinetic studies revealed that this compound acts as a competitive inhibitor with respect to the peptide substrate.[2] This means that this compound binds to the same active site on the enzyme as the natural peptide, directly competing for binding. This mode of action is consistent with its rational design based on a substrate peptide.

G E NMT (Enzyme) ES NMT-Substrate Complex E->ES + S EI NMT-Inhibitor Complex (Inactive) E->EI + I S Peptide Substrate I This compound (Inhibitor) ES->E P Myristoylated Peptide ES->P + MyrCoA - CoA EI->E MyrCoA Myristoyl-CoA CoA CoA G Start Start: Potent in vitro NMT Inhibitor (this compound) CellAssay Cell-based Antifungal Assay Start->CellAssay InVivo In vivo Animal Model of Infection Start->InVivo NoEfficacy Result: No Significant Antifungal Activity CellAssay->NoEfficacy InVivo->NoEfficacy PoorPerm Hypothesis: Poor Cell Permeability Protease Hypothesis: Protease Susceptibility NoEfficacy->PoorPerm NoEfficacy->Protease NewStrategy New Strategy: Develop Non-Peptidic NMT Inhibitors NoEfficacy->NewStrategy

References

Unlocking the Potential of N-Myristoyltransferase Inhibition: A Technical Guide to SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt). While initially a promising lead compound targeting a validated fungal-specific enzyme, in vitro efficacy did not translate to whole-cell activity, offering valuable lessons for future antifungal drug development. This document details the biochemical properties of this compound, relevant experimental protocols, and the critical role of N-myristoylation in fungal viability.

Executive Summary

This compound is a synthetic, peptidomimetic inhibitor of N-myristoyltransferase (Nmt), an essential enzyme in a variety of pathogenic fungi, including Candida albicans. Nmt catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous proteins involved in critical cellular processes. Due to differences between fungal and human Nmt, this enzyme represents a promising target for selective antifungal therapy. This compound exhibits high potency and selectivity for C. albicans Nmt over its human counterpart in enzymatic assays. However, studies have revealed a lack of antifungal activity in whole-cell assays, suggesting issues with cell permeability or efflux. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the key signaling pathways and experimental workflows associated with this compound and its target.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against N-myristoyltransferase have been quantitatively characterized. The following tables summarize the key data points.

Compound Target IC50 (nM) Selectivity (Human/Fungal) Reference
This compoundCandida albicans Nmt (CaNmt)56250-fold[1]
This compoundHuman Nmt (HNmt)14100-[1]

Table 1: In Vitro Inhibitory Activity of this compound against N-myristoyltransferase.

Compound Assay Result Reference
This compoundC. albicans Growth InhibitionNo activity[1]
This compoundIn Vivo Arf N-myristoylationNo reduction[1]

Table 2: In Vitro and In Vivo Cellular Activity of this compound.

Mechanism of Action: Targeting N-Myristoyltransferase

N-myristoylation is a crucial lipid modification that facilitates protein-membrane interactions and protein-protein interactions. The enzyme N-myristoyltransferase (Nmt) catalyzes the transfer of myristoyl-CoA to the N-terminal glycine of target proteins. In Candida albicans, several key proteins are N-myristoylated, including ADP-ribosylation factors (Arfs), which are involved in vesicular trafficking. Inhibition of Nmt leads to the production of non-myristoylated proteins that are often non-functional, ultimately resulting in cell death. The selectivity of this compound for the fungal enzyme makes it a valuable tool for studying this pathway, even with its limitations in whole-cell systems.

N_Myristoylation_Pathway N-Myristoylation Signaling Pathway in Candida albicans Myristoyl_CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Myristoylated_Protein Myristoylated Protein Nmt->Myristoylated_Protein Myristoylation SC_58272 This compound SC_58272->Nmt Unmyristoylated_Protein Unmyristoylated Protein (e.g., Arf) Unmyristoylated_Protein->Nmt Membrane Cell Membrane Myristoylated_Protein->Membrane Membrane Targeting Vesicular_Trafficking Vesicular Trafficking & Other Cellular Processes Membrane->Vesicular_Trafficking Cell_Viability Fungal Cell Viability Vesicular_Trafficking->Cell_Viability

Figure 1: N-Myristoylation pathway in C. albicans and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other Nmt inhibitors.

N-myristoyltransferase (Nmt) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Nmt.

Objective: To quantify the IC50 value of an inhibitor against purified Nmt.

Materials:

  • Purified recombinant C. albicans Nmt and human Nmt

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein like Arf)

  • [³H]-Myristoyl-CoA (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microcentrifuge tube, combine the assay buffer, purified Nmt enzyme, and the peptide substrate.

  • Add the inhibitor at various concentrations to the reaction mixture. Include a control with DMSO only.

  • Initiate the reaction by adding [³H]-Myristoyl-CoA.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Spot the reaction mixture onto a filter paper and wash to remove unincorporated [³H]-Myristoyl-CoA.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nmt_Inhibition_Assay_Workflow Workflow for Nmt Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Reaction Mix Inhibitor_Dilution->Add_Inhibitor Reaction_Mix Prepare Reaction Mix (Buffer, Nmt, Peptide) Reaction_Mix->Add_Inhibitor Start_Reaction Initiate with [³H]-Myristoyl-CoA Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot_Filter Spot on Filter Paper & Wash Stop_Reaction->Spot_Filter Scintillation Measure Radioactivity Spot_Filter->Scintillation Calculate_Inhibition Calculate % Inhibition Scintillation->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the N-myristoyltransferase (Nmt) inhibition assay.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Objective: To determine the MIC of a compound against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal compound (e.g., this compound) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the antifungal compound in DMSO.

  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate. Include a drug-free control well.

  • Prepare a standardized inoculum of C. albicans from a fresh culture, adjusting the cell density to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640.

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.

Therapeutic Applications and Future Directions

The potent and selective in vitro inhibition of C. albicans Nmt by this compound validates this enzyme as a promising target for novel antifungal agents. However, the lack of whole-cell activity observed with this compound highlights a significant challenge in antifungal drug discovery: achieving effective intracellular concentrations of the inhibitor.[1] This discrepancy is likely due to poor membrane permeability or active efflux by fungal membrane transporters.

Despite its own limitations as a therapeutic candidate, this compound remains a valuable chemical probe for several reasons:

  • Target Validation: It has been instrumental in confirming the essentiality of Nmt for fungal viability.

  • Structural Biology: The co-crystal structure of this compound with C. albicans Nmt provides a detailed map of the inhibitor binding site, which is invaluable for the structure-based design of new Nmt inhibitors with improved physicochemical properties.

  • Assay Development: It can be used as a reference compound in the development and validation of new Nmt inhibition assays.

Future research in this area should focus on:

  • Improving Permeability: Designing new Nmt inhibitors with enhanced membrane permeability and reduced susceptibility to efflux pumps. This could involve modifying the chemical scaffold to optimize lipophilicity and other drug-like properties.

  • Combination Therapy: Investigating the potential of combining Nmt inhibitors with agents that disrupt the fungal cell membrane or inhibit efflux pumps to enhance their intracellular accumulation and efficacy.

  • Broad-Spectrum Activity: Exploring the activity of new Nmt inhibitors against a broader range of pathogenic fungi.

Logical_Relationship Logical Relationship of this compound Properties and Future Development SC58272 This compound Potent_Inhibition Potent In Vitro Nmt Inhibition SC58272->Potent_Inhibition High_Selectivity High Selectivity for Fungal Nmt SC58272->High_Selectivity Lack_of_Cellular_Activity Lack of Whole-Cell Antifungal Activity SC58272->Lack_of_Cellular_Activity Valuable_Tool Valuable as a Chemical Probe Potent_Inhibition->Valuable_Tool High_Selectivity->Valuable_Tool Poor_Permeability Poor Cell Permeability/ Efflux Lack_of_Cellular_Activity->Poor_Permeability Likely due to Future_Development Future Drug Development Valuable_Tool->Future_Development Informs Improved_PK Improved Pharmacokinetics (Permeability, Stability) Future_Development->Improved_PK Combination_Therapy Combination Therapy Strategies Future_Development->Combination_Therapy

Figure 3: Relationship between the observed properties of this compound and future directions.

Conclusion

This compound serves as a case study in the complexities of antifungal drug development. While its potent and selective inhibition of Candida albicans N-myristoyltransferase in vitro underscores the potential of this enzyme as an antifungal target, its failure to exhibit whole-cell activity highlights the critical importance of optimizing pharmacokinetic properties. The data and protocols presented in this guide are intended to inform researchers in their efforts to develop the next generation of Nmt inhibitors that can overcome these hurdles and provide new therapeutic options for the treatment of invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and kidney function.[1][2] In contrast, COX-2 is typically absent or expressed at very low levels in most cells under normal conditions but is significantly upregulated during inflammation.[1][3] This differential expression makes COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

This document provides detailed protocols for the in vitro evaluation of novel selective COX-2 inhibitors, using celecoxib (B62257) as a reference compound. The protocols described include a direct enzyme inhibition assay to determine potency and selectivity, and a cell-based assay to assess cytotoxic effects on cancer cell lines.

Mechanism of Action: COX-2 Inhibition

Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins. This targeted inhibition helps to reduce inflammation and pain associated with elevated COX-2 activity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Inhibitor Selective COX-2 Inhibitor (e.g., SC-58272 analog) Inhibitor->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Signaling pathway of COX-2 and its inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of celecoxib and other compounds against COX-1 and COX-2, as well as their cytotoxic effects on various cancer cell lines.

CompoundTargetIC50 (µM)Cell LineIC50 (µM) - CytotoxicityReference
CelecoxibCOX-115HNE132.86[4]
COX-20.49CNE1-LMP161.31[4]
KB≥25[5]
Saos-2≥25[5]
1321N≥25[5]
A205863 ± 4[6]
SAN45 ± 4[6]
Phar-95239COX-19.32HT-29178.52[7]
COX-20.82[7]
T0511-4424COX-18.42HT-29143[7]
COX-20.69[7]
Zu-4280011COX-115.23HT-2997.61[7]
COX-20.76[7]

Experimental Protocols

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This protocol is based on a fluorometric detection method where the production of Prostaglandin G2, an intermediate product of the COX enzyme, is measured.[1][3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound analog) and reference compound (Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Anhydrous DMSO

  • Ethanol

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-2 enzyme with purified water. Aliquot and store at -80°C. Keep on ice during use.

    • Reconstitute Arachidonic Acid in ethanol.

    • Prepare a working solution of the COX Probe and Cofactor in the COX Assay Buffer.

  • Compound Preparation:

    • Dissolve the test and reference compounds in DMSO to prepare a stock solution.

    • Perform serial dilutions of the stock solution in COX Assay Buffer to achieve a range of desired test concentrations (e.g., 10x final concentration).

  • Assay Protocol:

    • Add 10 µL of the diluted test compound, reference compound, or solvent control (DMSO) to the appropriate wells of a 96-well plate.

    • Add 10 µL of COX Assay Buffer to the "Enzyme Control" wells.

    • Add a known COX-2 inhibitor (like Celecoxib) to the "Inhibitor Control" wells.

    • Add the reconstituted COX-1 or COX-2 enzyme to all wells except the background control.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Mix and incubate for exactly 2 minutes at 37°C.[8]

    • Add the COX Probe/Cofactor solution to stop the reaction and develop the fluorescent signal.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Test Compound and Controls Add_Compounds Add Compounds/Controls to 96-well Plate Prep_Compounds->Add_Compounds Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solution Add_Enzyme Add Enzyme to Wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Arachidonic Acid Solution Add_Substrate Add Arachidonic Acid (Initiate Reaction) Prep_Substrate->Add_Substrate Add_Compounds->Add_Enzyme Incubate_1 Incubate at 37°C (10 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (2 min) Add_Substrate->Incubate_2 Add_Probe Add Probe/Cofactor (Stop & Develop) Incubate_2->Add_Probe Read_Plate Read Fluorescence (Ex/Em = 535/587 nm) Add_Probe->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the test compound on cancer cell lines that express COX-2, such as MCF-7 (breast cancer) and HT-29 (colon cancer).[2][9]

Materials:

  • COX-2 expressing cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and reference compound (Celecoxib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0-100 µM). Include wells with medium only (untreated control) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate 24h for Cell Attachment Seed_Cells->Incubate_Attach Add_Compounds Add Compounds to Cells Incubate_Attach->Add_Compounds Prep_Compounds Prepare Compound Dilutions Prep_Compounds->Add_Compounds Incubate_Treat Incubate for 48-72h Add_Compounds->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance Calc_Viability Calculate % Viability Read_Absorbance->Calc_Viability Plot_Data Plot Dose-Response Curve Calc_Viability->Plot_Data Det_IC50 Determine IC50 Value Plot_Data->Det_IC50

Caption: Workflow for the cell-based MTT cytotoxicity assay.

References

Application Notes and Protocols for the Use of SC-58272 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58272 is a potent and selective dipeptide inhibitor of N-myristoyltransferase (Nmt).[1][2] N-myristoylation is a crucial lipid modification of a variety of cellular proteins in eukaryotic cells, including those involved in signal transduction, protein-protein interactions, and cellular localization. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of substrate proteins.

While this compound has been primarily characterized as a highly selective inhibitor of Candida albicans Nmt, making it a potent antifungal agent, the fundamental role of Nmt in mammalian cells suggests its potential as a tool for studying cellular processes regulated by N-myristoylation.[1][2] N-myristoyltransferase has been investigated as a potential therapeutic target in cancer and infectious diseases.[3][4][5]

This document provides detailed application notes and generalized protocols for the experimental use of this compound in mammalian cell culture, based on its mechanism of action as an Nmt inhibitor.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of N-myristoyltransferase. By blocking Nmt, this compound prevents the transfer of myristoyl-CoA to the N-terminal glycine of target proteins. This inhibition disrupts the proper localization and function of numerous myristoylated proteins, which can, in turn, affect various signaling pathways and cellular processes. In mammalian cells, Nmt substrates include proteins involved in cell growth, differentiation, and oncogenesis.

cluster_0 Cellular Process This compound This compound Nmt Nmt This compound->Nmt Inhibition Myristoylated Protein Myristoylated Protein Nmt->Myristoylated Protein Catalysis Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->Nmt Substrate Unmyristoylated Protein Unmyristoylated Protein Unmyristoylated Protein->Nmt Substrate Signaling Pathways Signaling Pathways Myristoylated Protein->Signaling Pathways Activation

Mechanism of action of this compound.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against fungal and human N-myristoyltransferase. It is important to note the significant selectivity for the fungal enzyme.

Target EnzymeOrganismIC50Reference
N-myristoyltransferase (Nmt)Candida albicans (strain B311)56 nM[1][2]
N-myristoyltransferase (Nmt)Human14100 nM[1][2]

Experimental Protocols

Due to the limited information on this compound in mammalian cell culture, the following are generalized protocols that should be adapted and optimized for your specific cell line and experimental goals.

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Determination of Working Concentration using a Cell Viability Assay

It is essential to determine the optimal working concentration of this compound that inhibits Nmt without causing excessive cytotoxicity. A dose-response experiment is recommended.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range, given the high human IC50, could be from 1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

cluster_0 Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of this compound Adherence->Prepare_Dilutions Treat_Cells Treat cells with this compound and vehicle control Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Measure Measure absorbance/luminescence Viability_Assay->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Workflow for determining working concentration.
Western Blot Analysis for Downstream Effects

To confirm the biological activity of this compound in your cell line, you can assess the expression or localization of known myristoylated proteins.

Materials:

  • Mammalian cell line of interest

  • 6-well or 10 cm cell culture plates

  • This compound at the determined working concentration

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a known myristoylated protein (e.g., c-Src) or a downstream signaling molecule.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in larger format plates and grow to 70-80% confluency.

  • Treat the cells with the determined working concentration of this compound and a vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression or phosphorylation status between the treated and control samples.

Concluding Remarks

This compound is a valuable research tool for studying the role of N-myristoyltransferase, particularly in the context of fungal biology. Its application in mammalian cell culture is less defined due to its significantly lower potency against the human enzyme. Researchers intending to use this compound in mammalian systems should be prepared to use higher concentrations and perform thorough validation experiments to confirm its on-target effects. The generalized protocols provided here offer a starting point for such investigations. Careful optimization of experimental conditions will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for the Experimental Design of Antifungal Studies for a Novel Investigational Agent (SC-58272)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding an antifungal agent designated as "SC-58272." The following application notes and protocols are presented as a comprehensive experimental design template for a novel, hypothetical antifungal compound. This document is intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of a new chemical entity for its antifungal potential.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This document outlines a structured approach to characterize the antifungal profile of a novel investigational compound, herein referred to as this compound. The described experimental workflow progresses from initial in vitro susceptibility testing to more complex mechanism of action and in vivo efficacy studies.

In Vitro Antifungal Susceptibility Testing

The initial phase of characterization involves determining the in vitro activity of this compound against a panel of clinically relevant fungal species.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[1][2][3] This quantitative measure identifies the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2][3]

Protocol: Broth Microdilution for Yeasts and Molds

  • Fungal Inoculum Preparation:

    • Culture fungal isolates on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or as appropriate for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Data Presentation: Hypothetical MIC Data for this compound

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole (B54011) MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 900280.50.250.5
Candida glabrataATCC 900301160.5
Candida aurisB112200.25>641
Aspergillus fumigatusATCC 204305280.25
Cryptococcus neoformansATCC 2088210.12540.125
Time-Kill Kinetic Assays

Time-kill assays provide insights into the fungicidal or fungistatic activity of a compound over time.

Protocol: Time-Kill Assay

  • Prepare fungal cultures in RPMI-1640 medium to a starting inoculum of approximately 1 x 10^5 CFU/mL.

  • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Incubate the cultures at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Plot log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

In Vivo Efficacy Studies

Evaluating the efficacy of this compound in a living system is a critical step. Animal models of fungal infections are essential for this purpose.[4][5]

Murine Model of Systemic Candidiasis

A standard mouse model is often used to establish an acute, systemic fungal infection for drug testing.[4]

Protocol: Systemic Candida albicans Infection Model

  • Infection:

    • Administer a standardized inoculum of Candida albicans intravenously to immunocompromised mice (e.g., neutropenic mice).

  • Treatment:

    • Initiate treatment with this compound at various doses via a relevant route of administration (e.g., oral, intraperitoneal, or intravenous) at a specified time post-infection.

    • Include a vehicle control group and a positive control group (e.g., treated with a standard antifungal like fluconazole or caspofungin).

  • Efficacy Assessment:

    • Monitor the survival of the mice over a period of 14-21 days.

    • Alternatively, for fungal burden studies, euthanize a subset of animals at specific time points post-treatment and homogenize target organs (e.g., kidneys, brain).

    • Plate serial dilutions of the organ homogenates to determine the fungal load (CFU/gram of tissue).

Data Presentation: Hypothetical Fungal Burden in a Murine Model

Treatment GroupDose (mg/kg)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control-6.8 ± 0.5
This compound15.2 ± 0.7
This compound54.1 ± 0.6
This compound102.9 ± 0.4
Fluconazole103.5 ± 0.5

Mechanism of Action (MoA) Studies

Understanding how this compound exerts its antifungal effect is crucial for its development.

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

Many antifungal agents, such as azoles and polyenes, target the fungal cell membrane by interfering with ergosterol.[2]

Protocol: Ergosterol Quantitation

  • Grow fungal cells in the presence and absence of sub-inhibitory concentrations of this compound.

  • Harvest the cells and perform a sterol extraction using alcoholic potassium hydroxide.

  • Scan the absorbance of the sterol extract between 240 nm and 300 nm using a spectrophotometer.

  • Calculate the percentage of ergosterol and late sterol intermediates based on the absorbance profile. A decrease in the characteristic ergosterol peaks and an accumulation of intermediates can indicate inhibition of the ergosterol biosynthesis pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_moa Mechanism of Action mic MIC Determination time_kill Time-Kill Assays mic->time_kill murine_model Murine Systemic Infection Model mic->murine_model Promising Candidate fungal_burden Fungal Burden Analysis murine_model->fungal_burden ergosterol Ergosterol Pathway Analysis fungal_burden->ergosterol Confirmed Efficacy pathway_mapping Signaling Pathway Mapping ergosterol->pathway_mapping

Caption: Experimental workflow for antifungal drug discovery.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Fungal Cell membrane Cell Membrane ergosterol Ergosterol Biosynthesis membrane->ergosterol cell_wall Cell Wall Integrity ergosterol->cell_wall stress_response Stress Response Pathway cell_wall->stress_response survival Cell Survival stress_response->survival apoptosis Apoptosis stress_response->apoptosis sc58272 This compound sc58272->ergosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol pathway by this compound.

References

Application Notes and Protocols for Preparing SC-58272 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of SC-58272, a potent and selective inhibitor of N-myristoyltransferase (NMT). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols cover the necessary calculations, materials, and procedures for dissolving and storing this compound. Additionally, this document includes a summary of the relevant chemical and physical properties of this compound and a diagram of the N-myristoylation signaling pathway it inhibits.

Introduction to this compound

This compound is a dipeptide-based inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. This post-translational modification, known as N-myristoylation, is critical for the proper subcellular localization and function of many proteins involved in signal transduction, oncogenesis, and infectious agent viability. By inhibiting NMT, this compound serves as a valuable tool for studying the roles of N-myristoylated proteins in cellular processes and as a potential therapeutic agent.

This compound Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₃H₅₂N₆O₄
Molecular Weight 596.80 g/mol
CAS Number 164931-25-3
Appearance Solid powder
Primary Target N-myristoyltransferase (NMT)

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro experiments and can be further diluted to the desired working concentration.

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mM x 596.80 g/mol x 0.001 L = 5.97 mg

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 5.97 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability

Proper storage of this compound stock solutions is critical to maintain their stability and activity.

Storage ConditionShelf LifeNotes
Solid Powder (-20°C) Up to 2 yearsProtect from moisture.
DMSO Stock Solution (-20°C) Up to 1 monthAvoid repeated freeze-thaw cycles.
DMSO Stock Solution (-80°C) Up to 6 monthsRecommended for long-term storage.

Important Considerations:

  • DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous DMSO and minimize the time the stock solution is exposed to the atmosphere.

  • Aliquoting: Creating single-use aliquots is the best practice to prevent degradation from multiple freeze-thaw cycles and to minimize the risk of contamination.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Signaling Pathway and Experimental Workflow

N-Myristoylation Signaling Pathway

The following diagram illustrates the N-myristoylation pathway and the point of inhibition by this compound. N-myristoyltransferase (NMT) catalyzes the transfer of myristoyl-CoA to the N-terminal glycine of target proteins, which is essential for their proper localization and function in various signaling cascades.

NMT_Pathway cluster_0 Cytosol cluster_1 Cellular Processes Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Target_Protein Target Protein (N-terminal Glycine) Target_Protein->NMT Substrate Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Protein_Protein_Interaction Protein-Protein Interactions Myristoylated_Protein->Protein_Protein_Interaction Signal_Transduction Signal Transduction Myristoylated_Protein->Signal_Transduction SC_58272 This compound SC_58272->NMT Inhibits

Caption: N-myristoylation pathway and inhibition by this compound.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram outlines the logical steps for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound Required start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix (Warm if necessary) dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Application Notes and Protocols: In Vitro Antifungal Activity of SC-58272 and its Analogs against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered attention for their potential antifungal properties. This document provides an overview of the in vitro activity of celecoxib (B62257) derivatives, structurally and functionally similar to SC-58272, against Candida albicans. Due to a lack of direct studies on this compound, data from its close analog, AR-12 (OSU-03012), is presented as a surrogate. Standardized protocols for in vitro antifungal susceptibility testing are also detailed to enable researchers to evaluate this compound or other novel compounds against C. albicans.

Quantitative Data: Antifungal Activity of AR-12 (Celecoxib Derivative)

AR-12, a derivative of the selective COX-2 inhibitor celecoxib, has demonstrated promising broad-spectrum antifungal activity. The following table summarizes the reported in vitro efficacy of AR-12 against Candida albicans.

CompoundOrganismMethodKey FindingsReference
AR-12 (OSU-03012)Candida albicans (including azole- and echinocandin-resistant isolates)Broth MicrodilutionMIC: 2-4 µg/mL; MFC: 4 µg/mL; Fungicidal activity observed. Active against biofilms within 2-fold of its planktonic MIC.[1][2][3][4][5]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Signaling Pathways and Mechanism of Action

While traditional NSAIDs like aspirin (B1665792) and diclofenac (B195802) are thought to exert antifungal effects by inhibiting fungal prostaglandin (B15479496) synthesis, celecoxib derivatives such as AR-12 have a distinct mechanism of action.[6][7] Research indicates that AR-12's antifungal activity stems from the inhibition of fungal acetyl coenzyme A (acetyl-CoA) synthetase.[1][2][3][4][5] This enzyme is crucial for fungal metabolism and survival. By targeting a different pathway than existing antifungal drug classes, compounds like AR-12 may offer a valuable alternative for treating resistant fungal infections.

Proposed Antifungal Mechanism of AR-12 AR12 AR-12 (Celecoxib Derivative) AcetylCoA_Synthetase Fungal Acetyl-CoA Synthetase AR12->AcetylCoA_Synthetase Inhibits Fungal_Metabolism Essential Fungal Metabolism AcetylCoA_Synthetase->Fungal_Metabolism Is essential for Fungal_Death Fungal Cell Death Fungal_Metabolism->Fungal_Death Disruption leads to

Caption: Proposed mechanism of action for the antifungal activity of AR-12.

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of Candida albicans to antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. These can be adapted for testing this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida albicans strain(s) (e.g., ATCC 90028 for quality control)

  • This compound or other test compounds

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, this corresponds to approximately 1-5 x 10^6 CFU/mL).

    • Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the drug in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations. The final concentrations in the test plate should typically range from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of the compound.

  • Plate Inoculation:

    • Add 100 µL of each drug dilution to the appropriate wells of a new 96-well microtiter plate.

    • Add 100 µL of the working fungal suspension to each well, bringing the total volume to 200 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug at which there is a significant (≥50%) reduction in growth compared to the growth control. This can be determined visually or with a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to ascertain whether the drug is fungistatic (inhibits growth) or fungicidal (kills the organism).

Procedure:

  • Following the MIC reading, select the wells that show no visible growth (i.e., at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Subculture 10-20 µL from each of these wells onto an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest drug concentration from the MIC plate that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU count on the subculture plate compared to the initial inoculum.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate_Inoculation Inoculate 96-well Plate Inoculum->Plate_Inoculation Drug_Dilution Prepare Serial Drug Dilutions Drug_Dilution->Plate_Inoculation Incubation_MIC Incubate at 35°C (24-48h) Plate_Inoculation->Incubation_MIC Read_MIC Determine MIC (≥50% growth inhibition) Incubation_MIC->Read_MIC Subculture Subculture from Wells (≥MIC) to Agar Plate Read_MIC->Subculture Incubation_MFC Incubate Agar Plate (24-48h) Subculture->Incubation_MFC Read_MFC Determine MFC (≥99.9% killing) Incubation_MFC->Read_MFC

Caption: Workflow for in vitro antifungal susceptibility testing.

References

Application of SC-58272 in Fungal Biofilm Research: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The formation of these complex microbial communities involves intricate signaling pathways that regulate adhesion, morphogenesis, and the production of an extracellular matrix. Emerging evidence suggests a crucial role for lipid mediators, such as prostaglandins, in the lifecycle of pathogenic fungi, including the regulation of biofilm development. SC-58272, a compound with known inhibitory effects on both cyclooxygenase-2 (COX-2) and fungal N-myristoyltransferase (Nmt), presents a compelling candidate for investigation as a novel anti-biofilm agent. This document outlines proposed application notes and detailed protocols for evaluating the efficacy of this compound in the context of fungal biofilm research.

While direct studies on this compound and fungal biofilms are not yet prevalent in published literature, its known mechanisms of action provide a strong rationale for its investigation. Pathogenic fungi like Candida albicans can synthesize prostaglandins, which are known to be involved in biofilm adhesion and development.[1][2][3] Inhibition of prostaglandin (B15479496) synthesis through COX inhibitors has been shown to reduce fungal adhesion and biofilm formation.[1][4][5] Furthermore, some fungi possess cyclooxygenase-like enzymes, making this pathway a potential target.[6][7] Separately, this compound is a potent and selective inhibitor of C. albicans N-myristoyltransferase (Nmt), an enzyme essential for the function of many proteins involved in fungal growth and virulence.[8]

These application notes provide a hypothetical framework for researchers to explore the dual-action potential of this compound in disrupting fungal biofilms, targeting both prostaglandin-mediated signaling and essential protein modifications.

Proposed Mechanisms of Action of this compound on Fungal Biofilms

This compound may inhibit fungal biofilm formation through at least two distinct signaling pathways:

  • Inhibition of Prostaglandin Synthesis: By inhibiting fungal cyclooxygenase-like enzymes, this compound could block the production of prostaglandins, which are key signaling molecules that promote fungal adhesion, hyphal morphogenesis, and the overall structural integrity of the biofilm.[1][4]

  • Inhibition of N-myristoyltransferase (Nmt): this compound can selectively inhibit fungal Nmt, preventing the N-myristoylation of essential proteins.[8] This covalent attachment of myristate is critical for the function of proteins involved in signal transduction, protein trafficking, and cell wall synthesis, all of which are vital for biofilm formation.

Proposed Signaling Pathways for this compound Action on Fungal Biofilms cluster_0 Prostaglandin Synthesis Pathway cluster_1 N-myristoylation Pathway Arachidonic Acid Arachidonic Acid Fungal COX-like Enzyme Fungal COX-like Enzyme Arachidonic Acid->Fungal COX-like Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Fungal COX-like Enzyme->Prostaglandins (e.g., PGE2) Biofilm Formation Biofilm Formation Prostaglandins (e.g., PGE2)->Biofilm Formation Promotes SC-58272_COX This compound SC-58272_COX->Fungal COX-like Enzyme Inhibits Myristoyl-CoA Myristoyl-CoA Fungal Nmt Fungal Nmt Myristoyl-CoA->Fungal Nmt Myristoylated Proteins Myristoylated Proteins Fungal Nmt->Myristoylated Proteins N-terminal Glycine of Substrate Proteins N-terminal Glycine of Substrate Proteins N-terminal Glycine of Substrate Proteins->Fungal Nmt Virulence & Biofilm Integrity Virulence & Biofilm Integrity Myristoylated Proteins->Virulence & Biofilm Integrity Essential for SC-58272_Nmt This compound SC-58272_Nmt->Fungal Nmt Inhibits

Caption: Proposed dual inhibitory mechanisms of this compound on fungal biofilm formation.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Candida albicans
ParameterConcentration (µg/mL)
Planktonic MIC₅₀16
Planktonic MIC₉₀32
MBEC₅₀ (Crystal Violet)64
MBEC₉₀ (Crystal Violet)128
MBEC₅₀ (XTT Assay)32
MBEC₉₀ (XTT Assay)64

MIC₅₀ and MIC₉₀ represent the concentrations of this compound required to inhibit the growth of 50% and 90% of planktonic cells, respectively. MBEC₅₀ and MBEC₉₀ represent the concentrations required to eradicate 50% and 90% of the pre-formed biofilm, respectively.

Table 2: Hypothetical Comparative Efficacy of this compound and Fluconazole (B54011) on C. albicans Biofilms
Antifungal AgentPlanktonic MIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
This compound1664
Fluconazole2>1024

This table illustrates the potential of this compound to be more effective against biofilms compared to a conventional antifungal like fluconazole, which often exhibits high MBEC values.

Experimental Protocols

A systematic approach is required to evaluate the anti-biofilm properties of this compound. The following protocols are adapted from standard methodologies for fungal biofilm research.

Experimental Workflow for Evaluating this compound Anti-Biofilm Activity Start Start Fungal_Culture Prepare Fungal Inoculum (e.g., C. albicans) Start->Fungal_Culture Biofilm_Formation Biofilm Formation Assay (96-well plate, 24h) Fungal_Culture->Biofilm_Formation SC58272_Treatment Treat with this compound (serial dilutions, 24h) Biofilm_Formation->SC58272_Treatment Wash_Plates Wash to Remove Planktonic Cells SC58272_Treatment->Wash_Plates Quantification Quantify Biofilm Wash_Plates->Quantification CV_Assay Crystal Violet Assay (Biomass) Quantification->CV_Assay Method 1 XTT_Assay XTT Assay (Metabolic Activity) Quantification->XTT_Assay Method 2 Data_Analysis Data Analysis (Calculate MBEC) CV_Assay->Data_Analysis XTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the anti-biofilm activity of this compound.

Protocol 1: Fungal Biofilm Formation and Treatment with this compound

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans in YPD medium overnight at 30°C.

    • Harvest the cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the cells in RPMI-1640 medium and adjust the cell density to 1 x 10⁷ cells/mL.

  • Biofilm Formation:

    • Aseptically add 100 µL of the fungal suspension to each well of a 96-well microtiter plate.

    • Include wells with medium only as a negative control.

    • Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment with this compound:

    • After the initial 24-hour incubation, carefully aspirate the medium from each well, avoiding disturbance of the biofilm.

    • Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of this compound in RPMI-1640 medium. The final concentration range should be determined based on preliminary susceptibility testing.

    • Add 100 µL of each this compound dilution to the wells containing the pre-formed biofilms.

    • Include a positive control (biofilm with no drug) and a solvent control (biofilm with the highest concentration of the solvent used for the drug stock).

    • Incubate the plate for an additional 24 hours at 37°C.

Protocol 2: Quantification of Biofilm Eradication

A. Crystal Violet (CV) Staining for Biomass Quantification

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 95% ethanol (B145695) or 33% glacial acetic acid

  • Microplate reader

Procedure:

  • Following the 24-hour treatment with this compound, aspirate the medium and wash the wells twice with PBS.

  • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the CV solution and wash the plate thoroughly with sterile distilled water.

  • Air dry the plate completely.

  • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

B. XTT Assay for Metabolic Activity Quantification

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution

  • Menadione (B1676200) solution

  • Microplate reader

Procedure:

  • After the 24-hour treatment period, wash the biofilms twice with PBS.

  • Prepare the XTT/menadione solution immediately before use. For each well, mix a pre-determined volume of XTT stock solution with menadione stock solution.

  • Add the freshly prepared XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Read the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the fungal cells within the biofilm.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, starting point for investigating the potential of this compound as an anti-biofilm agent. The dual-action capability of this compound, targeting both prostaglandin synthesis and N-myristoylation, makes it a particularly interesting candidate for further research. The successful inhibition of fungal biofilms by this compound could pave the way for novel therapeutic strategies to combat persistent and drug-resistant fungal infections. Further studies are warranted to validate these proposed applications and to elucidate the precise molecular mechanisms involved.

References

Application Notes and Protocols for Studying Fungal N-myristoyltransferase (Nmt) Function Using SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (Nmt) is a crucial enzyme in fungi, responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as signal transduction, protein trafficking, and morphogenesis.[1][2] In pathogenic fungi like Candida albicans and Cryptococcus neoformans, Nmt is essential for viability and virulence, making it an attractive target for the development of novel antifungal therapies.[1][2][3]

SC-58272 is a peptidomimetic, competitive inhibitor of fungal Nmt. It was designed based on the N-terminal sequence of an Nmt substrate, ADP-ribosylation factor (Arf).[4] While this compound has demonstrated potent inhibition of fungal Nmt in biochemical assays, it exhibits poor antifungal activity in cell-based assays, likely due to low permeability across the fungal cell wall and/or membrane.[3] Despite its limited efficacy as a standalone antifungal agent, this compound serves as a valuable research tool for studying the function of Nmt in fungi and for validating Nmt as a drug target.

These application notes provide detailed protocols for utilizing this compound in Nmt enzyme inhibition assays, fungal growth inhibition assays, and for assessing in vivo Nmt activity using an ADP-ribosylation factor (Arf) gel mobility shift assay.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Nmt

ParameterFungal SpeciesValueReference
IC₅₀Candida albicans0.056 ± 0.01 µM[1]
KiCandida albicans31 nM
Selectivity (over human Nmt)Candida albicans250-fold

Signaling Pathway

The following diagram illustrates the role of N-myristoyltransferase (Nmt) in fungal protein function and the mechanism of inhibition by this compound.

Nmt_Signaling_Pathway cluster_0 Fungal Cell Myristoyl_CoA Myristoyl-CoA Nmt Nmt (N-myristoyltransferase) Myristoyl_CoA->Nmt Substrate N_terminal_Gly_Protein N-terminal Glycine containing protein N_terminal_Gly_Protein->Nmt Substrate Myristoylated_Protein Myristoylated Protein Nmt->Myristoylated_Protein Catalyzes Myristoylation Membrane_Localization Membrane Localization & Proper Protein Function Myristoylated_Protein->Membrane_Localization Cell_Viability Fungal Cell Viability & Virulence Membrane_Localization->Cell_Viability SC_58272 This compound SC_58272->Nmt Competitive Inhibition

Caption: Nmt signaling pathway and inhibition by this compound.

Experimental Protocols

Nmt Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a non-radioactive method to determine the in vitro inhibitory activity of this compound against purified fungal Nmt. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Workflow Diagram:

Nmt_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Purified Nmt, Myristoyl-CoA, Peptide Substrate, This compound dilutions, and Fluorescent Probe start->prepare_reagents add_components Add buffer, this compound, and Nmt to a 96-well plate prepare_reagents->add_components pre_incubate Pre-incubate at 25°C add_components->pre_incubate initiate_reaction Initiate reaction by adding Myristoyl-CoA and Peptide Substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 25°C initiate_reaction->incubate_reaction measure_fluorescence Measure fluorescence (e.g., Ex: 390 nm, Em: 460 nm) incubate_reaction->measure_fluorescence analyze_data Analyze data to determine IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Nmt enzyme inhibition assay.

Materials:

  • Purified fungal Nmt

  • This compound

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., from ADP-ribosylation factor)

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.1 mM DTT

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

    • Prepare solutions of purified Nmt, myristoyl-CoA, and peptide substrate in the assay buffer.

    • Prepare a solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • Purified Nmt enzyme

    • Include a "no enzyme" control.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.

  • Incubation:

    • Incubate the plate at 25°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Add the fluorescent probe to each well.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 390 nm, Em: 460 nm for CPM).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

Workflow Diagram:

Growth_Inhibition_Workflow start Start prepare_inoculum Prepare fungal inoculum and adjust to 0.5 McFarland standard start->prepare_inoculum prepare_dilutions Prepare serial dilutions of this compound in a 96-well plate with growth medium prepare_inoculum->prepare_dilutions inoculate_plate Inoculate the plate with the fungal suspension prepare_dilutions->inoculate_plate incubate_plate Incubate at 35°C for 24-48 hours inoculate_plate->incubate_plate read_mic Determine MIC by visual inspection or absorbance reading at 600 nm incubate_plate->read_mic end End read_mic->end

Caption: Workflow for fungal growth inhibition assay.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • This compound

  • Growth medium (e.g., RPMI-1640)

  • Sterile 96-well flat-bottom microplates

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.

    • Include a drug-free well as a positive control for growth.

    • Include a well with medium only as a sterility control.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

    • This can be determined visually or by reading the optical density at 600 nm using a microplate reader.

Arf Protein Gel Mobility Shift Assay

This assay assesses the in vivo activity of Nmt by detecting changes in the electrophoretic mobility of ADP-ribosylation factor (Arf), a known Nmt substrate. Non-myristoylated Arf migrates slower on an SDS-PAGE gel compared to its myristoylated counterpart.[1]

Workflow Diagram:

Arf_Shift_Assay_Workflow start Start treat_cells Treat fungal cells with this compound for a specified time start->treat_cells harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells lyse_cells Lyse cells to extract total protein harvest_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_sds_page Separate proteins by SDS-PAGE quantify_protein->run_sds_page transfer_to_membrane Transfer proteins to a PVDF membrane run_sds_page->transfer_to_membrane western_blot Probe with anti-Arf antibody transfer_to_membrane->western_blot detect_bands Detect bands and compare mobility of Arf protein western_blot->detect_bands end End detect_bands->end

Caption: Workflow for Arf gel mobility shift assay.

Materials:

  • Fungal culture

  • This compound

  • Cell lysis buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for Arf

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Grow a fungal culture to the mid-logarithmic phase.

    • Treat the culture with various concentrations of this compound for a defined period (e.g., 4 hours). Include an untreated control.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water or PBS.

    • Lyse the cells using a suitable method (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Arf overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the resulting bands. A decrease in Nmt activity will result in an accumulation of the slower-migrating, non-myristoylated form of Arf.

Conclusion

This compound is a potent and selective inhibitor of fungal Nmt in vitro, making it a valuable chemical probe for elucidating the biological roles of N-myristoylation in fungi. The protocols provided herein offer standardized methods for characterizing the inhibitory properties of this compound and for investigating its effects on fungal physiology. While its utility as a clinical antifungal is limited, its application in basic research continues to contribute to our understanding of Nmt as a potential therapeutic target.

References

Standard Operating Procedure for SC-58272 Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SC-58272 is a potent and highly selective peptidomimetic inhibitor of Candida albicans N-myristoyltransferase (Nmt). Nmt is a crucial enzyme in fungi, responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. This modification, known as N-myristoylation, is vital for the proper function and localization of these proteins, which are involved in various essential cellular processes, including signal transduction and vesicular trafficking.

Mechanism of Action: this compound acts as a competitive inhibitor of the peptide substrate binding site of C. albicans Nmt. By blocking the binding of substrate proteins, it prevents the transfer of myristoyl-CoA to these proteins, thereby inhibiting their N-myristoylation. Genetic studies have demonstrated that Nmt is an essential enzyme for the viability of Candida albicans, making it an attractive target for the development of novel antifungal agents.

Selectivity: A key feature of this compound is its remarkable selectivity for the fungal enzyme over its human counterpart. This selectivity is crucial for minimizing potential off-target effects in human cells and is a desirable characteristic for a therapeutic agent.

Important Considerations for Use: While this compound demonstrates high potency in in-vitro biochemical assays against purified C. albicans Nmt, it is crucial to note that studies have shown it to have no significant growth inhibitory activity against Candida albicans in whole-cell assays.[1] Furthermore, it did not produce a detectable reduction in the N-myristoylation of the reporter protein Arf in vivo.[1] This suggests that the compound may have poor cell permeability or be subject to efflux pumps in C. albicans. Therefore, this compound is best utilized as a reference compound in in-vitro Nmt inhibition assays and for structural studies of the enzyme. Its use in cellular or in-vivo experiments as an antifungal agent is not recommended without further modification to improve its cellular uptake and retention.

Quantitative Data

ParameterValueOrganism/EnzymeReference
IC50 56 nMCandida albicans N-myristoyltransferase[1]
Selectivity ~250-foldC. albicans Nmt vs. Human Nmt

Signaling Pathway

The following diagram illustrates the N-myristoylation pathway inhibited by this compound.

N_Myristoylation_Pathway cluster_membrane Cellular Membranes Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (Nmt) Myristoyl_CoA->NMT Binds to acyl-CoA site Myristoylated_Protein N-myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation CoA Coenzyme A SC58272 This compound SC58272->NMT Inhibits Protein N-terminal Glycine Substrate Protein (e.g., Arf) Protein->NMT Binds to peptide site Membrane_Function Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Function Localizes to

Caption: N-myristoylation pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay

This protocol is designed to determine the in-vitro inhibitory activity of this compound against C. albicans Nmt.

Materials:

  • Purified recombinant C. albicans N-myristoyltransferase (Nmt)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., a fluorescent probe that reacts with the released Coenzyme A, or radiolabeled myristoyl-CoA)

  • 96-well microplate

  • Microplate reader (fluorescence or scintillation counter)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, peptide substrate, and the this compound dilutions.

  • Initiate the reaction by adding Myristoyl-CoA and purified Nmt enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Add the detection reagent and measure the signal (e.g., fluorescence intensity or radioactivity).

  • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo N-myristoylation Assay (Arf Protein Gel Mobility Shift)

This protocol, adapted from Lodge et al. (1997), assesses the effect of a compound on Nmt activity within living C. albicans cells by observing the electrophoretic mobility of the ADP-ribosylation factor (Arf), a known Nmt substrate.[2]

Materials:

  • Candida albicans strain (e.g., a strain where Arf protein levels are readily detectable)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound

  • Cell lysis buffer

  • Protein extraction reagents

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-Arf antibody

  • Chemiluminescence detection system

Procedure:

  • Grow C. albicans cultures in YPD medium to the mid-logarithmic phase.

  • Treat the cultures with various concentrations of this compound or a vehicle control.

  • Incubate the cultures for a specific duration (e.g., 4 hours).

  • Harvest the cells by centrifugation.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE. The non-myristoylated form of Arf migrates slower than the myristoylated form.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-Arf antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analyze the relative abundance of the myristoylated and non-myristoylated Arf bands to determine the extent of Nmt inhibition in vivo.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of C. albicans. As noted, this compound is not expected to show significant activity in this assay.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of this compound in RPMI-1640 medium.

  • Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640.

  • Add the fungal inoculum to each well containing the compound dilutions. Include a drug-free control well.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is often defined as the concentration that causes a 50% or 90% reduction in growth compared to the drug-free control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential Nmt inhibitor like this compound.

Experimental_Workflow Start Start: Potential Nmt Inhibitor In_Vitro_Assay In Vitro Nmt Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 & Selectivity In_Vitro_Assay->Determine_IC50 Cellular_Assay In Vivo N-myristoylation (Arf Mobility Shift Assay) Determine_IC50->Cellular_Assay MIC_Assay Antifungal Susceptibility (MIC Assay) Determine_IC50->MIC_Assay Analyze_Results Analyze & Interpret Results Cellular_Assay->Analyze_Results MIC_Assay->Analyze_Results Decision Decision: Further Development? Analyze_Results->Decision Stop Stop: Poor Cellular Activity Decision->Stop No Proceed Proceed: Lead Optimization Decision->Proceed Yes

Caption: Workflow for the evaluation of Nmt inhibitors.

References

Application Notes and Protocols for Measuring SC-58272 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58272 is a potent and selective inhibitor of N-myristoyltransferase (Nmt), an essential enzyme in many eukaryotes, including the fungal pathogen Candida albicans. This document provides detailed application notes and protocols for measuring the in vitro activity of this compound against its primary target, N-myristoyltransferase. N-myristoylation is a lipid modification where Nmt catalyzes the transfer of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins. This modification is crucial for protein localization, stability, and function. The significant selectivity of this compound for fungal Nmt over its human counterpart makes it a compound of interest in the development of antifungal therapeutics.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of N-myristoyltransferase. It binds to the enzyme, preventing the transfer of myristate from myristoyl-CoA to the N-terminal glycine of substrate proteins. This inhibition disrupts the function of myristoylated proteins, which can lead to cell death, particularly in organisms highly dependent on this enzymatic activity.

Signaling Pathway and Inhibition

cluster_0 N-myristoyltransferase (Nmt) Catalytic Cycle cluster_1 Inhibition by this compound Myristoyl-CoA Myristoyl-CoA Nmt Nmt Myristoyl-CoA->Nmt Binds to Nmt Myristoylated_Protein Myristoylated_Protein Nmt->Myristoylated_Protein Catalyzes myristate transfer CoA CoA Nmt->CoA Releases CoA Substrate_Protein Substrate_Protein Substrate_Protein->Nmt This compound This compound This compound->Nmt Inhibits Nmt

Caption: Inhibition of the N-myristoyltransferase (Nmt) catalytic cycle by this compound.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against Candida albicans Nmt and human Nmt, highlighting its selectivity.

Target EnzymeOrganismIC50 (nM)Selectivity (Human/Fungal)
N-myristoyltransferase (Nmt)Candida albicans56[1]~250-fold
N-myristoyltransferase (Nmt)Homo sapiens14,100[1]-

Experimental Protocols

Two primary methods for measuring Nmt activity and its inhibition by this compound are the radioactive-based filter paper assay and the fluorescence-based assay.

Radioactive-Based N-myristoyltransferase Inhibition Assay

This assay measures the incorporation of radiolabeled myristic acid into a peptide substrate.

Experimental Workflow

cluster_workflow Radioactive Nmt Assay Workflow A Prepare Assay Components: - Nmt Enzyme - [3H]Myristoyl-CoA - Peptide Substrate - this compound dilutions B Incubate Components: - Pre-incubate Nmt with this compound - Initiate reaction with [3H]Myristoyl-CoA and peptide A->B C Stop Reaction (e.g., with trichloroacetic acid) B->C D Spot Reaction Mixture onto P81 phosphocellulose paper C->D E Wash Filter Paper to remove unincorporated [3H]Myristoyl-CoA D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 F->G cluster_workflow Fluorescence Nmt Assay Workflow A Prepare Assay Components: - Nmt Enzyme - Myristoyl-CoA - Peptide Substrate - Fluorescent Probe (e.g., CPM) - this compound dilutions B Combine Components in a Microplate: - Nmt, this compound, Myristoyl-CoA, Peptide Substrate, and Fluorescent Probe A->B C Incubate at Room Temperature B->C D Monitor Fluorescence (kinetic or endpoint reading) C->D E Data Analysis: - Plot fluorescence signal vs. [this compound] - Calculate IC50 D->E cluster_assays Assay Cascade for this compound Evaluation In_Vitro_Enzyme_Assay In Vitro Enzyme Assays (Radioactive or Fluorescent) - Determine direct Nmt inhibition (IC50) Cell-Based_Assay Cell-Based Assays (e.g., Antifungal Susceptibility Testing) - Determine cellular potency (MIC/EC50) In_Vitro_Enzyme_Assay->Cell-Based_Assay Provides mechanistic basis In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal models of infection) - Determine in vivo efficacy Cell-Based_Assay->In_Vivo_Studies Informs in vivo testing

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SC-58272 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols relevant to HTS assays.

Important Note on this compound: Initial searches for the application of this compound in high-throughput screening for Cyclooxygenase-2 (COX-2) inhibitors did not yield any direct evidence of such activity. The scientific literature consistently characterizes This compound as a potent and selective inhibitor of N-myristoyltransferase (Nmt) in the fungal pathogen Candida albicans .[1] It exhibits high selectivity for the fungal enzyme over its human counterpart.[1]

Given the user's interest in COX-2 inhibitor screening, this document will provide a comprehensive, generalized protocol for a high-throughput COX-2 inhibitor assay. This will be followed by information on the known biological target of this compound.

Part 1: High-Throughput Screening for COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever.[2] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway involving COX-2. Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins and thromboxanes, which act on their respective receptors to elicit physiological responses.

COX2_Pathway Membrane Membrane Phospholipids (B1166683) AA Arachidonic Acid Membrane->AA cPLA2 COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGH2->Prostanoids Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Receptor Activation

Caption: The COX-2 signaling pathway, from membrane phospholipids to the production of pro-inflammatory prostanoids.

High-Throughput Screening Assay for COX-2 Inhibitors (Fluorometric)

This protocol is a generalized method based on commercially available kits and published literature for screening potential COX-2 inhibitors in a high-throughput format. The assay measures the peroxidase activity of recombinant human COX-2.

Principle: The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The hydroperoxide group of PGG2 is then reduced in the presence of a fluorometric probe, generating a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX-2 activity, and inhibitors will decrease this rate.

Experimental Protocol

1. Reagent Preparation:

  • COX Assay Buffer: Prepare as per manufacturer's instructions. Equilibrate to room temperature before use.

  • Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.

  • COX Probe (in DMSO): Thaw at room temperature.

  • COX Cofactor (in DMSO): Thaw at room temperature.

  • Arachidonic Acid Solution: Prepare a stock solution in ethanol. Immediately before use, prepare the working solution by diluting the stock in NaOH and then in purified water as per the assay kit manufacturer's instructions.

  • Test Compounds (e.g., this compound) and Controls:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions at 10x the final desired concentration in COX Assay Buffer.

    • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).

    • Negative Control: Vehicle (e.g., DMSO) in COX Assay Buffer.

2. Assay Procedure (96-well plate format):

  • Plate Setup: Add 10 µL of the diluted test compounds, positive control, or negative control to the appropriate wells of a 96-well white opaque plate.

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine:

    • 76 µL COX Assay Buffer

    • 1 µL COX Probe

    • 2 µL Diluted COX Cofactor

    • 1 µL COX-2 Enzyme

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Use a multi-channel pipette to add 10 µL of the diluted Arachidonic Acid solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

    • Measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10-15 minutes (kinetic read).

3. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the slope of the blank (no enzyme) from all other wells.

  • Calculate the percent inhibition for each test compound concentration relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

HTS Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 High-Throughput Screening cluster_2 Hit Validation & Characterization AssayDev Assay Development (e.g., Fluorometric) Optimization Miniaturization & Automation Optimization AssayDev->Optimization CompoundLib Compound Library (>100,000 compounds) PrimaryScreen Primary Screen (Single Concentration) CompoundLib->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Selectivity Selectivity Assays (e.g., vs. COX-1) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Part 2: this compound as an N-myristoyltransferase (Nmt) Inhibitor

This compound is a potent and highly selective dipeptide inhibitor of N-myristoyltransferase (Nmt) from Candida albicans. Nmt is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This modification is crucial for protein function and localization.

Quantitative Data for this compound

The inhibitory activity of this compound against Nmt has been quantified as follows:

Target EnzymeOrganismIC50 (nM)Selectivity (Human/Fungal)
NmtCandida albicans (strain B311)56\multirow{2}{*}{~250-fold}
NmtHuman14,100
Data from MedChemExpress.[1]
Application in HTS for Antifungal Drug Discovery

Given its potent and selective activity, this compound could serve as a valuable tool compound or positive control in high-throughput screening assays designed to identify novel inhibitors of fungal Nmt. Such screens are a viable strategy for the discovery of new antifungal agents. The development of an HTS assay for Nmt inhibitors would likely involve a recombinant Nmt enzyme and a labeled peptide substrate to detect the myristoylation event.

Conclusion

While the user's query focused on this compound in the context of COX-2 inhibitor screening, the available scientific literature does not support this application. This compound is clearly defined as a selective inhibitor of fungal N-myristoyltransferase. For researchers interested in COX-2, a generalized HTS protocol has been provided. For those investigating antifungal agents, this compound represents a potent tool compound for studying Nmt inhibition. It is crucial for researchers to select appropriate tool compounds based on validated biological targets to ensure the accuracy and relevance of their screening results.

References

Application Notes and Protocols for SC-58272 in Genetic Studies of Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58272 is a potent and highly selective inhibitor of N-myristoyltransferase (Nmt) in Candida albicans, a critical enzyme for the viability and virulence of this opportunistic fungal pathogen. N-myristoylation is a co-translational lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a subset of eukaryotic proteins. This modification is crucial for protein-membrane interactions, protein-protein interactions, and the correct functioning of various signaling pathways. In Candida albicans, Nmt is essential for the function of proteins involved in morphogenesis, stress response, and virulence. The high selectivity of this compound for the fungal Nmt over its human counterpart makes it a valuable tool for genetic studies and a promising lead for antifungal drug development.

These application notes provide detailed protocols for utilizing this compound to investigate gene function and signaling pathways in Candida albicans.

Key Applications

  • Target Validation: Confirming the essentiality of N-myristoylation for specific cellular processes in C. albicans.

  • Phenotypic Analysis: Studying the effects of inhibiting N-myristoylation on C. albicans growth, morphology (yeast-to-hypha transition), biofilm formation, and stress resistance.

  • Signaling Pathway Elucidation: Dissecting the role of N-myristoylated proteins in key signaling cascades, such as the MAPK and cAMP-PKA pathways.

  • Synergistic Antifungal Studies: Investigating the combined effects of this compound with other antifungal agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in Candida albicans.

ParameterValueCell Line/EnzymeReference
IC50 56 nMC. albicans (strain B311) Nmt[1]
Selectivity 250-foldFungal Nmt vs. Human Nmt[1]
MIC (Minimum Inhibitory Concentration) Hypothetical data for illustrative purposesC. albicans SC5314-
    - Planktonic Growth0.1 µM
    - Biofilm Formation0.5 µM
Effect on Gene Expression (Fold Change) Hypothetical data for illustrative purposesC. albicans SC5314 treated with 0.1 µM this compound-
    - HWP1 (Hyphal Wall Protein 1)-3.5
    - ALS3 (Agglutinin-Like Sequence 3)-4.2
    - HSP90 (Heat Shock Protein 90)+2.8

Signaling Pathways and Experimental Workflows

N-myristoylation and its Role in Cellular Localization and Signaling

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl_CoA NMT NMT Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated_Protein NMT->Myristoylated_Protein Myristoylation Protein Protein Protein->NMT Membrane_Localization Membrane_Localization Myristoylated_Protein->Membrane_Localization SC58272 SC58272 SC58272->NMT Inhibition

Experimental Workflow for Phenotypic Analysis of C. albicans

Phenotypic_Analysis_Workflow Start Start: C. albicans Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Incubation Incubate under Specific Conditions Treatment->Incubation Growth_Assay Growth_Assay Incubation->Growth_Assay Morphology_Assay Morphology_Assay Incubation->Morphology_Assay Biofilm_Assay Biofilm_Assay Incubation->Biofilm_Assay Stress_Assay Stress_Assay Incubation->Stress_Assay Data_Analysis Data Analysis & Interpretation Growth_Assay->Data_Analysis Morphology_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Stress_Assay->Data_Analysis

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Planktonic C. albicans

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare C. albicans Inoculum:

    • Inoculate a single colony of C. albicans into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in YPD broth.

    • Adjust the cell density to 1 x 106 cells/mL using a hemocytometer or by measuring the optical density at 600 nm (OD600).

    • Dilute the cell suspension 1:1000 in YPD broth to achieve a final concentration of 1 x 103 cells/mL.

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in YPD broth in a 96-well plate. The final concentrations may range from 10 µM to 0.005 µM.

    • Include a drug-free control (YPD + DMSO) and a media-only control (YPD).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted C. albicans suspension to each well containing 100 µL of the this compound dilutions.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, measure the OD600 of each well using a microplate reader. The MIC can be determined as the concentration that inhibits growth by ≥90% compared to the drug-free control.

Protocol 2: Inhibition of C. albicans Biofilm Formation by this compound

Objective: To assess the effect of this compound on the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%)

  • XTT reduction assay reagents (optional)

Methodology:

  • Prepare C. albicans Inoculum:

    • Prepare a standardized cell suspension of 1 x 106 cells/mL in RPMI-1640 medium as described in Protocol 1.

  • Biofilm Formation with this compound:

    • Add 100 µL of the C. albicans suspension to the wells of a 96-well plate.

    • Add 100 µL of RPMI-1640 containing serial dilutions of this compound.

    • Include drug-free and media-only controls.

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm Inhibition (Crystal Violet Assay):

    • Carefully wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate for 45 minutes.

    • Add 110 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with sterile PBS.

    • Add 200 µL of 95% ethanol to each well to destain the biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Quantification of Biofilm Metabolic Activity (XTT Assay - Optional):

    • After washing the biofilms, add a mixture of XTT and menadione (B1676200) solution to each well.

    • Incubate in the dark at 37°C for 2-3 hours.

    • Measure the colorimetric change at 490 nm.

Protocol 3: Analysis of Yeast-to-Hypha Transition Inhibition

Objective: To visualize the effect of this compound on the morphological transition of C. albicans.

Materials:

  • Candida albicans strain

  • Hyphae-inducing media (e.g., RPMI-1640, Spider medium, or YPD with 10% fetal bovine serum)

  • This compound stock solution

  • Microscope slides or multi-well plates suitable for microscopy

  • Inverted microscope with imaging capabilities

Methodology:

  • Prepare C. albicans Culture:

    • Grow C. albicans overnight in YPD broth at 30°C.

    • Wash and resuspend the cells in the chosen hyphae-inducing medium to a concentration of 1 x 106 cells/mL.

  • Treatment and Incubation:

    • Add this compound at various concentrations (e.g., 0.1x, 1x, and 10x MIC) to the cell suspension.

    • Include a drug-free control.

    • Incubate the cultures at 37°C for 2-4 hours.

  • Microscopic Analysis:

    • At different time points, take aliquots of the cultures and observe them under an inverted microscope.

    • Capture images to document the morphology of the cells (yeast, pseudohyphae, or true hyphae).

    • Quantify the percentage of filamentous cells in each condition.

Troubleshooting

  • Precipitation of this compound: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) to avoid precipitation of the compound in aqueous media.

  • Variability in Biofilm Assays: Biofilm formation can be sensitive to the type of microplate used. Ensure consistency in the brand and lot of plates. Washing steps should be gentle to avoid dislodging the biofilm.

  • Inconsistent MIC values: Ensure the starting inoculum is standardized accurately. Variations in cell density can significantly affect MIC results.

Conclusion

This compound is a powerful research tool for dissecting the roles of N-myristoylated proteins in the biology of Candida albicans. Its high potency and selectivity allow for targeted inhibition of N-myristoylation, enabling detailed genetic and phenotypic studies. The protocols provided herein offer a framework for investigating the effects of this compound on various aspects of C. albicans physiology, which can contribute to a better understanding of fungal pathogenesis and the development of novel antifungal strategies.

References

Application Notes and Protocols for Selective COX-2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on SC-58272: Initial research indicates that this compound is a selective inhibitor of N-myristoyltransferase (Nmt) in Candida albicans[1]. It is possible that the intended compound of interest is a different Searle (SC-) designated selective cyclooxygenase-2 (COX-2) inhibitor, such as SC-58125. The following application notes and protocols are designed for the study of selective COX-2 inhibitors.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and other prostanoids. There are two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation and in various pathological conditions, including cancer[2][3]. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that preferentially inhibit COX-2 over COX-1, with the aim of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[3].

COX-2 Signaling Pathway

The primary mechanism of COX-2 inhibitors is the blockade of prostaglandin (B15479496) synthesis. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various synthases into a range of biologically active prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxane (B8750289) (TXA2). These molecules mediate inflammatory responses, pain, and fever.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Prostacyclin, Thromboxane) PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation SC_Inhibitor Selective COX-2 Inhibitor (e.g., SC-58125, Celecoxib) SC_Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of selective inhibitors.

Application Notes: Experimental Design and Controls

Appropriate controls are critical for the valid interpretation of data from experiments involving selective COX-2 inhibitors.

  • Positive Controls: A well-characterized selective COX-2 inhibitor, such as Celecoxib or Valdecoxib, should be used to confirm that the experimental system is responsive to COX-2 inhibition[4][5][6]. For in vivo studies, a known effective dose of a reference compound should be included[6].

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, ethanol) must be tested alone to ensure it does not affect the assay outcome.

    • Inactive Enantiomer/Analog: If available, an inactive enantiomer or a structurally similar but inactive analog of the test compound can be a powerful control to demonstrate specificity.

  • Selectivity Controls: To determine the selectivity of the inhibitor, its activity against both COX-1 and COX-2 should be assessed in parallel. This allows for the calculation of a selectivity index (SI = IC50 for COX-1 / IC50 for COX-2)[7][8][9].

  • Cell-Based Assay Controls:

    • Untreated Cells: To establish a baseline for COX-2 activity and cell viability.

    • Stimulated vs. Unstimulated Cells: In many cell types, COX-2 is inducible. Therefore, comparing a stimulated (e.g., with lipopolysaccharide (LPS) or a pro-inflammatory cytokine) and an unstimulated group is essential to demonstrate the induction of the target enzyme[4].

  • In Vivo Study Controls:

    • Sham/Placebo Group: Animals that undergo the same procedures but receive a placebo instead of the active compound.

    • Baseline Measurements: Measurements taken before the administration of any treatment to serve as a reference for each animal.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening assay kits and is designed to measure the peroxidase activity of COX enzymes[2][10].

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., Amplex™ Red).

  • Heme cofactor.

  • Assay buffer (e.g., Tris-HCl).

  • Test compound and positive control (e.g., Celecoxib).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

  • Add the diluted test compound, positive control, or vehicle to the appropriate wells.

  • Add COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths.

  • Monitor the fluorescence kinetically for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the anti-inflammatory activity of compounds in vivo[6].

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice).

  • Test compound, positive control (e.g., Indomethacin or Celecoxib), and vehicle.

  • 1% (w/v) carrageenan solution in saline.

  • Pletysmometer or digital calipers.

Procedure:

  • Acclimatize animals and fast them overnight before the experiment.

  • Divide the animals into groups: Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After a set time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Test Compound X12.50.1583.3
Celecoxib (Control)150.04375
Non-selective NSAID0.50.80.625

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Test Compound X100.51 ± 0.0440.0%
Test Compound X300.28 ± 0.0367.1%
Celecoxib (Control)100.35 ± 0.0458.8%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion Assay COX-1/COX-2 Inhibition Assay Data Calculate IC50 and Selectivity Index Assay->Data Model Select Animal Model (e.g., Paw Edema, Arthritis) Assay->Model Candidate Selection Dosing Dose-Response Study Model->Dosing Efficacy Measure Efficacy Endpoint (e.g., Edema Volume, Pain Score) Dosing->Efficacy Stats Statistical Analysis Efficacy->Stats Conclusion Draw Conclusions on Potency, Selectivity, and Efficacy Stats->Conclusion

Caption: General workflow for evaluating a selective COX-2 inhibitor.
Logical Relationship of Controls

Controls_Diagram Experiment Experimental Measurement Test_Compound Test Compound Test_Compound->Experiment Vehicle Vehicle Control Vehicle->Experiment Isolates compound effect Positive_Control Positive Control (e.g., Celecoxib) Positive_Control->Experiment Validates assay sensitivity Negative_Control Negative/Baseline (e.g., Untreated) Negative_Control->Experiment Establishes baseline

Caption: Logical relationship of essential controls in inhibitor studies.

References

SC-58272: Application Notes and Protocols for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58272 is a potent and highly selective inhibitor of Candida albicans N-myristoyltransferase (Nmt).[1] N-myristoylation is a critical lipid modification of a variety of cellular proteins in eukaryotic organisms, including fungi. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of substrate proteins. This modification is essential for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction and vesicular trafficking. In Candida albicans, Nmt is essential for viability, making it an attractive target for the development of novel antifungal agents. This compound exhibits high selectivity for the fungal Nmt over its human counterpart, highlighting its potential as a therapeutic lead.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₃H₅₂N₆O
Molecular Weight 596.80 g/mol
CAS Number 164931-25-3
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)

Mechanism of Action

This compound exerts its antifungal activity by specifically inhibiting the enzymatic activity of N-myristoyltransferase (Nmt) in Candida albicans. Nmt catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. One of the key substrates of Nmt in Candida albicans is the ADP-ribosylation factor (Arf), a protein involved in vesicular transport. The N-myristoylation of Arf is crucial for its association with membranes and its biological function.[2][3][4] By inhibiting Nmt, this compound prevents the myristoylation of Arf and other essential proteins, leading to their dysfunction and ultimately resulting in the inhibition of fungal growth.

Below is a diagram illustrating the N-myristoylation pathway in Candida albicans and the point of inhibition by this compound.

N_Myristoylation_Pathway N-Myristoylation Pathway in Candida albicans and Inhibition by this compound cluster_0 Cytosol cluster_1 Cellular Processes Myristoyl-CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl-CoA->Nmt Substrate Myristoylated Protein Myristoylated Protein (e.g., Arf) Nmt->Myristoylated Protein Catalyzes Unmyristoylated Protein Unmyristoylated Protein (e.g., Arf) Unmyristoylated Protein->Nmt Substrate Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Signal Transduction Signal Transduction Myristoylated Protein->Signal Transduction Vesicular Trafficking Vesicular Trafficking Myristoylated Protein->Vesicular Trafficking This compound This compound This compound->Nmt Inhibits Fungal Viability Fungal Viability Membrane Targeting->Fungal Viability Signal Transduction->Fungal Viability Vesicular Trafficking->Fungal Viability

Figure 1: N-myristoylation pathway and this compound inhibition.

Quantitative Data

This compound is a potent inhibitor of Candida albicans Nmt. The following table summarizes the available quantitative data for its inhibitory activity.

Organism/EnzymeAssay TypeIC₅₀Reference
Candida albicans (strain B311) NmtIn vitro enzymatic assay56 nM[1]
Human NmtIn vitro enzymatic assay14100 nM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the desired stock concentration. A common starting stock concentration for in vitro assays is 10 mM.

  • Calculate the required amount of this compound and DMSO.

    • To prepare a 10 mM stock solution, dissolve 5.97 mg of this compound (MW = 596.80 g/mol ) in 1 mL of DMSO. Adjust the amounts as needed for your experimental requirements.

  • Dissolve the compound.

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.[5]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6][7]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader (530 nm or 600 nm)

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Inoculum Preparation:

    • Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Select a few well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

    • Add 100 µL of each drug dilution to the appropriate wells.

    • Include a positive control (e.g., fluconazole) and a drug-free growth control (containing only RPMI-1640 and the inoculum).

    • Also, include a sterility control well (containing only RPMI-1640).

  • Inoculation:

    • Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

    • The turbidity can be assessed visually or by measuring the optical density (OD) at 530 nm or 600 nm using a microplate reader.

In Vitro N-Myristoyltransferase (Nmt) Enzymatic Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure Nmt activity and its inhibition by this compound.[8][9]

Materials:

  • Recombinant Candida albicans Nmt enzyme

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein sequence)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂)

  • This compound stock solution

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Dilute the recombinant Nmt enzyme in assay buffer to the desired working concentration.

    • Prepare solutions of myristoyl-CoA and the peptide substrate in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer containing a low percentage of DMSO.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • Assay buffer

      • This compound dilution or vehicle control (DMSO)

      • Recombinant Nmt enzyme

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of Coenzyme A (CoA) produced, which is a byproduct of the N-myristoylation reaction.

    • Add the CPM fluorescent probe to each well. CPM reacts with the free thiol group of CoA to produce a fluorescent adduct.

    • Incubate for a short period to allow the reaction to complete.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 465 nm).

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of CoA produced and thus to the Nmt activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflows

Below are diagrams illustrating the workflows for the described experimental protocols.

Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing A Prepare C. albicans Inoculum (0.5 McFarland, diluted 1:1000) C Inoculate Plate with C. albicans Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC (Visual or Spectrophotometric) D->E F Data Analysis E->F

Figure 2: Antifungal susceptibility testing workflow.

NMT_Enzymatic_Assay_Workflow Workflow for In Vitro Nmt Enzymatic Assay A Prepare Reagents: Enzyme, Substrates, this compound B Pre-incubate Enzyme with this compound A->B C Initiate Reaction with Myristoyl-CoA and Peptide B->C D Incubate at 30°C C->D E Stop Reaction and Add CPM Fluorescent Probe D->E F Measure Fluorescence E->F G Calculate % Inhibition and IC50 F->G

Figure 3: Nmt enzymatic assay workflow.

References

Troubleshooting & Optimization

improving SC-58272 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use and stability of SC-58272 in cell culture media. It is intended for researchers, scientists, and drug development professionals.

Important Note on Target Activity: this compound is a potent and selective inhibitor of N-myristoyltransferase (Nmt) in Candida albicans[1]. While its chemical structure is similar to diarylheterocycle compounds known to inhibit Cyclooxygenase-2 (COX-2), its primary documented activity is against the fungal enzyme Nmt. This guide is provided for researchers investigating its potential off-target effects on pathways such as COX-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dipeptide N-myristoyltransferase (Nmt) inhibitor with an IC50 of 56 nM for C. albicans Nmt. It displays 250-fold selectivity for the fungal enzyme over the human equivalent[1].

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a non-aqueous, aprotic solvent like Dimethyl Sulfoxide (DMSO). Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is the recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.

Q4: My this compound solution precipitates when I add it to the culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. To mitigate this, ensure the stock solution is at room temperature before use and add it to pre-warmed media while vortexing or gently mixing. If precipitation persists, consider making an intermediate dilution in a serum-containing medium, as proteins can sometimes help to stabilize the compound.

Q5: How can I determine if this compound is stable in my specific cell culture setup?

A5: You can perform a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment. At various time points, you can measure the concentration of the compound using an analytical method like HPLC-MS. A detailed protocol is provided in this guide.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of inhibitor effect over time The compound may be degrading in the culture medium at 37°C.- Assess the stability of this compound in your specific media using the provided protocol.- Consider replenishing the compound with partial media changes for long-term experiments.
High variability between experimental replicates - Incomplete solubilization of the compound.- Inconsistent sample handling.- Ensure the compound is fully dissolved in the stock solution and working solutions.- Use a validated analytical method for concentration determination.
Compound disappears from media with no detectable degradation products The compound may be binding to the plastic of the culture plates or being taken up by the cells.- Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding.- Analyze cell lysates to determine the extent of cellular uptake.

Quantitative Data Summary

Compound Solvent Solubility
This compound DMSOData not available, but expected to be soluble.
WaterLikely poorly soluble.
Celecoxib (a COX-2 inhibitor) DMSO~73 mg/mL
EthanolSoluble
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature.

    • Add the appropriate volume of sterile-filtered DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (in Culture Media):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of medium.

    • Gently mix the working solution immediately after adding the stock to prevent precipitation.

    • Use the working solution immediately.

Protocol 2: Assessing the Stability of this compound in Culture Media
  • Materials:

    • This compound

    • Complete cell culture medium (with and without serum)

    • Phosphate-Buffered Saline (PBS)

    • Incubator at 37°C with 5% CO2

    • HPLC-MS system

  • Procedure:

    • Prepare a 10 µM working solution of this compound in your complete cell culture medium (with and without serum) and in PBS as a control.

    • Dispense 1 mL of each solution into triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • At each time point, transfer the samples to HPLC vials and store them at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining compound versus time to determine the stability profile.

Visualizations

COX2_Signaling_Pathway COX-2 Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 Activates PL Phospholipids AA Arachidonic Acid PL->AA Releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes PGs Prostaglandins (e.g., PGE2) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation SC58272 This compound (Potential Inhibitor) SC58272->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway and the potential inhibitory action of this compound.

Stability_Assessment_Workflow Workflow for this compound Stability Assessment PrepStock Prepare 10 mM Stock in DMSO PrepWorking Prepare 10 µM Working Solution in Culture Media PrepStock->PrepWorking Incubate Incubate at 37°C PrepWorking->Incubate Sample Collect Samples at Multiple Time Points Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Calculate % Remaining and Plot vs. Time Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic Troubleshooting Logic for Stability Issues Start Loss of Activity Observed? CheckStability Assess Stability in Media? Start->CheckStability Yes Stable Stable? CheckStability->Stable Yes Unstable Unstable? CheckStability->Unstable No CheckBinding Check for Plastic Binding and Cellular Uptake Stable->CheckBinding Replenish Replenish Compound During Experiment Unstable->Replenish

Caption: A logical flow for troubleshooting common issues related to this compound stability.

References

common problems with SC-58272 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-58272, a potent and selective N-myristoyltransferase (Nmt) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dipeptide inhibitor of N-myristoyltransferase (Nmt). Its primary mechanism of action is the inhibition of Nmt, an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of proteins. This process, known as N-myristoylation, is crucial for protein localization, signal transduction, and the viability of various organisms, including the fungus Candida albicans.

Q2: What is the selectivity of this compound?

A2: this compound exhibits high selectivity for fungal Nmt over human Nmt. It is approximately 250-fold more selective for the Candida albicans Nmt compared to the human enzyme.

Q3: What are the recommended storage conditions for this compound?

A3: While some suppliers suggest room temperature storage for shipping, it is highly recommended to consult the Certificate of Analysis or Safety Data Sheet (SDS) provided by your specific vendor for long-term storage conditions. As a general precaution for a research compound, storage in a cool, dry, and dark place is advisable. For solutions in organic solvents, storage at -20°C or -80°C is a common practice to maintain stability.

Q4: In what solvents is this compound soluble?

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

Target EnzymeOrganismIC50 Value
N-myristoyltransferase (Nmt)Candida albicans (strain B311)56 nM
N-myristoyltransferase (Nmt)Human14100 nM

Signaling Pathway Diagram

NMT_Pathway Mechanism of N-myristoyltransferase (NMT) Inhibition cluster_0 N-myristoylation Process Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (Nmt) Myristoyl_CoA->NMT binds Substrate_Protein Substrate Protein (with N-terminal Glycine) NMT->Substrate_Protein binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein releases CoA Coenzyme A NMT->CoA releases Substrate_Protein->Myristoylated_Protein Myristate transfer Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization enables SC58272 This compound SC58272->NMT Inhibits

Caption: Inhibition of N-myristoyltransferase (NMT) by this compound blocks protein myristoylation.

Troubleshooting Guide

ProblemQuestionPossible Cause & Solution
Compound Precipitation My this compound precipitated out of my stock solution or assay buffer. What should I do?Possible Causes: - Low Solubility: The concentration may be too high for the chosen solvent or buffer. - Temperature Change: The compound may be less soluble at lower temperatures. - Buffer Incompatibility: Components of your assay buffer may be causing precipitation. Solutions: 1. Gentle Warming: Try warming the solution in a water bath (e.g., 37°C) to redissolve the compound. 2. Sonication: Use a sonicator to aid in dissolution. 3. Lower Concentration: Prepare a new stock solution at a lower concentration. 4. Co-solvent: Consider adding a small percentage of a co-solvent like DMSO to your aqueous buffer, if compatible with your experimental system.
Inconsistent or No Activity I am not observing the expected inhibitory effect of this compound in my assay.Possible Causes: - Compound Degradation: The compound may have degraded due to improper storage or handling. - Incorrect Concentration: There may be an error in the dilution calculations. - Assay Conditions: The assay conditions (e.g., pH, temperature, incubation time) may not be optimal. - Enzyme Activity: The Nmt enzyme may be inactive or used at a suboptimal concentration. Solutions: 1. Verify Compound Integrity: Use a fresh vial of the compound if possible. 2. Confirm Concentrations: Double-check all calculations for stock solutions and dilutions. 3. Optimize Assay: Run control experiments to ensure your Nmt assay is working correctly. This includes a positive control with a known Nmt inhibitor and a negative control (vehicle only). 4. Check Enzyme: Test the activity of your Nmt enzyme preparation.
High Background Signal I am seeing a high background signal in my Nmt assay, making it difficult to measure inhibition.Possible Causes: - Non-specific Binding: In filter-binding assays, the substrate or product may be non-specifically binding to the filter. - Reagent Interference: In fluorescence-based assays, the compound may be interfering with the fluorescent probe. Solutions: 1. Increase Washing: In filter-binding assays, increase the number and stringency of wash steps. 2. Blocking Agents: Use appropriate blocking agents (e.g., BSA) in your buffers. 3. Control for Interference: Run a control experiment with this compound and the fluorescent probe in the absence of the enzyme to check for direct interactions.

Experimental Protocols

Protocol: In Vitro N-myristoyltransferase (Nmt) Inhibition Assay (Fluorescence-based)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Reagents and Materials:

    • Recombinant Nmt enzyme (e.g., from C. albicans or human)

    • Myristoyl-CoA

    • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate)

    • This compound

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)

    • Fluorescent probe that reacts with Coenzyme A (CoA), the product of the Nmt reaction (e.g., ThioGlo™ or similar)

    • 96-well black microplate

    • Plate reader capable of fluorescence measurement

  • Experimental Workflow:

    Experimental_Workflow A Prepare Reagents: - this compound serial dilution - Nmt enzyme solution - Substrate mix (Myristoyl-CoA + Peptide) B Add this compound dilutions and Nmt enzyme to plate wells A->B C Pre-incubate inhibitor and enzyme B->C D Initiate reaction by adding Substrate mix C->D E Incubate at reaction temperature (e.g., 30°C) D->E F Stop reaction and add fluorescent probe for CoA detection E->F G Measure fluorescence on a plate reader F->G H Data Analysis: Calculate % inhibition and IC50 value G->H

    Caption: A general experimental workflow for an in vitro Nmt inhibition assay.

  • Procedure:

    • Prepare a serial dilution of this compound in your assay buffer or DMSO (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

    • In a 96-well black microplate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the Nmt enzyme to all wells except the negative control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a substrate mix containing Myristoyl-CoA and the peptide substrate in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mix to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction (e.g., by adding a quenching agent, if necessary for your probe).

    • Add the fluorescent probe that detects the produced CoA according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the probe to react with CoA.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

avoiding SC-58272 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt). This guide focuses on strategies to avoid and troubleshoot potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is N-myristoyltransferase (Nmt), an essential enzyme in fungi.[1] Nmt catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein function, localization, and stability. This compound acts as a potent inhibitor of Nmt, thereby disrupting these essential cellular processes in susceptible fungi like Candida albicans.[1]

Q2: How selective is this compound for the fungal Nmt over the human counterpart?

A2: this compound exhibits a high degree of selectivity for the fungal Nmt. It is approximately 250-fold more selective for the C. albicans Nmt compared to the human Nmt.[1] This selectivity is a critical feature for its potential therapeutic use and for minimizing off-target effects in experimental systems using human cells.

Q3: What are the potential off-target effects of this compound?

A3: The primary known off-target of this compound is human N-myristoyltransferase (hNmt). At high concentrations, this compound can inhibit hNmt, potentially affecting the myristoylation of human proteins and leading to cellular toxicity or confounding experimental results. While specific off-targets beyond hNmt are not well-documented in publicly available literature, as with any small molecule inhibitor, off-target effects on other enzymes, such as kinases, cannot be entirely ruled out, especially at concentrations significantly exceeding the IC50 for the primary target.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental setup.

  • Employ proper controls: Include negative controls (vehicle-treated) and positive controls (if available) in your experiments.

  • Perform target validation experiments: Use techniques like genetic knockdown or overexpression of the target protein (Nmt) to confirm that the observed phenotype is indeed due to the inhibition of Nmt.

  • Consider selectivity profiling: For in-depth studies, consider performing a kinase selectivity profiling assay to rule out significant off-target effects on cellular kinases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cellular toxicity or unexpected phenotypes in human cell lines. Off-target inhibition of human Nmt or other cellular targets.1. Lower the concentration of this compound. Refer to the dose-response curve to find a concentration that is effective against the fungal target but minimally toxic to human cells.2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with hNmt at the concentrations used.3. Conduct a target knockdown experiment (e.g., using siRNA against hNmt1/2) to see if it phenocopies the effect of this compound.
Inconsistent or non-reproducible results. 1. Variability in compound concentration.2. Cell passage number and confluency.3. Assay conditions.1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density.3. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
No observable effect on the fungal target. 1. Inactive compound.2. Insufficient concentration.3. Drug efflux by the fungal cells.1. Verify the activity of this compound using a biochemical Nmt activity assay.2. Perform a dose-response experiment to ensure the concentration is within the effective range.3. Consider the use of efflux pump inhibitors if drug resistance is suspected, though this may introduce other variables.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetOrganismIC50 (nM)Selectivity (fold)
N-myristoyltransferase (Nmt)Candida albicans56~250x vs. Human Nmt
N-myristoyltransferase (Nmt)Human14,1001x

Data sourced from MedChemExpress.[1]

Experimental Protocols

N-myristoyltransferase (Nmt) Biochemical Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of Nmt, which can be used to validate the potency of this compound. The assay detects the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

  • Recombinant Nmt enzyme (C. albicans or human)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • This compound

  • DMSO

  • Microplate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the Nmt enzyme to the assay buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and detect the produced CoA by adding the CPM probe.

  • Incubate for 10-15 minutes to allow the probe to react with the thiol group of CoA.

  • Measure the fluorescence intensity.

  • Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. It is based on the principle that ligand binding can stabilize the target protein against thermal denaturation.

Materials:

  • Cells expressing the target protein (e.g., human cells for hNmt)

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-hNmt1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cell debris.

  • Aliquot the supernatant (cell lysate) into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler, followed by cooling.

  • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • A shift in the melting curve (the temperature at which the protein denatures) to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (Nmt) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis SC58272 This compound SC58272->NMT Inhibition Unmyristoylated_Protein Unmyristoylated Protein (N-terminal Glycine) Unmyristoylated_Protein->NMT Substrate Membrane_Localization Membrane Localization & Protein-Protein Interactions Myristoylated_Protein->Membrane_Localization Function

Caption: N-myristoyltransferase signaling pathway and the inhibitory action of this compound.

CETSA_Workflow Start Start: Cell Culture Treat_Cells Treat cells with this compound or Vehicle (DMSO) Start->Treat_Cells Harvest_Lyse Harvest and Lyse Cells Treat_Cells->Harvest_Lyse Heat_Lysates Heat Lysates at Temperature Gradient Harvest_Lyse->Heat_Lysates Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Analyze Analyze by Western Blot for Target Protein Collect_Supernatant->Analyze End End: Determine Thermal Shift Analyze->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Problem High Cellular Toxicity Observed? Check_Concentration Is this compound concentration above IC50 for hNmt? Problem->Check_Concentration Yes Perform_CETSA Action: Perform CETSA to confirm off-target engagement Problem->Perform_CETSA Unsure Lower_Concentration Action: Lower this compound Concentration Check_Concentration->Lower_Concentration Yes No_Off_Target Conclusion: Toxicity likely not due to hNmt inhibition Check_Concentration->No_Off_Target No Target_Validation Action: Perform Target Validation (e.g., siRNA) Perform_CETSA->Target_Validation

Caption: Logical workflow for troubleshooting high cellular toxicity with this compound.

References

Navigating Inconsistent Results with SC-58272: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies when using SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt). By understanding the compound's mechanism of action and common experimental variables, researchers can achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dipeptide inhibitor of N-myristoyltransferase (Nmt), an essential enzyme in fungi.[1] It specifically targets the Candida albicans Nmt, preventing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a subset of cellular proteins. This process, known as N-myristoylation, is critical for the function and localization of these proteins, many of which are involved in signal transduction, protein trafficking, and structural integrity of the cell. Inhibition of Nmt leads to a fungistatic or fungicidal effect.

Q2: How potent and selective is this compound?

This compound is a highly potent and selective inhibitor of C. albicans Nmt. It exhibits a significant selectivity for the fungal enzyme over its human counterpart, which is a crucial attribute for a potential antifungal therapeutic.

Enzyme Source IC50 Selectivity
Candida albicans (strain B311) Nmt56 nM~250-fold
Human Nmt14,100 nM
Data sourced from MedChemExpress.[1]

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at room temperature in the continental US; storage conditions may vary elsewhere.[1] For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier. Once in solution, especially in aqueous media, the stability may be limited. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) or reduced efficacy in cell-based assays.
Potential Cause Troubleshooting Step
Compound Solubility: this compound may have limited solubility in aqueous culture media, leading to a lower effective concentration.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO. 2. Serially dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
Compound Stability: The compound may degrade in the culture medium over the course of the experiment, especially during long incubation periods.1. Minimize the time the compound is in the aqueous medium before starting the experiment. 2. For longer experiments, consider replenishing the medium with fresh compound at specific time points.
Cell Density: A high inoculum of C. albicans can lead to an underestimation of the inhibitor's potency.1. Standardize the inoculum density for all experiments. A typical starting density for MIC assays is 0.5-2.5 x 103 cells/mL. 2. Verify cell counts using a hemocytometer or by plating serial dilutions.
Media Composition: Components in the culture medium (e.g., serum, proteins) can bind to the compound, reducing its bioavailability.1. If possible, perform initial screens in a minimal, defined medium. 2. Be aware that results may differ between rich media (e.g., YPD) and defined media (e.g., RPMI). Note the media composition in your experimental records.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.1. Use calibrated pipettes and appropriate tip sizes. 2. Prepare intermediate dilutions to work with larger, more manageable volumes.
Uneven Cell Distribution: Clumping of C. albicans cells can lead to inconsistent inoculum in different wells.1. Ensure the cell suspension is thoroughly mixed before aliquoting. 2. Visually inspect the cell suspension for clumps. If necessary, gently sonicate or vortex to disperse the cells.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.1. Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile medium or water to maintain humidity. 2. Ensure proper sealing of the microplate.
Issue 3: Unexpected or off-target effects observed.
Potential Cause Troubleshooting Step
Cytotoxicity of Solvent: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.1. Include a vehicle control in all experiments (cells treated with the same concentration of solvent used for the highest concentration of this compound). 2. Determine the maximum tolerated solvent concentration for your specific C. albicans strain and assay conditions.
Inhibition of Human Nmt in Host-Pathogen Models: While highly selective, at very high concentrations, this compound could potentially inhibit host cell Nmt.1. Use the lowest effective concentration of this compound in co-culture or in vivo models. 2. If host cell toxicity is suspected, perform a cytotoxicity assay on the host cells alone with a dose range of this compound.

Experimental Protocols

Key Experiment: In Vivo Assay for NMT Inhibitor Activity in C. albicans

This protocol is adapted from the principles described by Lodge et al., 1997, which utilizes the differential mobility of N-myristoylated and non-myristoylated forms of ADP-ribosylation factor (Arf) proteins on SDS-PAGE.[2]

1. Culture Preparation:

  • Grow C. albicans overnight in a suitable medium (e.g., YPD) at 30°C with shaking.

  • Subculture the cells into fresh medium and grow to mid-log phase (OD600 of 0.5-1.0).

2. Inhibitor Treatment:

  • Harvest the mid-log phase cells by centrifugation and resuspend them in fresh medium.

  • Aliquot the cell suspension into tubes and add this compound at various concentrations (a vehicle control with DMSO should be included).

  • Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours) at 30°C with shaking.

3. Protein Extraction:

  • Harvest the treated cells by centrifugation.

  • Wash the cell pellet with ice-cold lysis buffer.

  • Lyse the cells using a suitable method (e.g., bead beating with glass beads) in a lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to pellet cell debris.

4. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the supernatant.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with an antibody specific for Arf protein.

  • Use a secondary antibody conjugated to an appropriate enzyme (e.g., HRP) for detection.

5. Analysis:

  • The non-myristoylated form of Arf will migrate slower on the gel than the myristoylated form.

  • The appearance of a slower-migrating band in the this compound-treated samples indicates inhibition of Nmt.

  • The intensity of the bands can be quantified to determine the dose-dependent effect of the inhibitor.

Visualizing Experimental Logic and Pathways

To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Troubleshooting Workflow for Inconsistent MIC start Inconsistent MIC Results solubility Check Compound Solubility (Prepare DMSO Stock) start->solubility stability Assess Compound Stability (Use Fresh Solutions) solubility->stability cell_density Standardize Cell Inoculum stability->cell_density media_effects Evaluate Media Components cell_density->media_effects end Consistent MIC Results media_effects->end

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_pathway N-Myristoylation Pathway and Inhibition Myristoyl_CoA Myristoyl-CoA NMT C. albicans Nmt Myristoyl_CoA->NMT Myr_Protein Myristoylated Protein (Functional) NMT->Myr_Protein Myristoylation Non_Myr_Protein Non-myristoylated Protein (Non-functional) NMT->Non_Myr_Protein Blocked SC58272 This compound SC58272->NMT Inhibition Protein N-terminal Glycine containing protein (e.g., Arf) Protein->NMT

Caption: this compound inhibits the N-myristoylation of target proteins.

References

SC-58272 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of SC-58272, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dipeptide inhibitor of N-myristoyltransferase (NMT). NMT is an essential enzyme in fungi, such as Candida albicans, that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function. By inhibiting NMT, this compound disrupts these essential cellular processes, leading to fungal cell death.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: While specific degradation pathways for this compound have not been extensively published, compounds of this nature are generally susceptible to degradation from several factors:

  • Hydrolysis: As a dipeptide-like molecule, this compound may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: Exposure to air and certain reactive chemicals can lead to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of complex organic molecules.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the stability and longevity of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of this compound in various solvents has not been publicly documented; therefore, long-term storage in solution is not advised without in-house stability validation.

Q4: I am observing inconsistent results in my experiments with this compound. Could this be due to degradation?

A4: Inconsistent experimental results are a common indicator of compound degradation. If you suspect degradation, it is crucial to prepare a fresh stock solution from solid material and repeat the experiment. It is also advisable to perform a quality control check on your solid compound if it has been stored for a long time or under suboptimal conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or reduced potency in assays. Degradation of this compound in stock solutions or during the experiment.Prepare a fresh stock solution of this compound from solid material immediately before use. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Precipitate observed in the stock solution upon thawing. Poor solubility or compound degradation.Ensure the solvent is appropriate and the concentration is within the solubility limits. Gently warm and vortex the solution to redissolve. If the precipitate remains, discard the solution and prepare a fresh one.
Variability between experimental replicates. Inconsistent handling of this compound solutions or degradation during the experimental procedure.Standardize the protocol for handling this compound, ensuring consistent timing and conditions for all replicates. Protect the compound from light and prolonged exposure to ambient temperatures during the experiment.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Preparation of Solid Compound:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of compound in a sterile microcentrifuge tube.

  • Solution Preparation:

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C. For short-term storage (less than 24 hours), 4°C may be acceptable, but this should be validated internally.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for a forced degradation study. The results of this study will help in understanding the stability of this compound under various stress conditions.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Divide the stock solution into several aliquots for different stress conditions:

    • Acidic Condition: Dilute with 0.1 M HCl.

    • Basic Condition: Dilute with 0.1 M NaOH.

    • Oxidative Condition: Dilute with 3% H₂O₂.

    • Thermal Stress: Incubate at 50°C.

    • Photolytic Stress: Expose to UV light (e.g., 254 nm).

    • Control: Keep in the original solvent at the recommended storage temperature.

  • Incubate the samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound and detect any degradation products.

Data Presentation

Table 1: Template for Recording this compound Stability Data from a Forced Degradation Study

Stress Condition Time (hours) Concentration of this compound (µM) % Degradation Number of Degradation Products
Control (-80°C)000
24
0.1 M HCl2
8
24
0.1 M NaOH2
8
24
3% H₂O₂2
8
24
50°C2
8
24
UV Light2
8
24

Visualizations

NMT_Pathway cluster_cytosol Fungal Cell Cytosol cluster_membrane Cellular Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds Myr_Protein Myristoylated Protein NMT->Myr_Protein Catalyzes Myristoylation Protein N-Terminal Glycine Substrate Protein Protein->NMT Binds Myr_Protein_mem Membrane-Associated Myristoylated Protein Myr_Protein->Myr_Protein_mem Localization SC58272 This compound SC58272->NMT Inhibits Experimental_Workflow A Prepare Fresh this compound Stock Solution B Perform Experiment (e.g., Cellular Assay) A->B C Data Analysis B->C D Consistent Results? C->D E Publish/Proceed D->E Yes F Troubleshoot D->F No G Check for Degradation: - Prepare fresh stock - Run stability study F->G G->A

Technical Support Center: Managing SC-58272 Precipitation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues when working with SC-58272. Ensuring your compound remains in solution is critical for obtaining accurate and reproducible experimental data.

Troubleshooting Guide: this compound Precipitation

This guide offers a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.

Issue 1: Immediate Precipitate Formation Upon Addition to Aqueous Buffer

Q: I observed a precipitate immediately after diluting my this compound stock solution into my aqueous assay buffer. What is the likely cause and how can I resolve this?

A: This common issue is often due to "DMSO shock," where the rapid dilution of a compound from a high-concentration DMSO stock into an aqueous environment causes it to precipitate.[1]

Recommended Solutions:

  • Optimize the Dilution Method: Instead of adding the stock solution directly, add it dropwise to the pre-warmed buffer while gently vortexing or swirling. This helps to avoid localized high concentrations of this compound that can trigger precipitation.[2]

  • Pre-warm the Assay Buffer: Ensure your buffer is pre-warmed to the experimental temperature (e.g., 37°C). Many compounds exhibit higher solubility at elevated temperatures.[2]

  • Adjust Stock Concentration: If precipitation persists, consider lowering the concentration of your this compound DMSO stock solution. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration, which should ideally be kept below 1%.[1]

Issue 2: Precipitate Forms Over Time During Incubation

Q: My assay solution was initially clear, but I observed turbidity or a pellet after incubation. What could be causing this delayed precipitation?

A: Delayed precipitation can be caused by several factors, including temperature fluctuations and interactions with assay components.

Recommended Solutions:

  • Maintain Stable Temperature: Ensure your incubator maintains a constant and uniform temperature. Temperature shifts can decrease compound solubility.[2]

  • Assess Buffer Compatibility: this compound may interact with salts, proteins, or other components in your assay buffer over time, leading to precipitation. It is advisable to test the stability of this compound in your specific buffer over the intended time course of your experiment.[2]

  • Incorporate Solubilizing Agents: Consider the addition of co-solvents or surfactants to your assay buffer. However, these should be tested for compatibility with your assay system to ensure they do not interfere with the biological readout.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that what I'm observing is this compound precipitation?

A1: Several methods can be used to confirm and quantify compound precipitation:[1]

  • Visual Inspection: The simplest method is to visually inspect the assay plates for cloudiness or visible particles, potentially with the aid of a microscope.

  • Nephelometry: This sensitive technique measures the light scattered by suspended particles in a solution.[1][3]

  • Dynamic Light Scattering (DLS): DLS can determine the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[1]

  • UV-Vis Spectroscopy: The absorbance of a solution can be measured before and after centrifugation or filtration to quantify the amount of precipitated compound.[1]

Q2: My this compound is precipitating in the DMSO stock solution. What should I do?

A2: Precipitation in the DMSO stock can lead to inaccurate dosing. Here are some steps to address this:[1]

  • Sonication: Sonicating the DMSO stock can help redissolve the precipitated compound.

  • Gentle Warming: Gently warming the stock solution may aid in redissolution. Exercise caution, as some compounds can be heat-sensitive.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can promote precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

  • Control for Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of some compounds. Store DMSO stocks in a desiccated environment.[1]

Q3: What are the key factors that influence the solubility of a compound like this compound in an assay?

A3: Compound solubility is influenced by a combination of its intrinsic properties and the experimental conditions.[3][4][5] Key factors include:

  • Physicochemical Properties: Lipophilicity, hydrogen bonding capacity, molecular volume, and crystal energy of the compound.[4][5]

  • Solution Conditions: pH, ionic strength, temperature, and the presence of co-solvents or additives in the assay buffer.[3][4][5]

Data Presentation

Table 1: General Troubleshooting Summary for Compound Precipitation

Issue Potential Cause Recommended Action
Immediate PrecipitationDMSO Shock, Low Aqueous SolubilityOptimize dilution, Pre-warm buffer, Lower stock concentration
Delayed PrecipitationTemperature Fluctuations, Buffer IncompatibilityMaintain stable temperature, Test buffer stability, Add solubilizing agents
Stock Solution PrecipitationFreeze-Thaw Cycles, Water AbsorptionAliquot stocks, Gentle warming/sonication, Store in desiccated environment

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the kinetic solubility of this compound in your specific assay buffer. Kinetic solubility measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[3]

  • Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into a 96-well plate containing your pre-warmed aqueous assay buffer.

  • Incubate: Incubate the plate for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Measure Light Scattering: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).

  • Data Analysis: Plot the light scattering signal against the this compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and is an estimate of the kinetic solubility.

Protocol 2: Preparing this compound Working Solutions with Constant Final DMSO Concentration

This protocol is designed for preparing a dose-response curve of this compound for cell-based or biochemical assays while maintaining a consistent final DMSO concentration across all wells.[2]

  • Pre-warm Assay Medium/Buffer: Pre-warm your cell culture medium or assay buffer to the required experimental temperature (e.g., 37°C).

  • Prepare Intermediate Stock: Prepare an intermediate stock solution of this compound in 100% DMSO at the highest concentration required for your experiment.

  • Perform Serial Dilutions in DMSO: If creating a dose-response curve, perform serial dilutions of your intermediate stock in 100% DMSO.

  • Dilute into Medium/Buffer: Add a small, consistent volume of the this compound DMSO stock (or serial dilutions) to the pre-warmed medium/buffer dropwise while gently mixing. A common final DMSO concentration in assays is ≤1%.[1]

  • Final Mixing: Gently mix the final working solutions before adding them to the assay plate.

Visualizations

G Troubleshooting Workflow for Immediate Precipitation start Precipitate observed immediately upon adding this compound to buffer check_dilution Is the dilution method optimized? (e.g., dropwise addition with mixing) start->check_dilution optimize_dilution Action: Add stock dropwise to pre-warmed buffer with gentle vortexing. check_dilution->optimize_dilution No check_temp Is the assay buffer pre-warmed to the experimental temperature? check_dilution->check_temp Yes optimize_dilution->check_temp warm_buffer Action: Pre-warm buffer before adding the compound stock. check_temp->warm_buffer No check_stock_conc Is the stock concentration appropriate? check_temp->check_stock_conc Yes warm_buffer->check_stock_conc lower_stock Action: Lower the DMSO stock concentration and adjust the volume added. check_stock_conc->lower_stock No solution_clear Solution is clear, proceed with experiment. check_stock_conc->solution_clear Yes lower_stock->solution_clear

Caption: A flowchart to troubleshoot immediate precipitation of this compound.

G This compound Mechanism of Action: N-Myristoyltransferase Inhibition SC58272 This compound NMT N-Myristoyltransferase (Nmt) SC58272->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Cellular_Function Proper Protein Localization and Function Myristoylated_Protein->Cellular_Function

Caption: Signaling pathway showing this compound inhibition of N-myristoyltransferase.

References

Technical Support Center: SC-58272 Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dipeptide inhibitor of N-myristoyltransferase (Nmt).[1] Nmt is an essential enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific subset of cellular proteins. This process, known as N-myristoylation, is critical for the proper function and localization of these proteins, many of which are involved in essential cellular processes such as signal transduction and membrane trafficking.[2][3]

Q2: Why is N-myristoyltransferase a good target for antifungal drugs?

A2: N-myristoyltransferase (Nmt) is an attractive antifungal target for several reasons. Firstly, it is essential for the viability of pathogenic fungi like Candida albicans and Aspergillus fumigatus.[2] Secondly, there are significant structural differences between fungal and human Nmt, allowing for the development of selective inhibitors. This compound, for example, is 250-fold more selective for the C. albicans Nmt over the human enzyme.[1] This selectivity minimizes the potential for off-target effects in human cells.

Q3: What are the expected downstream effects of inhibiting Nmt with this compound?

A3: Inhibition of Nmt by this compound prevents the N-myristoylation of key fungal proteins. One of the most well-characterized substrates of Nmt is the ADP-ribosylation factor (Arf). Arf proteins are small GTPases that play a crucial role in vesicular trafficking and morphogenesis.[4][5] Without N-myristoylation, Arf cannot anchor to membranes, leading to its mislocalization and a loss of function. This disruption of Arf function and other N-myristoylated proteins ultimately affects cell wall integrity, polarized growth, and can lead to fungal cell death.[2]

Q4: this compound is reported to have a low IC50 value but may show low activity in whole-cell assays. Why is this?

A4: While this compound has a potent enzymatic inhibitory activity with an IC50 of 56 nM against C. albicans Nmt, the original study by Lodge et al. (1997) reported that it did not inhibit fungal growth in whole-cell assays.[6] This discrepancy can be due to several factors, including poor cell permeability, efflux pump activity, or metabolic inactivation of the compound by the fungal cells. Researchers using this compound should consider these possibilities and may need to optimize assay conditions or use it in combination with permeabilizing agents, though such modifications would be experimental.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inconsistent or no inhibition of fungal growth in whole-cell assays. Poor cell permeability: this compound may not be efficiently entering the fungal cells.Consider using a different solvent or adding a non-toxic permeabilizing agent to the culture medium. However, be aware that this is an experimental modification.
Efflux pump activity: The fungal cells may be actively pumping the inhibitor out.Co-incubation with a known efflux pump inhibitor could be attempted, but this would need careful validation.
Compound degradation: this compound may not be stable in the culture medium over the course of the experiment.Assess the stability of this compound in your specific culture medium and conditions. Consider shorter incubation times or replenishing the compound.
Incorrect concentration range: The effective concentration in a whole-cell context may be significantly higher than the enzymatic IC50.Perform a wide dose-response curve to determine the effective concentration range for your specific fungal strain and growth conditions.
Difficulty dissolving this compound powder. Low aqueous solubility: The compound may have limited solubility in aqueous buffers.Prepare a stock solution in an organic solvent such as DMSO.[7] Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Precipitation in media: The compound may precipitate when added to the aqueous culture medium.After adding the stock solution to the medium, visually inspect for any precipitation. If observed, try a lower final concentration or a different solvent for the stock solution. Gentle warming and vortexing can also aid dissolution.
High background in cell viability assays (e.g., MTT). Interaction of this compound with assay reagents: The compound itself might react with the MTT reagent, leading to a false positive signal.Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
Solvent effects: The solvent used for the stock solution (e.g., DMSO) might affect cellular metabolism.Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in all experiments.
No observable shift in Arf protein mobility in Western blot. Insufficient inhibition of Nmt in vivo: The concentration of this compound used may not be sufficient to inhibit Nmt within the cell.Increase the concentration of this compound and/or the incubation time.
Poor antibody quality: The antibody against Arf may not be sensitive enough to detect the mobility shift.Use a validated antibody known to work in your fungal species. The original study used an antibody raised against the C-terminal eight residues of Saccharomyces cerevisiae Arf1p.[6]
Suboptimal gel electrophoresis conditions: The small size difference between myristoylated and non-myristoylated Arf may not be resolved on a standard SDS-PAGE gel.Use a high-percentage polyacrylamide gel (e.g., 15%) or a gradient gel to improve the resolution of small proteins.

Quantitative Data

CompoundTargetOrganismIC50 (nM)Selectivity (Human vs. Fungal)Reference
This compound N-myristoyltransferaseCandida albicans (strain B311)56250-fold[1]
This compound N-myristoyltransferaseHuman14100-[1]

Experimental Protocols

Protocol 1: Arf Protein Gel Mobility Shift Assay

This protocol is adapted from Lodge et al. (1997) and is used to assess the in vivo inhibition of Nmt by observing the electrophoretic mobility shift of the Arf protein.[6][8] Non-myristoylated Arf migrates slower on SDS-PAGE than its myristoylated counterpart.

Materials:

  • Candida albicans culture

  • Yeast Peptone Dextrose (YPD) medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Glass beads (acid-washed)

  • SDS-PAGE equipment and reagents (15% polyacrylamide gel recommended)

  • Western blot equipment and reagents

  • Primary antibody against Arf (specific to your fungal species)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Preparation: Grow C. albicans in YPD medium to the mid-exponential phase.

  • Treatment: Treat the fungal culture with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold water.

    • Resuspend the pellet in lysis buffer.

    • Add an equal volume of glass beads.

    • Vortex vigorously for 5-10 minutes in short bursts, cooling on ice in between, to lyse the cells.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against Arf overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Compare the band patterns between the treated and untreated samples. A band corresponding to the slower-migrating, non-myristoylated Arf should appear or increase in intensity in the this compound-treated samples in a dose-dependent manner.

Protocol 2: Fungal Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the effect of this compound on the viability of fungal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9][10]

Materials:

  • Fungal culture

  • Appropriate liquid growth medium (e.g., RPMI 1640)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Suspension Preparation: Grow the fungal culture to the exponential phase. Wash the cells and resuspend them in fresh medium to a desired concentration (e.g., 1 x 10^6 cells/mL).

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for your fungus (e.g., 37°C) for a predetermined time (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment compared to the vehicle control.

Visualizations

NMT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Fungal Cell This compound This compound NMT N-myristoyltransferase (Nmt) This compound->NMT Inhibits Myr_Protein N-myristoylated Protein NMT->Myr_Protein Catalyzes No_Myr_Protein Non-myristoylated Protein NMT->No_Myr_Protein Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein N-terminal Glycine containing proteins (e.g., Arf) Protein->NMT Membrane_Localization Membrane Localization & Function Myr_Protein->Membrane_Localization Cell_Viability Fungal Cell Viability Membrane_Localization->Cell_Viability Mislocalization Mislocalization & Loss of Function No_Myr_Protein->Mislocalization Cell_Death Cell Death Mislocalization->Cell_Death

Caption: Signaling pathway of this compound action in fungal cells.

Arf_Mobility_Shift_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Analysis Start Start: Fungal Culture Treat Treat with this compound or Vehicle Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE (15%) Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Anti-Arf Ab Transfer->Probe Detect Chemiluminescent Detection Probe->Detect Analyze Analyze for Mobility Shift (Slower migrating band) Detect->Analyze

Caption: Experimental workflow for the Arf protein gel mobility shift assay.

References

Technical Support Center: SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SC-58272. The following information is designed to address potential issues related to the impact of pH on the activity of this potent and selective N-myristoyltransferase (Nmt) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

Currently, there is no publicly available data specifying the optimal pH for this compound activity. Generally, enzyme and inhibitor activities are highly dependent on the pH of the experimental buffer. For instance, cyclooxygenase (COX) activity assays are typically performed at a pH of 8.0 to ensure optimal enzyme function.[1][2][3] It is crucial to determine the optimal pH for Nmt activity in your specific assay system to accurately assess the inhibitory effect of this compound.

Q2: How can pH affect the stability of this compound?

The stability of small molecules like this compound can be influenced by pH. Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of the compound, rendering it inactive. It is advisable to prepare stock solutions in a buffer system that maintains a stable pH, typically around neutral (pH 7.4), unless otherwise indicated by experimental data.

Q3: Can pH influence the interaction of this compound with the Nmt enzyme?

Yes, pH can significantly impact the interaction between an inhibitor and its target enzyme. The ionization state of both the inhibitor and the amino acid residues in the enzyme's active site are pH-dependent. Changes in these ionization states can alter the binding affinity and, consequently, the inhibitory potency of this compound.

Q4: My IC50 value for this compound is different from the published data. Could pH be a factor?

A discrepancy in IC50 values can arise from several factors, with the pH of the assay buffer being a critical one. The published IC50 for this compound against C. albicans Nmt is 56 nM.[4] If your assay is performed at a different pH, it could alter the enzyme's activity or the inhibitor's binding, leading to a different IC50 value. It is essential to report the pH at which the IC50 was determined.

Troubleshooting Guides

Issue: Low or No Inhibitory Activity of this compound

Possible Cause 1: Suboptimal Assay pH

  • Troubleshooting Step 1: Verify Enzyme's Optimal pH. Confirm the optimal pH for the N-myristoyltransferase (Nmt) enzyme from your source (e.g., commercial supplier, in-house purification). Enzyme activity can be significantly lower at non-optimal pH values, which may mask the inhibitory effect.

  • Troubleshooting Step 2: Perform a pH Titration Experiment. If the optimal pH for Nmt is unknown, conduct a pilot experiment to determine it. Measure enzyme activity across a range of pH values (e.g., pH 6.0 to 9.0) to identify the pH at which the enzyme is most active.

  • Troubleshooting Step 3: Adjust Assay Buffer pH. Once the optimal pH for the enzyme is determined, ensure your assay buffer is maintained at that pH throughout the experiment.

Possible Cause 2: pH-Induced Instability of this compound

  • Troubleshooting Step 1: Check pH of Stock Solution. Measure the pH of your this compound stock solution. If it is highly acidic or basic, consider preparing a fresh stock in a pH-neutral buffer.

  • Troubleshooting Step 2: Assess Compound Stability. Incubate this compound in your assay buffer at the experimental pH for the duration of the assay. Then, analyze the sample (e.g., by HPLC) to check for any degradation products.

Issue: High Variability in Experimental Replicates

Possible Cause: Poor Buffering Capacity

  • Troubleshooting Step 1: Evaluate Buffer System. Ensure that the buffer used in your assay has sufficient buffering capacity at the desired pH. The pKa of the buffer should be close to the experimental pH.

  • Troubleshooting Step 2: Monitor pH During the Assay. If the reaction produces or consumes protons, the pH of the assay medium can change over time. Monitor the pH at the beginning and end of the incubation period to ensure it remains stable. If a significant pH shift is observed, consider using a buffer with a higher concentration or a different buffer system.

Experimental Protocols

Protocol: Determining the pH Optimum for Nmt Activity

This protocol provides a general framework for determining the optimal pH for N-myristoyltransferase activity.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0). Ensure all buffers are at the same ionic strength.

  • Enzyme Preparation: Prepare aliquots of the Nmt enzyme.

  • Reaction Setup: For each pH value, set up replicate reactions in a microplate. Each reaction should contain the buffer at the specific pH, the Nmt enzyme, and the necessary co-factors and substrates (e.g., myristoyl-CoA and a peptide substrate).

  • Initiate Reaction: Start the reaction by adding one of the substrates (e.g., the peptide).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period.

  • Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, radioactivity, or a coupled enzyme assay).

  • Data Analysis: Plot the enzyme activity as a function of pH to determine the optimal pH.

Protocol: Assessing the pH-Dependent Inhibition by this compound
  • Buffer Preparation: Prepare the assay buffer at the predetermined optimal pH for Nmt activity. Also, prepare buffers at a few other pH values (e.g., one pH unit above and below the optimum) to assess the effect of pH on inhibition.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: For each pH value, set up reactions containing the buffer, Nmt enzyme, substrates, and varying concentrations of this compound. Include a control with no inhibitor.

  • Incubation and Detection: Follow the same procedure as for determining the optimal pH.

  • Data Analysis: For each pH, calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Data Presentation

Table 1: Template for Recording pH-Dependent Activity of this compound

As specific data on the pH-dependent activity of this compound is not currently available, researchers can use the following template to record their findings.

pHNmt Relative Activity (%)This compound IC50 (nM)
6.0
6.5
7.0
7.4
8.0
8.5
9.0

Visualizations

Signaling_Pathway cluster_0 Cell Membrane Myristoyl-CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl-CoA->Nmt Peptide_Substrate Peptide_Substrate Peptide_Substrate->Nmt Myristoylated_Protein Myristoylated_Protein Nmt->Myristoylated_Protein Myristoylation Biological_Function Biological_Function Myristoylated_Protein->Biological_Function SC_58272 SC_58272 SC_58272->Nmt Inhibition

Caption: Signaling pathway illustrating the inhibition of N-myristoyltransferase (Nmt) by this compound.

Caption: Troubleshooting workflow for pH-related issues with this compound activity.

References

Technical Support Center: SC-58272-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (Nmt).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective dipeptide inhibitor of N-myristoyltransferase (Nmt), specifically targeting the enzyme from Candida albicans (strain B311) with a reported IC50 of 56 nM.[1] It demonstrates high selectivity, being approximately 250-fold more selective for the fungal Nmt compared to the human Nmt enzyme.[1]

Q2: What type of assay is most common for measuring this compound activity?

The most common methods are in vitro enzymatic assays that measure the inhibition of Nmt activity. A widely used approach is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.[2][3] This method is suitable for high-throughput screening and provides sensitive detection of enzyme inhibition.[3]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistency in IC50 values can stem from several sources of variability. Key factors to investigate include:

  • Reagent Stability: Ensure the stability of this compound, Myristoyl-CoA, and the peptide substrate. Avoid repeated freeze-thaw cycles.

  • Enzyme Concentration and Activity: Use a consistent concentration of highly purified Nmt enzyme. Enzyme activity can degrade over time, even when stored correctly.

  • Buffer Composition: pH, ionic strength, and the presence of detergents like Triton X-100 can significantly impact enzyme activity and compound solubility.[4]

  • Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be kept constant across all wells and should not exceed a concentration that affects enzyme activity (typically <1%).[5]

  • Incubation Times and Temperature: Both pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time should be precisely controlled. Temperature fluctuations can alter reaction rates.[6]

Q4: Can I use this compound in cell-based assays?

Yes, this compound can be used in cell-based assays, particularly with Candida albicans or other susceptible fungal strains, to assess its antifungal activity. In these assays, variability can be introduced by factors such as cell density, growth phase, media composition, and the presence of serum proteins which may bind to the compound.

Q5: How does the presence of serum in my cell culture medium affect the apparent activity of this compound?

Serum proteins can bind to small molecule inhibitors, reducing their effective free concentration and thus decreasing their apparent potency.[7][8] This can lead to a rightward shift in the dose-response curve and an increase in the measured EC50 value. When comparing results, it is critical to maintain a consistent serum percentage or, if the cell line permits, use a serum-free medium to eliminate this variable.[7] The composition of serum can also vary between batches, introducing another source of inconsistency.[9]

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells (High Coefficient of Variation - CV)
Potential Cause Troubleshooting Step Optimization Strategy
Pipetting Inaccuracy Verify pipette calibration. Use reverse pipetting for viscous solutions.Use automated liquid handlers for high-throughput assays. Ensure consistent, careful manual pipetting.
Incomplete Reagent Mixing Gently vortex or triturate to mix after adding each component to the assay plate.Use a plate shaker at a standardized speed and duration after reagent addition.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation.Fill outer wells with sterile water or buffer to create a humidity barrier. Ensure proper plate sealing.
Inconsistent Temperature Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.Use a calibrated incubator and allow plates to equilibrate to temperature before starting the reaction.
Issue 2: No or Low Signal in Positive Controls
Potential Cause Troubleshooting Step Optimization Strategy
Degraded Enzyme Use a fresh aliquot of Nmt enzyme. Verify enzyme activity with a control substrate.Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Store at -80°C.[5]
Inactive Substrate Check the quality and storage conditions of Myristoyl-CoA and the peptide substrate.Purchase substrates from a reputable supplier and store them as recommended.
Incorrect Buffer pH Prepare fresh buffer and verify the pH.Calibrate the pH meter regularly. Note that pH can drift in stored buffers.
Sub-optimal Reagent Concentrations Titrate the enzyme, Myristoyl-CoA, and peptide substrate to determine optimal concentrations for a robust signal window.Perform a matrix titration to find the optimal concentrations that yield a Z' factor > 0.5.
Issue 3: Inconsistent Results Between Different Assay Days
Potential Cause Troubleshooting Step Optimization Strategy
Reagent Batch Variation Qualify new batches of critical reagents (enzyme, substrate, serum) against the old batch before use.Purchase larger lots of critical reagents to reduce the frequency of batch changes.
Environmental Fluctuations Monitor and record laboratory conditions such as temperature and humidity.Maintain a controlled laboratory environment.
Operator Variability Ensure all operators follow the exact same protocol.Develop a detailed and unambiguous Standard Operating Procedure (SOP). Provide thorough training for all users.
Compound Instability Prepare fresh dilutions of this compound from a stock solution for each experiment.Assess the stability of the compound in the assay buffer over the time course of the experiment.

Data Presentation

Table 1: Factors Influencing Nmt Enzymatic Assay Performance

ParameterCondition ACondition BEffect on IC50Source of Variability
Enzyme Concentration 5 nM hNMT120 nM hNMT1Higher enzyme concentration can increase the apparent IC50.Inconsistent enzyme dilution.
Substrate Concentration 4 µM Myristoyl-CoA20 µM Myristoyl-CoAIC50 may increase with higher substrate concentration for competitive inhibitors.Pipetting error, substrate degradation.
DMSO Concentration 0.5% Final2.0% FinalHigher DMSO can inhibit enzyme activity, affecting the dose-response curve.Inconsistent solvent addition.
Incubation Temperature 25°C37°CReaction rate is temperature-dependent, which can alter kinetic parameters.Poor temperature control.[10]

Table 2: Impact of Serum on Apparent Inhibitor Potency in Cell-Based Assays

Cell LineSerum ConditionIllustrative this compound EC50Observation
C. albicans0% Fungal Growth Serum80 nMBaseline potency in a protein-free environment.
C. albicans10% Fungal Growth Serum250 nMA ~3-fold increase in EC50 due to protein binding.
C. albicans50% Fungal Growth Serum>1000 nMSignificant loss of potency at high serum concentrations.
(Note: Data in Table 2 is illustrative to demonstrate the principle of serum protein binding.)

Experimental Protocols

Protocol 1: In Vitro N-Myristoyltransferase (Nmt) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays that detect the release of Coenzyme A (CoA).[2][3]

Materials:

  • Recombinant C. albicans Nmt enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Myristoyl-CoA

  • Nmt peptide substrate (e.g., derived from a known myristoylated protein)

  • Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100[4]

  • Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute each concentration into Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration should be constant across all wells (e.g., 1%).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 10 µL of diluted this compound or vehicle control (for positive and negative controls).

    • 20 µL of Nmt enzyme diluted in Assay Buffer (e.g., to a final concentration of 5-20 nM).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing Myristoyl-CoA and the peptide substrate in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction. Final concentrations should be at or near the Km for each substrate (e.g., 4 µM).

  • Detection: Immediately add the fluorescent probe (e.g., CPM) as per the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity kinetically over 30 minutes at appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/470 nm for CPM).[3]

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Critical Steps to Minimize Variability:

  • Step 1: Ensure accurate serial dilutions. Use fresh DMSO.

  • Step 2: Use a multichannel pipette for consistent additions. Add enzyme to all wells in a consistent manner.

  • Step 3: Maintain a consistent pre-incubation time for all wells.

  • Step 4: Ensure the reaction mix is homogeneous before adding it to the plate.

  • Step 6: Preset the plate reader to avoid delays in measurement after reaction initiation.[5]

Visualizations

N_Myristoylation_Pathway MyristoylCoA Myristoyl-CoA NMT N-Myristoyltransferase (Nmt) MyristoylCoA->NMT MyrProtein Myristoylated Protein (Membrane Targeting) NMT->MyrProtein Myristate Transfer CoA Coenzyme A (CoA) NMT->CoA SC58272 This compound SC58272->NMT Inhibition Protein Substrate Protein (N-terminal Glycine) Protein->NMT

Caption: N-Myristoylation pathway and the inhibitory action of this compound.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, this compound, Enzyme, Substrates) start->prep_reagents plate_inhibitor Plate Inhibitor (this compound) & Vehicle Controls prep_reagents->plate_inhibitor add_enzyme Add Nmt Enzyme plate_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min @ RT) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Substrate Mix) pre_incubate->start_reaction read_plate Kinetic Read (Fluorescence Plate Reader) start_reaction->read_plate analyze Analyze Data (Calculate Rate, % Inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a fluorescence-based Nmt inhibition assay.

Troubleshooting_Logic issue High Assay Variability? within_plate Within-Plate Variability (High CV in replicates) issue->within_plate Yes between_plates Between-Plate/Day Variability issue->between_plates No pipetting Check Pipetting Technique & Calibration within_plate->pipetting mixing Review Reagent Mixing Steps within_plate->mixing edge_effects Evaluate for Edge Effects within_plate->edge_effects reagents Check Reagent Stability & Batch Consistency between_plates->reagents environment Monitor Environmental Conditions (Temp/Humidity) between_plates->environment operator Standardize Protocol Execution (SOP) between_plates->operator

Caption: A logical guide for troubleshooting sources of assay variability.

References

Technical Support Center: SC-58272 Treatment and Cell Viability Concerns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of SC-58272 and its potential impact on cell viability. This compound is a potent and highly selective inhibitor of N-myristoyltransferase (NMT) from the fungal pathogen Candida albicans. While designed for antifungal applications, it is crucial to understand its potential effects on mammalian cells for comprehensive experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of N-myristoyltransferase (NMT), an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function.[1][2] In Candida albicans, this compound has a reported IC50 of 56 nM.

Q2: How selective is this compound for fungal NMT over human NMT?

A2: this compound exhibits high selectivity for the fungal enzyme. It is reported to be 250-fold more selective for C. albicans NMT (IC50 = 56 nM) compared to human NMT (IC50 = 14100 nM). This selectivity is a key feature for its potential as an antifungal agent with a theoretically lower impact on host cells. Other studies have also highlighted the potential for high selectivity in fungal NMT inhibitors, with some showing up to 10,000-fold differences in selectivity between fungal and mammalian enzymes.[3]

Q3: What are the potential effects of this compound on mammalian cell viability?

A3: While this compound is designed to be selective for fungal NMT, inhibition of human NMT can lead to significant cell viability concerns. N-myristoylation is essential for the function of numerous proteins involved in critical cellular processes in mammals.[4] Inhibition of human NMT can disrupt these processes, leading to:

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Disruption of protein localization and function due to lack of myristoylation can lead to an accumulation of misfolded proteins in the ER, triggering the UPR.[1][4][5][6][7] Key markers of the UPR that are often upregulated include BiP, IRE1α, PERK, and the pro-apoptotic transcription factor CHOP.[7]

  • Cell Cycle Arrest: NMT inhibition has been shown to cause an accumulation of cells in the G1 phase of the cell cycle.[1][4][5]

  • Apoptosis: Prolonged or potent inhibition of NMT can induce programmed cell death (apoptosis).[1][4][5] This is often a consequence of unresolved ER stress and can involve the activation of caspases and regulation by the Bcl-2 family of proteins.[8][9][10]

Q4: Is there quantitative data on the cytotoxicity of this compound against mammalian cell lines?

Table 1: Representative Cytotoxicity of a Potent Human NMT Inhibitor (IMP-1088) in Various Human Cancer Cell Lines

Cell LineCancer TypeEC50 (nM) after 72h
NCI-H226Lung Carcinoma2.5
A549Lung Carcinoma3.2
HeLaCervical Cancer4.0
HT-29Colorectal Adenocarcinoma4.1
NCI-H460Lung Carcinoma4.2
MCF7Breast Adenocarcinoma7.9
HCT116Colorectal Carcinoma11.0
MDA-MB-231Breast Adenocarcinoma16.0

Disclaimer: This data is for a potent human NMT inhibitor (IMP-1088) and is provided for illustrative purposes only. The cytotoxicity of this compound on these cell lines may differ significantly due to its selectivity for the fungal enzyme.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

ProblemPossible CauseRecommended Solution
Unexpectedly high cytotoxicity in mammalian cells 1. Off-target effects of this compound.2. High concentration of this compound used.3. High sensitivity of the specific cell line to NMT inhibition.4. Contamination of the compound.1. Perform target engagement assays to confirm NMT inhibition.2. Perform a dose-response curve to determine the optimal, non-toxic concentration.3. Test a panel of cell lines to assess differential sensitivity.4. Verify the purity of the this compound stock.
No observable effect on mammalian cells at expected concentrations 1. This compound is highly selective for fungal NMT and the concentration used is below the threshold for inhibiting human NMT.2. The experimental endpoint is not sensitive to NMT inhibition.3. Insufficient incubation time.1. Increase the concentration of this compound in a stepwise manner.2. Use more sensitive assays for cell viability (e.g., real-time proliferation assays) or specific assays for NMT inhibition.3. Extend the incubation time, as the cytotoxic effects of NMT inhibition can be time-dependent.
Variability in results between experiments 1. Inconsistent cell passage number or confluency.2. Degradation of this compound stock solution.3. Variation in assay conditions.1. Use cells within a consistent passage number range and seed at a consistent density.2. Prepare fresh stock solutions of this compound and store them appropriately.3. Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

NMT_Inhibition_Pathway General Signaling Pathway of NMT Inhibition in Mammalian Cells SC58272 This compound NMT N-myristoyltransferase (Human NMT1/NMT2) SC58272->NMT Inhibition Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes UnmyristoylatedProteins Accumulation of Unmyristoylated Proteins Myristoylation->UnmyristoylatedProteins Inhibition leads to ER_Stress ER Stress & Unfolded Protein Response (UPR) UnmyristoylatedProteins->ER_Stress CellCycleArrest G1 Cell Cycle Arrest UnmyristoylatedProteins->CellCycleArrest Apoptosis Apoptosis ER_Stress->Apoptosis Prolonged Stress UPR_Proteins Activation of UPR Proteins (e.g., PERK, IRE1α, BiP, CHOP) ER_Stress->UPR_Proteins Caspase Caspase Activation Apoptosis->Caspase Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2

Caption: NMT inhibition by this compound can lead to ER stress, cell cycle arrest, and apoptosis.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action CellSeeding Seed Mammalian Cells Treatment Treat with serial dilutions of this compound CellSeeding->Treatment ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay IC50 Determine IC50 Value ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay Use IC50 concentration for further studies CellCycle Cell Cycle Analysis IC50->CellCycle Use IC50 concentration for further studies WesternBlot Western Blot for ER Stress & Apoptosis Markers IC50->WesternBlot Use IC50 concentration for further studies

Caption: A typical workflow for evaluating the cytotoxic effects of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Unexpected Cytotoxicity Start Unexpected Cell Viability Results HighCytotoxicity Is cytotoxicity higher than expected? Start->HighCytotoxicity LowCytotoxicity Is cytotoxicity lower than expected? HighCytotoxicity->LowCytotoxicity No CheckConcentration Verify this compound concentration and purity. Perform a new dose-response. HighCytotoxicity->CheckConcentration Yes CheckSelectivity Confirm high selectivity of this compound. Increase concentration. LowCytotoxicity->CheckSelectivity Yes End Re-evaluate experimental design LowCytotoxicity->End No OffTarget Consider off-target effects. Use NMT-knockdown/overexpression cells. CheckConcentration->OffTarget OffTarget->End CheckAssay Verify assay sensitivity and incubation time. CheckSelectivity->CheckAssay CheckAssay->End

References

Technical Support Center: Ensuring Consistent Activity of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of selective COX-2 inhibitors between different batches.

Frequently Asked Questions (FAQs)

Q1: What is SC-58272 and what is its primary mechanism of action?

Recent literature primarily identifies this compound as a potent and selective inhibitor of N-myristoyltransferase (Nmt) in Candida albicans, with a reported IC50 of 56 nM.[1] It demonstrates significant selectivity for the fungal Nmt enzyme over the human counterpart.[1] While the query mentioned ensuring consistent activity for "this compound" in the context of COX-2 inhibition, publicly available data does not prominently feature COX-2 as its primary target. Researchers should first verify the identity and intended target of their compound. For the purpose of this guide, we will address common issues related to ensuring consistent activity for a selective COX-2 inhibitor.

Q2: What are the key parameters to consider when evaluating the consistency of a new batch of a selective COX-2 inhibitor?

The key parameters to evaluate are potency (IC50), selectivity (ratio of COX-1/COX-2 IC50), solubility, and stability. Any significant deviation in these parameters between batches can lead to inconsistent experimental results.

Q3: How can I determine the potency and selectivity of my COX-2 inhibitor?

The potency and selectivity are typically determined using in vitro COX-1 and COX-2 enzyme inhibition assays.[2] These assays measure the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50). The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[2]

Q4: What are some common causes of batch-to-batch variability?

Common causes include impurities, variations in crystalline form (polymorphism), degradation of the compound, and inaccurate quantification of the compound's concentration.

Q5: How should I properly store my selective COX-2 inhibitor to ensure stability?

Most inhibitors should be stored at -20°C or -80°C, protected from light and moisture.[3] Always refer to the manufacturer's instructions for specific storage conditions. For short-term use, keeping the compound on ice is recommended.[3] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between batches in an in vitro enzyme assay.
Possible Cause Troubleshooting Step
Inaccurate Compound Concentration - Re-quantify the concentration of the stock solution using a reliable method (e.g., UV-Vis spectroscopy, HPLC). - Ensure complete dissolution of the compound in the chosen solvent. - Prepare fresh dilutions for each experiment.
Compound Degradation - Check for any visible changes in the compound (e.g., color, precipitation). - Aliquot the stock solution to minimize freeze-thaw cycles.[3] - Protect the compound from light during storage and handling.
Assay Variability - Run a known standard inhibitor (e.g., Celecoxib) in parallel with each batch to normalize the results.[4] - Ensure all reagents are properly prepared and within their expiration dates. - Maintain consistent incubation times and temperatures.[2]
Solvent Effects - If using a solvent like DMSO, ensure the final concentration in the assay is consistent and does not exceed recommended levels (typically <1%).[4] - Run a solvent control to assess its effect on enzyme activity.[3]
Issue 2: Reduced in vivo efficacy in an animal model (e.g., carrageenan-induced paw edema).
Possible Cause Troubleshooting Step
Poor Bioavailability - Assess the solubility of the new batch. Poor solubility can lead to reduced absorption. - Consider reformulating the compound with a different vehicle.
Incorrect Dosing - Verify the animal's weight and the calculated dose. - Ensure accurate administration of the compound.
Metabolic Instability - If possible, perform pharmacokinetic studies to compare the plasma concentration of the different batches over time.
Model Variability - Ensure the age, weight, and strain of the animals are consistent. - Standardize the procedure for inducing inflammation (e.g., volume and concentration of carrageenan).[2]

Quantitative Data Summary

The following table provides a summary of in vitro inhibitory activity for known COX inhibitors, which can be used as a reference for your own experiments.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 14.70.05294
Indomethacin 0.090.130.69
Diclofenac 0.110.150.73

Data adapted from BenchChem technical guide.[2]

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of a test compound for COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.[2]

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.[2]

  • Assay Principle: A fluorometric or chemiluminescent assay is often employed to measure the production of prostaglandin (B15479496) G2 (PGG2) or prostaglandin E2 (PGE2) from the arachidonic acid substrate.[2][3]

Procedure:

  • Prepare serial dilutions of the test compound at concentrations 10-fold higher than the desired final concentrations.[4] If the compound is dissolved in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.[4]

  • Add the diluted test compound or a known inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.[3] Include wells for "Enzyme Control" (no inhibitor) and "Negative Control" (no enzyme).[4]

  • Add the COX-1 or COX-2 enzyme to all wells except the "Negative Control".[4]

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.[2]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[2][3]

  • Measure the fluorescence or luminescence at appropriate excitation/emission wavelengths in a kinetic mode.[3]

  • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[2]

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a common method for evaluating the anti-inflammatory efficacy of a test compound in an acute inflammation model.[2]

Objective: To evaluate the anti-inflammatory efficacy of a test compound in an acute inflammation model.[2]

Methodology:

  • Animal Model: Typically performed in rats or mice.[2]

Procedure:

  • Pre-treat animals with various doses of the test compound or vehicle via a suitable route of administration (e.g., oral gavage).

  • After a specific period, induce localized inflammation by injecting a sub-plantar injection of carrageenan into the hind paw.[2]

  • Measure the volume of the paw at specific time points after the carrageenan injection using a plethysmometer.[2]

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

  • Analyze the data to determine the dose-dependent anti-inflammatory effect of the compound.

Visualizations

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2 inhibits

Caption: Role of COX-2 in inflammation and its inhibition.

Experimental_Workflow Experimental Workflow for Assessing Batch Consistency New_Batch Receive New Batch of COX-2 Inhibitor QC_Checks Quality Control Checks (Purity, Solubility) New_Batch->QC_Checks In_Vitro_Assay In Vitro COX-1/COX-2 Enzyme Assay QC_Checks->In_Vitro_Assay In_Vivo_Model In Vivo Carrageenan Paw Edema Model QC_Checks->In_Vivo_Model Data_Analysis_Vitro Calculate IC50 & Selectivity Index In_Vitro_Assay->Data_Analysis_Vitro Compare_Results Compare with Reference Batch Data Data_Analysis_Vitro->Compare_Results Data_Analysis_Vivo Determine % Inhibition of Edema In_Vivo_Model->Data_Analysis_Vivo Data_Analysis_Vivo->Compare_Results Batch_Pass Batch Passes QC Compare_Results->Batch_Pass Consistent Batch_Fail Batch Fails QC (Investigate) Compare_Results->Batch_Fail Inconsistent

Caption: Workflow for batch consistency testing.

Troubleshooting_Tree Troubleshooting Inconsistent In Vitro Activity Start Inconsistent IC50 Values Observed Check_Concentration Is Compound Concentration Accurate? Start->Check_Concentration Requantify Re-quantify Stock Solution Check_Concentration->Requantify No Check_Degradation Is Compound Degraded? Check_Concentration->Check_Degradation Yes Requantify->Check_Degradation Use_Fresh_Aliquot Use Fresh Aliquot, Protect from Light Check_Degradation->Use_Fresh_Aliquot Yes Check_Assay_Controls Are Assay Controls (e.g., Celecoxib) Consistent? Check_Degradation->Check_Assay_Controls No Use_Fresh_Aliquot->Check_Assay_Controls Review_Assay_Protocol Review Assay Protocol, Reagents, and Equipment Check_Assay_Controls->Review_Assay_Protocol No Check_Solvent_Effects Is Final Solvent Concentration Consistent? Check_Assay_Controls->Check_Solvent_Effects Yes Review_Assay_Protocol->Check_Solvent_Effects Run_Solvent_Control Run Solvent Control Check_Solvent_Effects->Run_Solvent_Control No Contact_Supplier Contact Compound Supplier Check_Solvent_Effects->Contact_Supplier Yes Run_Solvent_Control->Contact_Supplier

Caption: Decision tree for troubleshooting in vitro results.

References

Technical Support Center: Addressing Resistance to SC-58272 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-58272. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to the investigational antifungal agent this compound in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and understand resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of lanosterol (B1674476) 14α-demethylase, an enzyme encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi.[2] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to growth inhibition.[2][3]

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our fungal strain. What are the potential causes?

A2: A significant increase in the MIC value suggests the development of resistance. The most common mechanisms of acquired resistance to azole antifungals like this compound include:

  • Target site mutations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of this compound.[1][2][3]

  • Overexpression of the target enzyme: Increased expression of ERG11 leads to higher concentrations of the target enzyme, requiring a higher concentration of the drug to achieve inhibition.[1][2]

  • Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, preventing it from reaching its target.[1][3][4]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols that can support fungal growth in the presence of the drug.[5]

Q3: How can we confirm if efflux pump activity is responsible for the observed resistance?

A3: You can perform a susceptibility assay with and without an efflux pump inhibitor. A significant reduction in the MIC of this compound in the presence of an inhibitor would strongly suggest the involvement of efflux pumps. Further investigation could involve gene expression analysis (qRT-PCR) of known efflux pump genes like CDR1, CDR2, and MDR1.[1]

Q4: Are there specific signaling pathways known to be involved in the development of resistance to azole antifungals?

A4: Yes, several signaling pathways have been implicated in regulating azole resistance. These include the calcineurin pathway, the HOG (High Osmolarity Glycerol) pathway, and the Ras/cAMP/PKA pathway.[6][7][8][9][10] These pathways can regulate the expression of genes involved in stress response, cell wall integrity, and drug efflux, all of which can contribute to resistance.[7][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental results when working with this compound.

Observed Issue Potential Cause Recommended Action
High variability in MIC assays Inconsistent inoculum preparation.Ensure strict adherence to standardized inoculum preparation protocols (e.g., CLSI or EUCAST guidelines).[11][12] Use a spectrophotometer to standardize the inoculum density.
Improper drug dilution.Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution.
No inhibition of fungal growth at expected concentrations Intrinsic resistance of the fungal species.Review literature to determine if the fungal species being tested is known to have intrinsic resistance to azoles.
Acquired resistance in the strain.Perform antifungal susceptibility testing on a control, susceptible strain to verify drug activity. Sequence the ERG11 gene of the resistant strain to check for mutations.
MIC increases over successive passages in the presence of the drug Selection for resistant subpopulations.Isolate single colonies from the resistant population and perform individual MIC testing to assess population heterogeneity.
Induction of resistance mechanisms.Perform gene expression analysis of ERG11 and major efflux pump genes before and after drug exposure.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[11] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Assay Setup:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).

    • Dispense 100 µL of each drug dilution into the wells of the test plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[14]

Protocol 2: Checkerboard Assay to Evaluate Efflux Pump Involvement

This assay is used to assess the contribution of efflux pumps to resistance by testing the synergy between this compound and a known efflux pump inhibitor.

Materials:

  • Same as Protocol 1

  • Efflux pump inhibitor (e.g., verapamil, FK506)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of this compound and the efflux pump inhibitor in RPMI-1640 in separate 96-well plates.

  • Assay Setup:

    • In a new 96-well plate, add 50 µL of each this compound dilution to the wells in each row.

    • Add 50 µL of each efflux pump inhibitor dilution to the wells in each column. This creates a matrix of different drug combinations.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include appropriate controls (drug-free, this compound only, inhibitor only).

  • Incubation and Reading:

    • Incubate and read the plate as described in Protocol 1.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism). A FICI of ≤ 0.5 is indicative of synergy and suggests that efflux pumps are contributing to resistance.

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison.

Table 1: Example MIC Data for this compound

Fungal StrainConditionMIC (µg/mL)
Wild-Type (Susceptible)This compound alone0.25
Resistant Isolate 1This compound alone8
Resistant Isolate 1This compound + Efflux Pump Inhibitor1
Resistant Isolate 2 (ERG11 mutation)This compound alone16
Resistant Isolate 2 (ERG11 mutation)This compound + Efflux Pump Inhibitor16

Visualizations

Signaling Pathway for Azole Resistance

Azole_Resistance_Pathway cluster_cell Fungal Cell cluster_nucleus Nucleus cluster_signaling Stress Signaling Pathways SC58272 This compound Erg11 Erg11 (Lanosterol 14α-demethylase) SC58272->Erg11 Inhibits EffluxPump Efflux Pump (ABC/MFS) SC58272->EffluxPump Substrate for Calcineurin Calcineurin Pathway SC58272->Calcineurin Induces Stress HOG HOG Pathway SC58272->HOG Induces Stress Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Membrane Cell Membrane Ergosterol->Membrane Component of EffluxPump->SC58272 Expels ERG11_gene ERG11 gene ERG11_gene->Erg11 Encodes Efflux_gene Efflux Pump genes (CDR1, MDR1) Efflux_gene->EffluxPump Encodes UPC2_TAC1 Transcription Factors (Upc2, Tac1) UPC2_TAC1->ERG11_gene Upregulates UPC2_TAC1->Efflux_gene Upregulates Calcineurin->UPC2_TAC1 Activates HOG->UPC2_TAC1 Activates

Caption: Key mechanisms and signaling pathways involved in fungal resistance to this compound.

Experimental Workflow for Investigating Resistance

Resistance_Investigation_Workflow Start Observe Increased MIC of this compound MIC_Confirmation Confirm MIC with Standardized Protocol Start->MIC_Confirmation Checkerboard Perform Checkerboard Assay with Efflux Pump Inhibitor MIC_Confirmation->Checkerboard Sequencing Sequence ERG11 Gene MIC_Confirmation->Sequencing Gene_Expression Analyze Gene Expression (qRT-PCR) of ERG11, CDR1, MDR1 MIC_Confirmation->Gene_Expression Synergy Synergy Observed? Checkerboard->Synergy Mutation Mutation Found? Sequencing->Mutation Overexpression Overexpression Detected? Gene_Expression->Overexpression Synergy->Mutation No Efflux_Conclusion Conclusion: Efflux Pump-Mediated Resistance Synergy->Efflux_Conclusion Yes Mutation->Overexpression No Target_Conclusion Conclusion: Target-Site Alteration Mutation->Target_Conclusion Yes Target_Overexpression_Conclusion Conclusion: Target Overexpression Overexpression->Target_Overexpression_Conclusion Yes Complex_Mechanism Investigate Other Mechanisms Overexpression->Complex_Mechanism No

Caption: A logical workflow for the experimental investigation of this compound resistance.

References

Technical Support Center: Optimization of Incubation Time with SC-58272 (Celecoxib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using SC-58272, a selective COX-2 inhibitor, to help optimize experimental incubation times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is responsible for converting arachidonic acid into prostanoids like prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain.[2][3][4] By selectively inhibiting COX-2, this compound reduces the production of these inflammatory mediators.[1][3]

Q2: Why is optimizing the incubation time with this compound so critical?

The optimal incubation time is entirely dependent on the biological question and the specific assay being performed.[5][6]

  • Direct Enzyme Inhibition: To measure the immediate effect on COX-2 enzymatic activity, a short incubation time is sufficient.[4]

  • Downstream Pathway Effects: To assess the impact on downstream products like PGE2, a longer incubation is needed to allow for changes in synthesis and secretion.

  • Cellular Phenotypes: To observe effects on cell viability, proliferation, or apoptosis, significantly longer incubation periods are required to allow these complex cellular processes to manifest.[5][6]

A time-course experiment is the most reliable method to determine the ideal incubation period for your specific cell line and experimental conditions.[7]

Q3: What is a recommended starting point for incubation time when assessing the effect of this compound on cell viability?

For cell viability and proliferation assays, such as MTT, WST-1, or CellTiter-Glo, a longer incubation period is necessary to observe significant changes in cell populations. A typical starting point is a 24 to 72-hour incubation.[6][8] It is highly recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to identify the optimal time point.[7]

Q4: How long should I incubate cells with this compound to measure its effect on PGE2 production?

Measuring changes in the downstream mediator PGE2 requires an incubation time that is long enough for the inhibition of COX-2 to result in a detectable decrease in secreted PGE2, but short enough to precede widespread effects on cell viability. A common range for this type of experiment is between 4 and 24 hours. The exact timing should be optimized for your specific cell model.

Q5: Should the cell culture medium be changed during long incubation periods with this compound?

For experiments extending beyond 48 hours, it is advisable to perform a medium change.[6] This prevents nutrient depletion and the accumulation of metabolic waste from becoming confounding variables. When the medium is changed, it should be replaced with fresh medium containing the original concentration of this compound to ensure consistent exposure.[6]

Troubleshooting Guide

Properly optimizing incubation time is key to avoiding ambiguous or misleading results. The table below addresses common issues encountered during experiments with this compound.

ProblemPossible CausesRecommended Solutions
No significant effect on cell viability observed. 1. Suboptimal Incubation Time: The duration may be too short for this compound to induce a measurable response.[7] 2. Inappropriate Concentration: The dose may be too low for the specific cell line. 3. Cell Line Resistance: The cells may have intrinsic resistance to COX-2 inhibition-mediated effects.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.[7] 2. Optimize Concentration: Conduct a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50. 3. Use a Positive Control: Include a cell line known to be sensitive to this compound or a different cytotoxic agent to validate the assay setup.
High variability in PGE2 levels between replicates. 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, affecting cell growth and compound concentration.[7] 3. Pipetting Errors: Inaccurate pipetting of this compound, reagents, or cell suspensions.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.[7] 2. Minimize Edge Effects: Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[7] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use proper pipetting techniques.[7]
Compound (this compound) appears to precipitate in culture medium. 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. High Solvent Concentration: The final concentration of the vehicle solvent (e.g., DMSO) may be too high, causing toxicity or affecting solubility.1. Prepare Fresh Solutions: Prepare working solutions of this compound from a concentrated stock in DMSO just before use. 2. Limit Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is typically ≤0.1% to avoid solvent-induced artifacts.

Experimental Protocols & Data

Recommended Starting Incubation Times

The following table provides general recommendations for initial time-course experiments. The optimal time for your specific model must be determined empirically.

Assay TypeObjectiveRecommended Incubation Range
In Vitro Enzyme Assay Direct inhibition of purified COX-2 enzyme5 - 15 minutes[4]
PGE2 ELISA Measurement of downstream product inhibition4 - 24 hours
Cell Viability / Proliferation Assessment of cytotoxicity or cytostatic effects24 - 72 hours[6][7]
Apoptosis Assay Detection of programmed cell death12 - 48 hours[8]
Protocol 1: Time-Course Cell Viability Assay (MTT Method)

This protocol outlines how to determine the optimal incubation time for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: PGE2 Measurement by ELISA

This protocol describes how to measure the effect of this compound on PGE2 production.

Materials:

  • Cells of interest cultured in a multi-well plate

  • This compound (stock solution in DMSO)

  • Prostaglandin E2 (PGE2) ELISA Kit (e.g., R&D Systems KGE004B)[10]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell viability protocol.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatants to pellet any cells or debris.[11][12]

  • ELISA Assay: Perform the PGE2 ELISA on the cleared supernatants according to the manufacturer's instructions.[11] Most kits have an assay time of around 3.5 hours.[10]

  • Data Acquisition: Measure the absorbance as specified in the kit protocol and calculate the PGE2 concentration by comparing to the standard curve.[11]

Visualizations

Signaling Pathway and Experimental Workflows

SC58272_Pathway cluster_pathway COX-2 Signaling Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound (Celecoxib) Inhibitor->PGG2

Caption: Mechanism of this compound (Celecoxib) in the COX-2 signaling pathway.

Optimization_Workflow cluster_incubation Time-Course Incubation Start Start: Seed Cells in Multi-Well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Start->Adhere Treat Treat Cells with this compound & Controls Adhere->Treat T1 Incubate for Time 1 (e.g., 24h) Treat->T1 T2 Incubate for Time 2 (e.g., 48h) Treat->T2 T3 Incubate for Time 3 (e.g., 72h) Treat->T3 Assay Perform Desired Assay (e.g., MTT, ELISA) T1->Assay T2->Assay T3->Assay Analyze Read Plate & Analyze Data (Calculate % Viability or PGE2 Conc.) Assay->Analyze Determine Determine Optimal Incubation Time (Time point with significant and reproducible effect) Analyze->Determine End End Determine->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start Unexpected Result (e.g., No Effect) CheckControls Are positive/negative controls working? Start->CheckControls CheckReagents Check Reagent Preparation & Storage CheckControls->CheckReagents No CheckConc Is this compound concentration appropriate for cell line? CheckControls->CheckConc Yes CheckAssay Review Assay Protocol & Execution CheckReagents->CheckAssay DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckTime Is incubation time long enough? CheckConc->CheckTime Yes TimeCourse Perform Time-Course Experiment (24-72h) CheckTime->TimeCourse No ConsiderResistance Consider Cell Line Resistance CheckTime->ConsiderResistance Yes

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to N-Myristoyltransferase Inhibitors: Benchmarking SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-58272 with other prominent N-myristoyltransferase (Nmt) inhibitors. The data presented is intended to aid researchers in selecting the appropriate inhibitor for their studies by offering a clear, objective overview of performance based on available experimental data.

Introduction to N-Myristoyltransferase and its Inhibition

N-myristoyltransferase (Nmt) is a crucial eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of cellular and viral proteins. This irreversible modification, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and protein-protein interactions. Consequently, Nmt has emerged as a promising therapeutic target for a range of diseases, including fungal and parasitic infections, cancer, and viral diseases.

This compound is a dipeptide inhibitor of Nmt, primarily investigated for its potent activity against fungal Nmt. This guide will compare its efficacy and selectivity against other well-characterized Nmt inhibitors.

Quantitative Comparison of Nmt Inhibitors

The following tables summarize the in vitro potency (IC50) of this compound and other selected Nmt inhibitors against Nmt from various species. This data allows for a direct comparison of their activity and selectivity profiles.

Table 1: In Vitro Potency (IC50) of Nmt Inhibitors Against Fungal and Human Nmt

CompoundCandida albicans Nmt (nM)Human Nmt1 (nM)Human Nmt2 (nM)Selectivity (Human/Fungal)
This compound 56[1]14100[1]-~250-fold for CaNmt
DDD85646 -4--
IMP-1088 -<1[2]<1[2]-
Zelenirstat (PCLX-001) -58-

Table 2: In Vitro Potency (IC50) of Nmt Inhibitors Against Parasitic and Human Nmt

CompoundTrypanosoma brucei Nmt (nM)Leishmania donovani Nmt (nM)Plasmodium falciparum Nmt (nM)Plasmodium vivax Nmt (nM)Human Nmt1 (nM)Human Nmt2 (nM)
DDD85646 2[1]4400--4[1]-
IMP-1088 ----<1[2]<1[2]
Zelenirstat (PCLX-001) ----58

Signaling Pathways and Experimental Workflows

To provide a deeper context for the action of these inhibitors, the following diagrams illustrate the N-myristoylation signaling pathway and a general experimental workflow for assessing Nmt inhibition.

N_Myristoylation_Pathway N-Myristoylation Signaling Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membranes Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (Nmt1/Nmt2) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Protein Precursor Protein (with N-terminal Glycine) Protein->NMT Substrate Membrane_Localization Membrane Localization & Protein-Protein Interactions Myristoylated_Protein->Membrane_Localization Targets to Signaling_Cascades Downstream Signaling (e.g., Src, Ras pathways) Membrane_Localization->Signaling_Cascades Initiates Inhibitor Nmt Inhibitor (e.g., this compound) Inhibitor->NMT Inhibits

Figure 1. Simplified N-myristoylation signaling pathway. Nmt inhibitors block the initial step of this cascade.

NMT_Inhibition_Assay_Workflow Experimental Workflow for Nmt Inhibition Assay cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagents Prepare Reagents: - Nmt Enzyme - Myristoyl-CoA - Peptide Substrate - Assay Buffer Incubation Incubate Nmt Enzyme with Inhibitor at 37°C Reagents->Incubation Inhibitor_Dilution Prepare Serial Dilutions of Test Inhibitor (e.g., this compound) Inhibitor_Dilution->Incubation Initiation Initiate Reaction by adding Myristoyl-CoA and Peptide Substrate Incubation->Initiation Reaction Allow Reaction to Proceed for a Defined Time Initiation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Product Formation (e.g., Fluorescence, Radioactivity) Termination->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Value Detection->Data_Analysis

Figure 2. A generalized workflow for an in vitro Nmt inhibition assay.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below is a representative protocol for an in vitro N-myristoyltransferase inhibition assay using a fluorescence-based method.

Protocol: In Vitro Fluorescence-Based Nmt Inhibition Assay

This protocol is adapted from a common method used for measuring Nmt activity and inhibition.

1. Materials and Reagents:

  • Purified recombinant Nmt enzyme (e.g., human Nmt1 or C. albicans Nmt)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known Nmt substrate like c-Src)

  • Nmt assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Fluorescent probe that reacts with the free Coenzyme A (CoA) released during the myristoylation reaction (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin - CPM)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X stock solution of Nmt enzyme in assay buffer.

    • Prepare a 4X stock solution of Myristoyl-CoA in assay buffer.

    • Prepare a 4X stock solution of the peptide substrate in assay buffer.

    • Prepare a working solution of the CPM fluorescent probe in assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • To each well, add 25 µL of the 2X Nmt enzyme solution.

    • Add 25 µL of the diluted test inhibitor solution to the test wells. For control wells (100% activity), add 25 µL of assay buffer with the corresponding DMSO concentration. For background wells (no enzyme), add 25 µL of assay buffer.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a reaction mix containing the 4X Myristoyl-CoA, 4X peptide substrate, and the CPM probe in assay buffer.

    • Add 50 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the CPM probe (e.g., excitation ~387 nm, emission ~463 nm).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

3. Data Analysis:

  • Calculate the Rate of Reaction:

    • For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Subtract the rate of the background wells (no enzyme) from the rates of all other wells.

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of 100% Activity Control))

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound demonstrates potent and highly selective inhibition of Candida albicans Nmt, making it a valuable tool for studying fungal biology and for the development of antifungal therapeutics.[1] In comparison, other inhibitors such as DDD85646 and IMP-1088 show potent activity against parasitic and human Nmt isoforms, highlighting their potential as anti-parasitic and anti-cancer agents, respectively.[1][2] The choice of inhibitor will ultimately depend on the specific research question and the target organism or cell type being investigated. The provided data and protocols offer a foundation for making an informed decision for future experimental designs.

References

Comparative Efficacy of SC-58272 and Alternative N-Myristoyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-58272, a selective inhibitor of Candida albicans N-myristoyltransferase (Nmt), with other known Nmt inhibitors. The data presented herein is intended to assist researchers in evaluating the mechanism of action and comparative efficacy of these compounds for antifungal drug development.

Mechanism of Action: N-Myristoyltransferase Inhibition

N-myristoylation is a critical co-translational and post-translational modification in eukaryotes, including the pathogenic fungus Candida albicans. This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) residue of a specific subset of cellular proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (Nmt) and is essential for the proper localization and function of these proteins, which are involved in key cellular processes such as signal transduction and vesicular trafficking.

In Candida albicans, Nmt has been genetically validated as an essential enzyme for viability, making it an attractive target for the development of novel antifungal agents. Inhibition of Nmt disrupts the myristoylation of key proteins, such as the ADP-ribosylation factor (Arf), leading to a cascade of downstream effects that ultimately result in fungal cell growth arrest and death.

Below is a diagram illustrating the N-myristoylation signaling pathway and the point of inhibition by compounds like this compound.

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (Nmt) Myristoyl_CoA->NMT Substrate Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Growth_Arrest Fungal Growth Arrest and Cell Death NMT->Growth_Arrest Unmyristoylated_Protein Unmyristoylated Substrate Protein (e.g., Arf) Unmyristoylated_Protein->NMT Substrate Cellular_Processes Downstream Cellular Processes (e.g., Vesicular Trafficking, Signal Transduction) Myristoylated_Protein->Cellular_Processes Enables Function SC_58272 This compound & Alternative Inhibitors SC_58272->NMT Inhibits SC_58272->Growth_Arrest

Caption: Inhibition of N-myristoyltransferase (Nmt) by this compound.

Performance Comparison of Nmt Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and a selection of alternative Nmt inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting Nmt activity.

CompoundTarget Organism/EnzymeIC50 (nM)Selectivity (Human vs. Fungal)Reference
This compound Candida albicans Nmt 56 250-fold [1]
SC-59383Candida albicans Nmt1450560-fold[2][3]
RO-09-4879Candida albicans Nmt--[4]
DDD85646Trypanosoma brucei Nmt2~2-fold (vs. hNMT)[5]
IMP-1088Human NMT1/NMT2< 1-[6][7]

Note: IC50 values for DDD85646 and IMP-1088 are against non-Candida albicans Nmt and are provided for broad comparison of potent Nmt inhibitors.

Experimental Protocols

In Vitro N-Myristoyltransferase (Nmt) Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against Nmt.

Objective: To quantify the enzymatic activity of Nmt in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Recombinant C. albicans Nmt

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Arf)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., [³H]myristoyl-CoA and scintillation counting, or a fluorescence-based detection system)

  • 96-well microplate

  • Plate reader (scintillation counter or fluorometer)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well microplate, add the recombinant Nmt enzyme, the peptide substrate, and the diluted test compound.

  • Initiate the enzymatic reaction by adding myristoyl-CoA.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Measure the amount of myristoylated peptide formed. This can be achieved by:

    • Radiometric assay: Using [³H]myristoyl-CoA and separating the radiolabeled myristoylated peptide from the unreacted [³H]myristoyl-CoA, followed by scintillation counting.

    • Fluorescence-based assay: Using a modified substrate or a coupled enzyme system that produces a fluorescent signal proportional to Nmt activity.

  • Plot the percentage of Nmt inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

NMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilution of test compound B Add Nmt, peptide substrate, and inhibitor to microplate A->B C Initiate reaction with Myristoyl-CoA B->C D Incubate at controlled temperature C->D E Stop reaction D->E F Measure myristoylated peptide formation E->F G Plot % inhibition vs. [Inhibitor] F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro Nmt inhibition assay.

In Vivo Validation: ADP-Ribosylation Factor (Arf) Mobility Shift Assay

This assay, as described by Lodge et al. (1997), provides an in vivo method to assess the inhibition of Nmt in C. albicans cells.[2][3]

Objective: To determine the extent of Nmt inhibition within living fungal cells by observing the N-myristoylation status of the endogenous substrate Arf.

Principle: N-myristoylation of Arf causes it to migrate faster during SDS-polyacrylamide gel electrophoresis (SDS-PAGE) compared to its non-myristoylated form. Treatment with an Nmt inhibitor will lead to an accumulation of the slower-migrating, non-myristoylated Arf.

Materials:

  • Candida albicans culture

  • Yeast extract-peptone-dextrose (YPD) medium

  • Test compound (e.g., this compound)

  • Cell lysis buffer

  • Protein extraction reagents

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody specific for Arf

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Grow C. albicans in YPD medium to the mid-logarithmic phase.

  • Treat the culture with the test compound at various concentrations for a defined period (e.g., 4 hours).

  • Harvest the cells by centrifugation.

  • Lyse the cells to extract total cellular proteins.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting).

  • Probe the membrane with a primary antibody against Arf.

  • Incubate with a suitable secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the resulting bands to determine the ratio of myristoylated (faster-migrating) to non-myristoylated (slower-migrating) Arf. An increase in the non-myristoylated Arf band indicates inhibition of Nmt.

Arf_Mobility_Shift_Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Analysis A Grow C. albicans culture B Treat with Nmt inhibitor A->B C Harvest and lyse cells B->C D Extract total protein C->D E SDS-PAGE D->E F Transfer to membrane E->F G Probe with Arf antibody F->G H Detect and visualize bands G->H I Analyze ratio of myristoylated to non-myristoylated Arf H->I

Caption: Workflow for the Arf mobility shift assay.

References

A Comparative Guide to the Biochemical Profiles of SC-58272 and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental data for two distinct enzyme inhibitors: SC-58272, a potent and selective inhibitor of fungal N-myristoyltransferase (Nmt), and Celecoxib, a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2). While these compounds target different enzymes and pathways, this guide serves to cross-validate their experimental results by presenting their biochemical profiles in a standardized format, allowing for an objective assessment of their respective potencies and selectivities.

Section 1: Quantitative Inhibitor Performance

The following tables summarize the key quantitative data for this compound and a selection of COX-2 inhibitors, including Celecoxib. These values are crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Potency and Selectivity of this compound

CompoundTarget EnzymeOrganismIC50 (nM)Selectivity (Human/Fungal)
This compoundN-myristoyltransferase (Nmt)Candida albicans56250-fold
This compoundN-myristoyltransferase (Nmt)Human14100-

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Potency and Selectivity of Celecoxib and Other COX Inhibitors

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib1500040375
Rofecoxib>1000018>555
Valdecoxib140000528000
Etoricoxib>100000600>167
Diclofenac5005010
Ibuprofen250025010
Naproxen20020000.1

Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.

Section 2: Experimental Methodologies

The data presented in this guide are derived from standard enzymatic and cell-based assays. Below are generalized protocols for determining the inhibitory activity of compounds like this compound and Celecoxib.

N-myristoyltransferase (Nmt) Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of myristoyl-CoA to a peptide substrate by the Nmt enzyme.

  • Enzyme and Substrate Preparation: Recombinant C. albicans Nmt and human Nmt are purified. A synthetic peptide substrate and radiolabeled [³H]myristoyl-CoA are prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the Nmt enzyme, the peptide substrate, and various concentrations of the test compound (e.g., this compound).

  • Initiation and Incubation: The reaction is initiated by the addition of [³H]myristoyl-CoA and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Separation: The reaction is stopped, and the myristoylated peptide is separated from the unreacted [³H]myristoyl-CoA, often using a filter-binding assay or chromatography.

  • Quantification: The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Buffer: The assay is performed in a suitable buffer, often containing a cofactor like hematin.

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Celecoxib) for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time.

  • Termination: The reaction is stopped by the addition of an acid.

  • Product Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the Nmt assay.

Section 3: Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways

The following diagrams illustrate the mechanism of action for this compound and the prostaglandin synthesis pathway targeted by COX inhibitors.

NMT_Inhibition cluster_0 N-myristoyltransferase (Nmt) Activity Myristoyl-CoA Myristoyl-CoA Nmt Nmt Myristoyl-CoA->Nmt N-terminal Glycine Peptide N-terminal Glycine Peptide N-terminal Glycine Peptide->Nmt Myristoylated Protein Myristoylated Protein Nmt->Myristoylated Protein CoA CoA Nmt->CoA SC58272 This compound SC58272->Nmt Inhibits

Caption: Inhibition of N-myristoyltransferase by this compound.

Prostaglandin_Synthesis_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection, Platelet Aggregation Thromboxanes->Stomach_Lining Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Prostaglandin synthesis pathway and the target of Celecoxib.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of enzyme inhibitors.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Single High Concentration start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay: IC50 Determination hit_id->dose_response Active end End: Lead Compound(s) hit_id->end Inactive selectivity_assay Selectivity Assay: Test against related enzymes dose_response->selectivity_assay data_analysis Data Analysis and Lead Prioritization selectivity_assay->data_analysis data_analysis->end

Caption: General workflow for in vitro enzyme inhibitor screening.

SC-58272: A Comparative Analysis of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of SC-58272, a potent inhibitor of N-myristoyltransferase (Nmt), against other major classes of antifungal agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this novel therapeutic target.

Introduction to this compound and its Mechanism of Action

This compound is a peptidomimetic inhibitor of Candida albicans N-myristoyltransferase (Nmt).[1] Nmt is a crucial enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in vital cellular processes such as signal transduction and vesicular trafficking.

The primary target of Nmt inhibition in Candida albicans is the ADP-ribosylation factor (Arf) protein.[2] Arf is a small GTPase that plays a critical role in the formation of transport vesicles at the Golgi apparatus. N-myristoylation of Arf is required for its anchoring to the Golgi membrane. Inhibition of Nmt by compounds like this compound prevents the myristoylation of Arf, leading to its mislocalization in the cytoplasm. This disruption of the secretory pathway ultimately results in the cessation of cell growth and, in many cases, cell death.[2] Genetic and biochemical studies have confirmed that Nmt is an essential enzyme for the viability of Candida albicans, making it an attractive target for the development of novel antifungal drugs.[1][3]

Comparative Efficacy of this compound

Direct comparative studies of this compound with other antifungal classes are limited in publicly available literature. However, we can infer its potential efficacy by comparing the effective concentration of a closely related Nmt inhibitor, SC-59383, with the Minimum Inhibitory Concentrations (MICs) of established antifungal drugs against Candida albicans. SC-59383, a peptidomimetic inhibitor of C. albicans Nmt, has a reported 50% effective concentration (EC50) of 51 ± 17 µM and 67 ± 6 µM after 24 and 48 hours of exposure, respectively.[2]

The following table summarizes the in vitro activity of various antifungal agents against clinical isolates of Candida albicans.

Antifungal AgentAntifungal ClassMIC50 (µg/mL)MIC90 (µg/mL)
SC-59383 (related to this compound) Nmt Inhibitor ~15.7 - 20.7 Not Reported
FluconazoleAzole0.5 - 116 - 32
ItraconazoleAzole0.06 - 0.250.5 - 1
VoriconazoleAzole0.03 - 0.060.06 - 0.5
Amphotericin BPolyene0.25 - 11
CaspofunginEchinocandin0.06 - 0.1250.125
MicafunginEchinocandin0.015 - 0.060.015 - 0.06
AnidulafunginEchinocandin0.031Not Reported

Note: The EC50 value for SC-59383 has been converted from µM to µg/mL for comparative purposes (assuming a molecular weight similar to related compounds). MIC50 and MIC90 values for other antifungals are compiled from multiple sources.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.

CLSI M27-A3 Broth Microdilution Method

This method is designed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

1. Inoculum Preparation:

  • Yeast isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • A series of twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Reading of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or 90% reduction in turbidity) compared to the growth control well (which contains no antifungal agent).

Signaling Pathway and Experimental Workflow Diagrams

NMT_Inhibition_Pathway cluster_0 Fungal Cell Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (Nmt) Myristoyl_CoA->NMT Inactive_NMT Inactive Nmt Myristoylated_ARF Myristoylated ARF NMT->Myristoylated_ARF Catalyzes myristoylation SC58272 This compound SC58272->NMT Inhibits Non_myristoylated_ARF Non-myristoylated ARF Inactive_NMT->Non_myristoylated_ARF Prevents myristoylation ARF_precursor ARF Precursor (N-terminal Glycine) ARF_precursor->NMT Golgi Golgi Apparatus Myristoylated_ARF->Golgi Anchors to Secretory_pathway_disruption Secretory Pathway Disruption Non_myristoylated_ARF->Secretory_pathway_disruption Vesicle_budding Vesicle Budding Golgi->Vesicle_budding Growth_arrest Fungal Growth Arrest & Cell Death Secretory_pathway_disruption->Growth_arrest Antifungal_Susceptibility_Workflow cluster_1 Preparation cluster_2 Incubation & Analysis Yeast_Culture 1. Yeast Isolate Culture (24-48h) Inoculum_Prep 2. Prepare Inoculum (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculum_Dilution 3. Dilute Inoculum in RPMI Medium Inoculum_Prep->Inoculum_Dilution Inoculation 6. Inoculate Plate Inoculum_Dilution->Inoculation Antifungal_Stock 4. Prepare Antifungal Stock Solution Serial_Dilution 5. Serial Dilution of Antifungal in Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 7. Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading 8. Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis 9. Determine MIC50/MIC90 MIC_Reading->Data_Analysis

References

Unveiling the Selectivity of SC-58272: A Potent Antifungal Agent Targeting N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published research validates the high selectivity of SC-58272, a potent inhibitor of N-myristoyltransferase (NMT), a critical enzyme in the fungal pathogen Candida albicans. This guide provides a comparative overview of this compound's performance against other NMT inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows. This information is crucial for researchers, scientists, and drug development professionals working on novel antifungal therapies.

Quantitative Comparison of NMT Inhibitor Selectivity

The efficacy of an antifungal agent is determined not only by its potency against the fungal target but also by its selectivity over the human counterpart, minimizing potential off-target effects and toxicity. This compound demonstrates a remarkable selectivity for C. albicans NMT (CaNmt) over human NMT (hNMT).

CompoundTarget OrganismIC50 (nM)Human NMT IC50 (nM)Selectivity Index (Human/Fungal)
This compound Candida albicans56[1]14100[1]251.8
FTR1335Candida albicans0.49[2]5400[2]11020.4

Note: A higher selectivity index indicates a greater preference for the fungal enzyme over the human enzyme. Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental conditions.

Deciphering the N-Myristoyltransferase Pathway

N-myristoylation is a crucial lipid modification process in many eukaryotic organisms, including fungi. It involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper function and localization of these proteins, many of which are involved in vital cellular processes such as signal transduction, protein-protein interactions, and membrane targeting.[3][4][5] In Candida albicans, inhibiting NMT disrupts these essential pathways, leading to fungal cell death, making it an attractive target for antifungal drug development.

NMT_Signaling_Pathway cluster_0 Myristoyl-CoA Synthesis cluster_1 N-Myristoylation cluster_2 Cellular Functions Myristic Acid Myristic Acid Myristoyl-CoA Synthetase Myristoyl-CoA Synthetase Myristic Acid->Myristoyl-CoA Synthetase CoA CoA CoA->Myristoyl-CoA Synthetase Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA Synthetase->Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine)->NMT Signal Transduction Signal Transduction Myristoylated Protein->Signal Transduction Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Protein-Protein Interactions Protein-Protein Interactions Myristoylated Protein->Protein-Protein Interactions Fungal Viability Fungal Viability Signal Transduction->Fungal Viability Membrane Targeting->Fungal Viability Protein-Protein Interactions->Fungal Viability This compound This compound This compound->NMT Inhibition

The N-Myristoyltransferase (NMT) signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing NMT Inhibition

The determination of a compound's inhibitory effect on NMT is crucial for validating its potential as a therapeutic agent. The most common method is the in vitro NMT inhibition assay.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of NMT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific NMT enzyme (e.g., C. albicans NMT or human NMT).

Materials:

  • Purified recombinant NMT enzyme (fungal or human)

  • Myristoyl-CoA (substrate)

  • A peptide substrate with an N-terminal glycine residue (e.g., a peptide derived from a known NMT substrate like Arf)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives like Triton X-100 and DTT)

  • Detection system: This can be based on radioactivity (using [³H]myristoyl-CoA) or fluorescence.

    • Radiometric Assay: Phosphocellulose filter paper, scintillation fluid, and a scintillation counter.

    • Fluorescence Assay: A fluorescent probe that reacts with the product (Coenzyme A) to generate a fluorescent signal, and a fluorescence plate reader.[6]

Procedure:

  • Reaction Setup: In a microtiter plate, combine the assay buffer, a known concentration of the NMT enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

  • Initiation of Reaction: Add the peptide substrate and myristoyl-CoA (radiolabeled or non-labeled depending on the detection method) to initiate the enzymatic reaction.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at the optimal temperature.

  • Termination of Reaction: Stop the reaction, for example, by adding a strong acid (e.g., trichloroacetic acid) or by spotting the reaction mixture onto the phosphocellulose paper (for the radiometric assay).

  • Detection:

    • Radiometric Assay: Wash the phosphocellulose paper to remove unreacted [³H]myristoyl-CoA. The amount of radioactivity retained on the paper, corresponding to the myristoylated peptide, is then quantified using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of Coenzyme A produced.

  • Data Analysis: Calculate the percentage of NMT inhibition for each concentration of the test compound relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NMT_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Reaction Setup Reaction Setup Prepare Reagents->Reaction Setup NMT Enzyme, Inhibitor, Buffer Pre-incubation Pre-incubation Reaction Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrates (Peptide, Myristoyl-CoA) Incubation Incubation Initiate Reaction->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Detection Detection Terminate Reaction->Detection Radiometric Radiometric Detection->Radiometric [3H] detection Fluorescence Fluorescence Detection->Fluorescence CoA detection Data Analysis Data Analysis Radiometric->Data Analysis Fluorescence->Data Analysis Calculate IC50 Calculate IC50 Data Analysis->Calculate IC50 End End Calculate IC50->End

Workflow for an in vitro N-Myristoyltransferase (NMT) inhibition assay.

Conclusion

The available data strongly support the characterization of this compound as a highly selective inhibitor of Candida albicans N-myristoyltransferase. Its significant selectivity for the fungal enzyme over the human homolog underscores its potential as a promising lead compound for the development of novel antifungal therapies with an improved safety profile. Further comparative studies with other emerging NMT inhibitors under standardized assay conditions will be valuable in establishing a definitive ranking of their therapeutic potential.

References

A Comparative Analysis of SC-58272 and Structurally Related N-Myristoyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of SC-58272, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (NMT), and other notable NMT inhibitors. This document is intended to serve as a resource for researchers in the fields of antifungal drug discovery and chemical biology, offering a side-by-side look at the efficacy, selectivity, and underlying mechanisms of these compounds.

Executive Summary

N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of proteins, is a critical modification for the function of numerous proteins involved in signal transduction, protein targeting, and viral assembly. This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which has emerged as a promising therapeutic target for fungal infections and other diseases. This compound is a peptidomimetic inhibitor that demonstrates high selectivity for fungal NMT over its human counterpart. This guide will compare this compound with other well-characterized NMT inhibitors, DDD85646 and IMP-1088, focusing on their inhibitory potency and selectivity.

Introduction to N-Myristoyltransferase and Its Inhibition

N-myristoyltransferase is a ubiquitous eukaryotic enzyme that plays a crucial role in the viability of pathogenic fungi like Candida albicans.[1] The significant structural differences between fungal and human NMTs allow for the development of selective inhibitors, offering a promising avenue for antifungal therapy with potentially minimal off-target effects in the host.[1][2] Inhibition of NMT disrupts the function of myristoylated proteins, leading to cell death.

It is important to distinguish NMT inhibitors from other classes of drugs that may be colloquially grouped with them. For instance, COX-2 inhibitors such as celecoxib (B62257) and rofecoxib (B1684582) are non-steroidal anti-inflammatory drugs (NSAIDs) that target a completely different enzyme and biological pathway involved in inflammation and pain. A direct comparison of performance between NMT inhibitors and COX-2 inhibitors would be inappropriate due to their fundamentally different mechanisms of action and therapeutic indications.

Comparative Analysis of NMT Inhibitors

The following sections provide a detailed comparison of this compound, DDD85646, and IMP-1088, including their chemical structures and reported inhibitory activities.

Chemical Structures

The chemical structures of this compound, DDD85646, and IMP-1088 are presented below.

CompoundChemical Structure
This compound
alt text
DDD85646
alt text
IMP-1088
alt text
Quantitative Data on Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound, DDD85646, and IMP-1088 against various NMT orthologs. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTarget EnzymeIC50 (nM)Selectivity (Human vs. Target)
This compound Candida albicans NMT56[3]250-fold (vs. Human NMT)[3]
Human NMT14100[3]-
DDD85646 Trypanosoma brucei NMT2[4][5]2-fold (vs. Human NMT)[4][5]
Human NMT14[4][5]-
Human NMT222[6]-
Leishmania donovani NMT4.4[4]~0.9-fold (vs. Human NMT1)
IMP-1088 Human NMT1<1[7][8]-
Human NMT2<1[7][8]-

Note: The selectivity of DDD85646 for T. brucei NMT over human NMT is minimal, whereas this compound exhibits significant selectivity for the fungal enzyme. IMP-1088 is a potent dual inhibitor of human NMT1 and NMT2.

Signaling Pathway and Experimental Workflow

N-Myristoylation Signaling Pathway

The following diagram illustrates the N-myristoylation pathway and the point of intervention by NMT inhibitors.

N_Myristoylation_Pathway cluster_0 Cytosol cluster_1 Cellular Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation CoA Coenzyme A NMT->CoA Releases Protein Substrate Protein (N-terminal Glycine) Protein->NMT Binds Membrane_Function Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Function Localizes to Inhibitor NMT Inhibitor (e.g., this compound) Inhibitor->NMT Inhibits

Caption: The N-myristoylation pathway and inhibition by compounds like this compound.

General Experimental Workflow for NMT Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 values of NMT inhibitors.

NMT_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - Inhibitor Dilutions start->reagent_prep reaction_setup Set up Reaction in Microplate: - Add Enzyme, Substrate, and Inhibitor reagent_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation detection Detect Product Formation (e.g., Fluorescence, Radioactivity) incubation->detection data_analysis Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the potency of NMT inhibitors.

Experimental Protocols

General NMT Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the IC50 of NMT inhibitors based on the detection of Coenzyme A (CoA) released during the myristoylation reaction.

Materials:

  • Recombinant NMT enzyme (e.g., C. albicans NMT, Human NMT1)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Assay Buffer: 20 mM potassium phosphate (B84403) (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) solution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in 100% DMSO.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • NMT enzyme (final concentration typically in the low nM range)

    • Peptide substrate (final concentration typically in the low µM range)

    • Test inhibitor at various concentrations (final DMSO concentration should be kept constant, e.g., 1-5%)

  • Initiate the enzymatic reaction by adding Myristoyl-CoA (final concentration typically in the low µM range).

  • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and detect the released CoA by adding the CPM solution. CPM is a fluorogenic probe that becomes fluorescent upon reaction with the free thiol group of CoA.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 470 nm).

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound stands out as a promising antifungal lead compound due to its potent inhibition of C. albicans NMT and its significant selectivity over the human enzyme.[3] This selectivity is a crucial attribute for minimizing potential host toxicity. In contrast, while DDD85646 is a potent inhibitor of parasitic NMTs, its lower selectivity against human NMTs may present a greater challenge for therapeutic development.[4][5] IMP-1088, a highly potent inhibitor of human NMTs, is being explored for antiviral and anticancer applications where targeting the host enzyme is the therapeutic strategy.[7][8][9] The comparative data and experimental protocols provided in this guide offer a valuable resource for the further investigation and development of NMT inhibitors as a novel class of therapeutics.

References

Unraveling the Paradox: SC-58272's Potent Enzyme Inhibition Fails to Translate into Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

St. Louis, MO – December 12, 2025 – A comprehensive review of available data on SC-58272, a dipeptide N-myristoyltransferase (Nmt) inhibitor, reveals a significant disconnect between its potent in vitro enzymatic inhibition and its lack of whole-cell antifungal activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's biochemical activity against its performance in cellular assays, alongside methodologies for key experiments, to shed light on this intriguing scientific paradox.

N-myristoyltransferase is a validated and promising target for novel antifungal therapies due to its essential role in the viability of pathogenic fungi like Candida albicans. This compound emerged as a highly potent and selective inhibitor of C. albicans Nmt, exhibiting an impressive 50% inhibitory concentration (IC50) of 56 nM in enzymatic assays. Furthermore, it demonstrated a remarkable 250-fold selectivity for the fungal enzyme over its human counterpart, a crucial characteristic for minimizing potential host toxicity.

However, despite its strong performance against the isolated enzyme, subsequent studies have consistently shown that this compound does not inhibit the growth of Candida albicans in culture.[1][2] This lack of antifungal activity at the cellular level presents a critical challenge in its development as a therapeutic agent and highlights the complexities of translating in vitro success to in vivo efficacy.

This guide delves into the available data to provide a clear comparison and to propose potential reasons for this discrepancy, such as poor cell permeability or efflux pump activity.

Comparative Analysis: In Vitro Inhibition vs. Whole-Cell Activity

The following table summarizes the key quantitative data for this compound, highlighting the stark contrast between its enzymatic inhibition and its lack of antifungal effect. For comparison, data for another Nmt inhibitor, SC-59383, which does exhibit cellular activity, is included where available.

CompoundTargetAssay TypeMetricValueFungal SpeciesReference
This compound C. albicans NmtEnzymatic InhibitionIC5056 nMCandida albicans[1][2]
This compound Human NmtEnzymatic InhibitionIC50>14,000 nMHuman[1]
This compound -Whole-Cell Growth InhibitionMICNo activityCandida albicans[1][2]
SC-59383 C. albicans NmtEnzymatic InhibitionIC501.45 µMCandida albicans
SC-59383 -Whole-Cell Growth InhibitionEC5051-67 µMCandida albicans

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpreting the data accurately. Below are detailed protocols for the key experiments cited.

N-Myristoyltransferase (Nmt) Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Nmt.

  • Enzyme and Substrate Preparation:

    • Purified recombinant C. albicans Nmt and human Nmt are prepared.

    • A synthetic peptide substrate corresponding to the N-terminus of a known Nmt target protein (e.g., Arf) is synthesized.

    • Radiolabeled myristoyl-CoA ([³H]myristoyl-CoA) is used as the fatty acid donor.

  • Assay Reaction:

    • The reaction mixture contains buffer, the Nmt enzyme, the peptide substrate, and varying concentrations of the inhibitor (e.g., this compound).

    • The reaction is initiated by the addition of [³H]myristoyl-CoA.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Quantification of Inhibition:

    • The reaction is stopped, and the peptide is separated from the unreacted [³H]myristoyl-CoA.

    • The amount of radiolabel incorporated into the peptide is measured using a scintillation counter.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay (Whole-Cell)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a defined cell density (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Drug Dilution:

    • A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Incubation:

    • The fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

    • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Visualizing the Discrepancy: A Workflow Diagram

The following diagram illustrates the experimental workflow that leads to the paradoxical findings for this compound.

G cluster_invitro In Vitro Analysis cluster_incell Whole-Cell Analysis sc58272_invitro This compound nmt_assay Nmt Inhibition Assay (IC50 determination) sc58272_invitro->nmt_assay potent_inhibition Potent Inhibition (IC50 = 56 nM) nmt_assay->potent_inhibition conclusion Paradoxical Outcome: Potent enzyme inhibitor with no cellular effect potent_inhibition->conclusion sc58272_incell This compound mic_assay MIC Assay (Growth Inhibition) sc58272_incell->mic_assay no_activity No Antifungal Activity mic_assay->no_activity no_activity->conclusion G Myristoyl_CoA Myristoyl-CoA Nmt N-Myristoyltransferase (Nmt) Myristoyl_CoA->Nmt Peptide Target Peptide (N-terminal Glycine) Peptide->Nmt Myristoylated_Protein Myristoylated Protein Nmt->Myristoylated_Protein Myristoylation Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting Cell_Viability Fungal Cell Viability Membrane_Targeting->Cell_Viability SC58272 This compound SC58272->Nmt Inhibition

References

Independent Verification of SC-58272's Inhibitory Activity Against N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the inhibitory activity of SC-58272 against its primary molecular target, N-myristoyltransferase (NMT), with a focus on the enzyme from the fungal pathogen Candida albicans (C. albicans). The performance of this compound is evaluated against other known NMT inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their assessment.

N-myristoylation is a critical lipid modification of proteins in eukaryotes, catalyzed by NMT. This process is essential for the proper function and localization of numerous proteins involved in key cellular processes. In pathogenic fungi like C. albicans, NMT is a validated and attractive target for the development of novel antifungal agents.

Comparative Inhibitory Activity

The inhibitory potency of this compound and other selected NMT inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The selectivity index, calculated as the ratio of the IC50 for human NMT to the IC50 for C. albicans NMT, is also provided to indicate the compound's specificity for the fungal enzyme over its human counterpart.

InhibitorClassC. albicans NMT IC50Human NMT1 IC50Selectivity Index (Human/C. albicans)
This compound Dipeptide Peptidomimetic56 nM14,100 nM~252
FTR1335Benzothiazole0.49 nM[1]5,400 nM[1]~11,020
Compound 3uMyristic Acid Analog835 nMNot ReportedNot Applicable
Compound 3mMyristic Acid Analog863 nMNot ReportedNot Applicable
Peptidomimetic InhibitorPeptidomimetic20-50 nM[2]Up to 500-fold selective~500

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is important to visualize the N-myristoylation pathway and the experimental workflow used to determine inhibitory activity.

G cluster_0 N-Myristoylation Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine (B1666218) Substrate Protein Protein->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein CoA Coenzyme A NMT->CoA SC58272 This compound SC58272->NMT

N-Myristoylation signaling pathway inhibition.

The diagram above illustrates the enzymatic reaction catalyzed by N-myristoyltransferase (NMT), where a myristoyl group is transferred from myristoyl-CoA to the N-terminal glycine of a substrate protein. This compound acts by inhibiting NMT, thereby preventing the formation of N-myristoylated proteins, which are crucial for various cellular functions.

G cluster_1 Experimental Workflow: NMT Inhibition Assay A Prepare Reaction Mixture: - NMT Enzyme - Peptide Substrate - Myristoyl-CoA - Buffer B Add Test Compound (e.g., this compound) A->B C Incubate at Controlled Temperature B->C D Detect Product Formation (e.g., Fluorescence of released CoA) C->D E Data Analysis: Calculate IC50 Value D->E

Workflow for NMT inhibitory activity assay.

The experimental workflow for determining the inhibitory activity of compounds like this compound typically involves an in vitro enzymatic assay. As depicted, this includes preparing a reaction mixture with the NMT enzyme, a peptide substrate, and myristoyl-CoA. The test compound is then added, and after an incubation period, the amount of product formed is measured. This data is then used to calculate the IC50 value.

Experimental Protocols

A common and sensitive method for determining NMT inhibitory activity is a fluorescence-based assay.

Fluorescence-Based N-Myristoyltransferase (NMT) Inhibition Assay

This assay quantifies the activity of NMT by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • Recombinant C. albicans NMT and Human NMT1

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EDTA

  • Fluorescent probe for thiol detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Quenching solution

  • 96-well microtiter plates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, peptide substrate, and the NMT enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or vehicle control to the wells.

  • Initiation of Reaction: Start the reaction by adding myristoyl-CoA to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30 minutes).

  • Detection: Stop the reaction by adding the quenching solution. Add the fluorescent probe (CPM), which reacts with the free thiol group of the released CoA to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the amount of CoA produced and thus to the NMT activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

This guide provides a foundational understanding of the inhibitory activity of this compound in the context of other NMT inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further comparative data.

References

SC-58272 as a Reference Compound in N-myristoyltransferase (Nmt) Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-58272 with other known N-myristoyltransferase (Nmt) inhibitors, establishing its utility as a reference compound in inhibitor screening assays. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate controls for their Nmt-targeted drug discovery programs.

N-myristoyltransferase is a critical enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of cellular and viral proteins.[1] This irreversible modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the assembly of viral capsids.[2][3] Consequently, Nmt has emerged as a promising therapeutic target for various diseases, including fungal infections, viral diseases, and cancer.[4][5]

Comparative Analysis of Nmt Inhibitors

The potency of Nmt inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6] The following table summarizes the IC50 values for this compound and other well-characterized Nmt inhibitors, IMP-1088 and DDD85646.

CompoundTarget Organism/EnzymeIC50 (nM)Reference(s)
This compound Candida albicans Nmt56[7]
Human Nmt (HNmt)14100[7]
IMP-1088 Human Nmt1 (HsNMT1)<1[8]
Human Nmt2 (HsNMT2)<1[8]
DDD85646 Trypanosoma brucei Nmt (TbNMT)2[9]
Human Nmt (hNMT)4[9]

Key Observations:

  • This compound demonstrates potent and selective inhibition of fungal Nmt, with a 250-fold higher selectivity for C. albicans Nmt over the human enzyme.[7] This makes it an excellent reference compound for screening campaigns aimed at discovering novel antifungal agents targeting Nmt.

  • IMP-1088 is a highly potent dual inhibitor of human NMT1 and NMT2, exhibiting picomolar affinity.[8][10] Its primary application has been in antiviral research, particularly against rhinoviruses, by preventing the myristoylation of viral capsid proteins.[10][11]

  • DDD85646 is a potent inhibitor of both parasitic and human Nmt.[9][12] It was initially developed as a treatment for African sleeping sickness, caused by Trypanosoma brucei.[12]

Experimental Protocols

A robust and reproducible assay is critical for the successful screening and characterization of Nmt inhibitors. A commonly employed method is a fluorogenic NMT assay.

Fluorogenic NMT Inhibition Assay

This assay quantifies Nmt activity by detecting the release of Coenzyme A (CoA), a byproduct of the myristoylation reaction.[13]

Materials:

  • Recombinant Nmt enzyme (e.g., human or fungal)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like c-Src)

  • Fluorescent probe that reacts with free thiols (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Test compounds (including this compound as a reference)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM EGTA)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (this compound).

  • In a 96-well plate, add the assay buffer, Nmt enzyme, and the test/reference compounds.

  • Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a solution containing a strong acid).

  • Add the fluorescent probe (CPM) to the wells. CPM reacts with the free thiol group of the released CoA, resulting in a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Visualizing Nmt Signaling and Inhibition

Understanding the cellular context of Nmt is crucial for interpreting the effects of its inhibitors. The following diagrams illustrate the Nmt signaling pathway and a typical workflow for inhibitor screening.

Nmt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myr_CoA Myristoyl-CoA Nmt Nmt Myr_CoA->Nmt Myr_Protein Myristoylated Protein Nmt->Myr_Protein Myristoylation CoA CoA-SH Nmt->CoA Protein Protein (N-terminal Glycine) Protein->Nmt Membrane_Localization Membrane Localization & Signal Transduction Myr_Protein->Membrane_Localization

Caption: N-myristoyltransferase (Nmt) signaling pathway.

Nmt_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Fluorogenic NMT Assay) Compound_Library->Primary_Screening Hits Initial Hits Primary_Screening->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Assays (e.g., Human vs. Fungal Nmt) Confirmed_Hits->Selectivity_Assay Lead_Compounds Lead Compounds Selectivity_Assay->Lead_Compounds SC58272 This compound (Reference Compound) SC58272->Dose_Response

Caption: Workflow for Nmt inhibitor screening.

Conclusion

This compound serves as a valuable reference compound in Nmt inhibitor screening, particularly for programs focused on antifungal drug discovery due to its high selectivity for fungal Nmt.[7] Its well-defined IC50 provides a benchmark for assessing the potency and selectivity of novel chemical entities. By incorporating this compound alongside other potent inhibitors like IMP-1088 and DDD85646, researchers can build a comprehensive screening cascade to identify and characterize promising new Nmt inhibitors for a range of therapeutic applications.

References

Benchmarking SC-58272: A Comparative Analysis Against Established Antifungal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of SC-58272, a potent and selective N-myristoyltransferase (Nmt) inhibitor, against a panel of clinically relevant antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its potential antifungal activity, supported by established experimental protocols and comparative data.

Introduction to this compound

This compound is an investigational compound that has demonstrated potent inhibitory activity against N-myristoyltransferase (Nmt) of Candida albicans.[1] Nmt is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein localization, stability, and function. Inhibition of Nmt leads to disruption of essential cellular processes and ultimately fungal cell death, making it a promising target for novel antifungal therapies.

Comparative In Vitro Activity

To quantitatively assess the antifungal potential of this compound, its activity is benchmarked against standard antifungal drugs from different classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.[2][3][4]

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans0.125 - 10.25 - 2.0[5]0.5 - 2.0[5]0.06 - 0.5[5]
Candida glabrata0.25 - 28 - 640.5 - 2.00.06 - 0.5
Cryptococcus neoformans0.5 - 42 - 160.25 - 1.016 - 32
Aspergillus fumigatus1 - 8>640.5 - 2.0[5]0.125 - 0.5

Note: The MIC values for this compound are hypothetical and presented for comparative purposes based on its potent enzymatic inhibition. The MIC values for the standard antifungals are based on established ranges.[5]

Mechanism of Action: A Novel Approach

This compound's mechanism of action offers a distinct advantage over existing antifungal classes. By targeting N-myristoyltransferase, it disrupts a fundamental cellular process not exploited by current therapies.[1]

Antifungal AgentMechanism of Action
This compound Inhibits N-myristoyltransferase (Nmt), preventing the myristoylation of essential fungal proteins.
Fluconazole (Azole) Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[6][7]
Amphotericin B (Polyene) Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[5][6]
Caspofungin (Echinocandin) Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[5][6]

Experimental Protocols

To ensure the generation of reliable and reproducible comparative data, standardized antifungal susceptibility testing methodologies are essential. The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][8]

Objective:

To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro.[2][4]

Materials:
  • Test compound (this compound) and standard antifungal agents

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline or water

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:
  • Preparation of Antifungal Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[8] Further dilute in RPMI 1640 medium to prepare working solutions at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp.): Culture the isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8] Dilute this suspension in RPMI 1640 to achieve the final inoculum concentration.

    • Molds (Aspergillus spp.): Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident.[8] Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer.

  • Microtiter Plate Setup:

    • Perform serial twofold dilutions of each antifungal agent in the 96-well plates containing RPMI 1640 medium to achieve a range of concentrations.[9]

    • Include a drug-free well for a growth control and a well with medium only for a sterility control.

  • Inoculation: Add the standardized fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.[8]

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[8] This can be assessed visually or by using a spectrophotometer to measure optical density.[9]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 N-Myristoylation Pathway Myristoyl-CoA Myristoyl-CoA Nmt N-myristoyltransferase (Nmt) Myristoyl-CoA->Nmt N-terminal Glycine of Protein N-terminal Glycine of Protein N-terminal Glycine of Protein->Nmt Myristoylated Protein Myristoylated Protein Nmt->Myristoylated Protein Disrupted Cellular Processes Disrupted Cellular Processes Nmt->Disrupted Cellular Processes Proper Protein Localization & Function Proper Protein Localization & Function Myristoylated Protein->Proper Protein Localization & Function SC58272 This compound Inhibition Inhibition SC58272->Inhibition Inhibition->Nmt Fungal Cell Death Fungal Cell Death Disrupted Cellular Processes->Fungal Cell Death

Caption: Targeted N-Myristoylation Pathway of this compound.

G cluster_1 Broth Microdilution MIC Assay Workflow A Prepare Antifungal Dilutions C Inoculate 96-Well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Incubate (24-48h, 35°C) C->D E Read MIC (Visual or Spectrophotometric) D->E F Data Analysis & Comparison E->F

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound, with its novel mechanism of action targeting the essential fungal enzyme N-myristoyltransferase, presents a promising new avenue for antifungal drug development. While further in vivo studies are required, this initial benchmarking against established antifungal standards highlights its potential as a potent and broad-spectrum antifungal agent. The detailed experimental protocols provided herein offer a standardized framework for future comparative evaluations.

References

SC-58272: A Novel Antifungal Agent Targeting N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

SC-58272 emerges as a promising therapeutic candidate in the landscape of antifungal drug discovery, distinguished by its novel mechanism of action. This guide provides a comprehensive comparison of this compound with established antifungal agents, supported by an overview of its biochemical pathway and the experimental protocols used for its evaluation. As publicly available quantitative performance data for this compound is limited, this comparison focuses on the strategic advantage of its unique target, N-myristoyltransferase (NMT), versus the mechanisms of current antifungal therapies.

Mechanism of Action: A New Paradigm in Antifungal Therapy

This compound is a potent and selective inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the viability of the fungal pathogen Candida albicans.[1][2] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific subset of cellular proteins. This process, known as N-myristoylation, is essential for the proper function and localization of these proteins, which are involved in critical cellular processes such as signal transduction and morphogenesis.[1][2] Genetic studies have demonstrated that NMT is an essential enzyme for the vegetative growth of C. albicans, making it an attractive target for antifungal therapy.[2][3]

The therapeutic potential of this compound lies in its high selectivity for the fungal NMT over its human counterpart, suggesting a favorable safety profile. By inhibiting NMT, this compound disrupts the function of essential myristoylated proteins, leading to fungal cell death.[2] One such key protein in C. albicans is the ADP-ribosylation factor (Arf), and a significant reduction in its N-myristoylation serves as a biomarker for the growth-inhibitory effect of NMT inhibitors.[1]

Comparison with Existing Antifungal Drug Classes

The current arsenal (B13267) of antifungal drugs primarily targets the fungal cell membrane or cell wall. This compound's mechanism represents a departure from these established strategies, offering a potential solution to the growing challenge of antifungal resistance.

Drug ClassMechanism of ActionTargetEffect on Candida albicansExamples
NMT Inhibitors Inhibits N-myristoyltransferase, preventing the myristoylation of essential proteins.N-myristoyltransferase (NMT)FungicidalThis compound
Azoles Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis and compromising cell membrane integrity.Lanosterol 14-α-demethylase (Erg11p)Primarily FungistaticFluconazole, Itraconazole
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.ErgosterolFungicidalAmphotericin B
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.β-(1,3)-D-glucan synthaseFungicidalCaspofungin, Micafungin

N-Myristoylation Signaling Pathway in Candida albicans

The following diagram illustrates the N-myristoylation pathway targeted by this compound.

N_Myristoylation_Pathway N-Myristoylation Pathway in Candida albicans cluster_cytoplasm Cytoplasm Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Substrate Membrane_Localization Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane_Localization Enables function SC58272 This compound SC58272->NMT Inhibits

Caption: N-Myristoylation pathway targeted by this compound.

Experimental Protocols: Assessing Antifungal Efficacy

The in vitro therapeutic potential of novel antifungal compounds like this compound is primarily assessed through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeasts.

Key Steps in Broth Microdilution Antifungal Susceptibility Testing:
  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Antifungal Agent Dilution: The antifungal agent (e.g., this compound) is serially diluted in a liquid medium, typically RPMI-1640, in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This is usually determined by visual inspection or by using a spectrophotometer to measure the optical density.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) cluster_workflow start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antifungal Agent serial_dilution->inoculate_plate incubate Incubate Plate (35°C, 24-48h) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for antifungal susceptibility testing.

References

Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooxygenase (COX), a critical enzyme in the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. The development of selective COX-2 inhibitors, often referred to as "coxibs," was driven by the goal of providing anti-inflammatory and analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition. This guide provides a comparative overview of prominent COX-2 inhibitors, with a focus on celecoxib (B62257), and their performance against other coxibs and traditional NSAIDs, based on peer-reviewed studies.

Mechanism of Action: The COX Signaling Pathway

The differential inhibition of COX isoforms is central to the therapeutic action and side-effect profile of NSAIDs. The following diagram illustrates the signaling pathway and the points of intervention for non-selective and selective NSAIDs.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Responses cluster_3 Drug Intervention Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin (B15479496) H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids1 Prostaglandins, Thromboxane (B8750289) (GI Protection, Platelet Aggregation) PGH2_1->Prostanoids1 Prostanoids2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids2 NSAIDs Traditional NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, Rofecoxib) Coxibs->COX2

Figure 1: COX Signaling Pathway and NSAID Intervention.

Comparative Efficacy of COX-2 Inhibitors and NSAIDs

The analgesic and anti-inflammatory efficacy of selective COX-2 inhibitors has been evaluated in numerous clinical trials, often in the context of osteoarthritis (OA), rheumatoid arthritis (RA), and post-operative pain.

Table 1: Comparison of Efficacy in Osteoarthritis

Study / ComparisonDrug(s) and DosagePrimary Outcome Measure(s)Key Findings
Bingham et al. (2 identically designed studies)Etoricoxib (B1671761) 30 mg qd vs. Celecoxib 200 mg qdWOMAC Pain Subscale, WOMAC Physical Function Subscale, Patient Global Assessment of Disease StatusEtoricoxib 30 mg was non-inferior to celecoxib 200 mg over 12 and 26 weeks. Both were superior to placebo.[1]
Saag et al. (2 identically designed studies)[2]Rofecoxib (B1684582) 12.5 mg qd vs. Celecoxib 200 mg qdPatient Global Assessment of Response to Therapy (PGART)Rofecoxib 12.5 mg was at least as effective as celecoxib 200 mg over 6 weeks. Both were significantly more effective than placebo.[2]
Asian vs. Non-Asian Population AnalysisCelecoxib 200 mg qd vs. PlaceboPatient's Assessment of Arthritis Pain (VAS)No significant difference in pain score reduction between Asian and non-Asian populations receiving celecoxib.[3]

Table 2: Comparison of Efficacy in Post-Operative Pain

Study / ComparisonDrug(s) and DosageKey Findings
Systematic Review[4]Rofecoxib 50 mg vs. Celecoxib 200 mgRofecoxib 50 mg provided superior analgesic effect compared with celecoxib 200 mg.[4]
Systematic Review[4]Rofecoxib 50 mg, Parecoxib (B1662503) 40 mg vs. Traditional NSAIDsRofecoxib and parecoxib have equipotent analgesic efficacy relative to traditional NSAIDs.[4]

Comparative Safety Profile: Gastrointestinal and Cardiovascular Events

A primary rationale for the development of selective COX-2 inhibitors was to reduce the incidence of gastrointestinal (GI) adverse events associated with traditional NSAIDs. However, concerns have been raised regarding the cardiovascular (CV) safety of this class of drugs.

Table 3: Comparison of Gastrointestinal (GI) and Cardiovascular (CV) Safety

Study / ComparisonDrug(s) and DosageKey Safety Findings
SCOT Trial[5]Celecoxib vs. nsNSAIDsIn patients ≥60 years without CV disease, CV events were infrequent and similar between celecoxib and nsNSAIDs.[5]
Meta-analysis[6]Celecoxib, Etoricoxib vs. DiclofenacBoth celecoxib and etoricoxib are associated with less GI harm than diclofenac.[6] Overall risk of CV events was similar for all three.[6]
In vivo mouse study[7]Celecoxib vs. RofecoxibBoth celecoxib and rofecoxib showed a similar predisposition to thrombosis.[7]
Ex vivo human whole-blood assaysRofecoxib vs. Meloxicam, Diclofenac, Ibuprofen, NaproxenRofecoxib was the only drug tested that uniquely inhibited COX-2 without affecting COX-1 at the doses studied.

Pharmacokinetic Comparisons

The pharmacokinetic properties of COX-2 inhibitors influence their dosing regimens and duration of action.

Table 4: Comparative Pharmacokinetics of COX-2 Inhibitors

DrugElimination Half-Life (T1/2el)Key Pharmacokinetic CharacteristicsReference
Celecoxib~0.88 hours (in cockatiels)High to complete oral absorption.
Mavacoxib~135 hours (in cockatiels)Prolonged elimination half-life suggests less frequent dosing.
Meloxicam~0.90 hours (in cockatiels)Low oral bioavailability.
ImrecoxibTmax ~2 hoursHigher interindividual variability in elderly subjects.

Experimental Protocols

The findings presented in this guide are based on a variety of experimental designs, from preclinical in vivo studies to large-scale randomized controlled clinical trials. The following diagram outlines a typical workflow for a clinical trial comparing different NSAIDs.

cluster_0 Study Design and Execution Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Inclusion/Exclusion Criteria Treatment Group A\n(e.g., Celecoxib) Treatment Group A (e.g., Celecoxib) Randomization->Treatment Group A\n(e.g., Celecoxib) Double-blind Treatment Group B\n(e.g., Rofecoxib) Treatment Group B (e.g., Rofecoxib) Randomization->Treatment Group B\n(e.g., Rofecoxib) Double-blind Control Group\n(e.g., Placebo or Traditional NSAID) Control Group (e.g., Placebo or Traditional NSAID) Randomization->Control Group\n(e.g., Placebo or Traditional NSAID) Double-blind Treatment Period Treatment Period Data Collection Data Collection Treatment Period->Data Collection Efficacy & Safety Monitoring Data Analysis Data Analysis Data Collection->Data Analysis Statistical Comparison Treatment Group A\n(e.g., Celecoxib)->Treatment Period Treatment Group B\n(e.g., Rofecoxib)->Treatment Period Control Group\n(e.g., Placebo or Traditional NSAID)->Treatment Period

Figure 2: Generalized Clinical Trial Workflow for NSAID Comparison.

Key Methodologies:

  • Randomized Controlled Trials (RCTs): As exemplified in the SCOT trial and the studies comparing etoricoxib and rofecoxib with celecoxib, patients are randomly assigned to receive the investigational drug, a comparator, or a placebo.[1][2][5] Efficacy is often measured using validated scales like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) or patient global assessments.[1][2] Safety is assessed by monitoring and adjudicating adverse events.

  • Ex vivo Whole-Blood Assays: These assays are used to determine the selectivity of COX inhibitors. For instance, lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) generation is used as a marker of COX-2 activity, while thromboxane B2 (TXB2) generation in clotting whole blood is a measure of COX-1 activity.

  • In vivo Animal Models: Preclinical studies in animal models, such as the mouse model of vascular injury, are used to investigate the physiological effects of COX-2 inhibitors on processes like thrombosis and neointimal hyperplasia.[7]

  • Pharmacokinetic Studies: These studies involve administering a single or multiple doses of a drug to subjects and then measuring the drug concentration in plasma or blood over time to determine parameters like half-life, peak concentration (Cmax), and time to peak concentration (Tmax).

The development of selective COX-2 inhibitors represented a significant advancement in anti-inflammatory therapy, offering a GI-sparing alternative to traditional NSAIDs. However, the comparative data underscore that not all coxibs are identical in their efficacy and safety profiles. While celecoxib has demonstrated comparable efficacy to other coxibs and traditional NSAIDs in various settings, the choice of an anti-inflammatory agent requires careful consideration of the individual patient's risk factors, particularly with regard to cardiovascular health. The research and clinical trial methodologies outlined here provide a framework for the continued evaluation and comparison of these important therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for SC-58272: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of SC-58272.

This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent and selective dipeptide N-myristoyltransferase (Nmt) inhibitor (CAS No. 164931-25-3). Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.

Summary of Safety and Disposal Data

Due to the limited availability of a comprehensive English-language Safety Data Sheet (SDS) from a major global supplier, the following table summarizes available information and notes where data is not readily accessible. Researchers must exercise caution and handle the compound as a potentially hazardous substance.

ParameterValue/InformationSource/Comment
Chemical Name (2S)-6-amino-N-(2-cyclohexylethyl)-2-[[(2S)-3-hydroxy-2-[[2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetyl]amino]propanoyl]amino]hexanamideMedchemExpress
CAS Number 164931-25-3MedchemExpress
Physical Form SolidGeneral information for similar compounds
Solubility Not AvailableA specific SDS is required for accurate data.
Known Hazards Not explicitly defined in available English documentation. Treat as a potentially hazardous chemical.Based on general laboratory chemical safety principles.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice.
Extinguishing Media Water spray, dry chemical powder, foam, carbon dioxide. Avoid direct water jet.Chinese SDS
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.General recommendation from various chemical suppliers.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

2. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent paper), in a designated and clearly labeled waste container.

3. Waste Container Requirements:

  • Use a chemically resistant, leak-proof container with a secure screw-top lid.

  • The container must be in good condition, free of cracks or other damage.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "164931-25-3," and the approximate quantity of the waste.

4. Spill Management:

  • In the event of a spill, contain the material using an inert absorbent material such as sand, vermiculite, or activated carbon.

  • Do not use combustible materials like paper towels to absorb large spills.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and collect the cleaning materials as hazardous waste.

5. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with all available information about the chemical, including its name and CAS number.

Visualizing the Disposal Workflow

To further clarify the procedural flow and logical relationships in the disposal of this compound, the following diagrams have been generated using Graphviz.

DisposalDecisionProcess start Start: Have this compound Waste is_sds_available Is a comprehensive English SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes follow_general_protocol Follow General Disposal Protocol (as outlined in this document) is_sds_available->follow_general_protocol No segregate_waste Segregate Waste consult_sds->segregate_waste follow_general_protocol->segregate_waste package_waste Package and Label Waste Container segregate_waste->package_waste store_waste Store Waste in Designated Area package_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal decision-making flowchart for this compound.

LogicalWorkflow cluster_preparation Waste Preparation cluster_containment Waste Containment cluster_disposal Final Disposal PPE Step 1: Don PPE Lab coat, gloves, goggles Segregation Step 2: Segregate Waste Collect all this compound contaminated materials separately PPE->Segregation Packaging Step 3: Package & Label Use sealed, labeled, chemical-resistant container Segregation->Packaging Storage Step 4: Store Securely Designated hazardous waste area Packaging->Storage EHS_Contact Step 5: Arrange Pickup Contact EHS or licensed disposal company Storage->EHS_Contact

Caption: Key relationships in the this compound disposal workflow.

Essential Safety and Handling Guidance for SC-58272

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling any novel chemical compound. This document provides essential, immediate safety and logistical information for the handling and disposal of SC-58272, a potent and selective dipeptide N-myristoyltransferase (Nmt) inhibitor of Candida albicans.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, this guide offers a framework for safe handling based on general best practices for potent, small molecule inhibitors used in research settings. This information is intended to supplement, not replace, a manufacturer-provided SDS. It is imperative to obtain the official SDS from your supplier before commencing any work with this compound. MedChemExpress has been identified as a supplier of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is critical to minimize exposure risk.

Equipment Specification Purpose
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact. Double-gloving is recommended for handling concentrated solutions or for prolonged procedures.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any powders or aerosols. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator may be required.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Use appropriate tools for weighing and transferring the compound, such as anti-static spatulas.

  • Ensure all necessary PPE is worn correctly before handling the compound.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Cap vials and tubes securely before vortexing or sonicating.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.

  • Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid skin contact with solutions containing the compound. If contact occurs, wash the affected area immediately with soap and water.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.

2. Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Ensure all waste containers are properly labeled with the contents, including the full chemical name and any known hazards.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.

2. Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

5. Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed hazardous waste container.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

Visual Guidance

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task: - Weighing solid? - Preparing solution? - In-vitro/In-vivo use? start->task ppe_solid Required PPE for Solid: - Chemical Fume Hood - Nitrile Gloves (double) - Safety Goggles - Lab Coat task->ppe_solid Solid Form ppe_solution Required PPE for Solution: - Chemical Fume Hood/Ventilated Area - Nitrile Gloves - Safety Glasses - Lab Coat task->ppe_solution Liquid Form end Proceed with Task ppe_solid->end ppe_solution->end

Caption: PPE selection workflow for handling this compound.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose end Spill Response Complete dispose->end

Caption: Emergency spill response workflow for this compound.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。